Calcium tetrafluoroborate
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLNCCJTKRTQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CaF8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929994 | |
| Record name | Calcium bis[tetrafluoridoborate(1-)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13814-93-2, 15978-68-4 | |
| Record name | Calcium tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis[tetrafluoridoborate(1-)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Calcium tetrafluoroborate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Routes and Mechanisms of Calcium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and key experimental considerations for producing calcium tetrafluoroborate (B81430). Both the hydrated and anhydrous forms of this important chemical compound are discussed, with a focus on providing actionable data and procedural insights for laboratory and developmental applications.
Introduction
Calcium tetrafluoroborate, Ca(BF₄)₂, is a chemical compound of increasing interest in various fields, including its use as an electrolyte in calcium-ion batteries, a potential alternative to lithium-ion technology. Its synthesis, particularly in the anhydrous form, presents unique challenges that are critical to understand for successful application. This guide details the primary synthesis routes, the underlying reaction mechanisms, and provides a compilation of relevant experimental data.
Synthesis of Hydrated this compound (Ca(H₂O)₄(BF₄)₂)
The most common and commercially available form of this compound is its tetrahydrate, which has been structurally elucidated as Ca(H₂O)₄(BF₄)₂. This form is typically prepared through an aqueous acid-base neutralization reaction.
Reaction Scheme and Mechanism
The fundamental reaction involves the neutralization of a calcium base, such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), with tetrafluoroboric acid (HBF₄).
Overall Reaction with Calcium Carbonate: CaCO₃(s) + 2HBF₄(aq) → Ca(BF₄)₂(aq) + H₂O(l) + CO₂(g)
Overall Reaction with Calcium Hydroxide: Ca(OH)₂(s) + 2HBF₄(aq) → Ca(BF₄)₂(aq) + 2H₂O(l)
The mechanism is a straightforward acid-base neutralization. In the case of calcium carbonate, the tetrafluoroboric acid protonates the carbonate anion, leading to the formation of carbonic acid (H₂CO₃), which readily decomposes into water and carbon dioxide. With calcium hydroxide, the protons from the acid react with the hydroxide ions to form water. The resulting calcium cations (Ca²⁺) and tetrafluoroborate anions (BF₄⁻) remain in solution.
Experimental Protocol
The following is a general experimental procedure for the synthesis of hydrated this compound:
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer and, if using calcium carbonate, a gas outlet, is charged with a stoichiometric amount of calcium carbonate or calcium hydroxide.
-
Addition of Acid: A solution of tetrafluoroboric acid (typically 48-50% in water) is added dropwise to the stirred suspension of the calcium base at room temperature. The addition should be slow to control the effervescence if using calcium carbonate.
-
Reaction Completion: The mixture is stirred until the solid calcium base has completely dissolved and gas evolution has ceased. The resulting solution is typically clear.
-
Isolation: The hydrated this compound can be isolated by slow evaporation of the water. This process should be carried out at a low temperature to minimize hydrolysis of the tetrafluoroborate anion.
-
Purification: Recrystallization from water can be performed to further purify the product.
Quantitative Data
| Parameter | Value/Range | Reference(s) |
| Purity (Commercial) | 95% | |
| Calcium Content (Commercial Hydrate) | min. 12% |
Synthesis of Anhydrous this compound
For many applications, particularly in electrochemistry, the anhydrous form of this compound is required. The dehydration of the hydrated salt is challenging due to the hydrolysis of the tetrafluoroborate anion at elevated temperatures. Therefore, direct synthesis routes under anhydrous conditions are preferred.
Synthesis from Calcium Fluoride (B91410) and Boron Trifluoride Etherate
A promising route for the synthesis of anhydrous this compound involves the reaction of calcium fluoride (CaF₂) with boron trifluoride etherate (BF₃·OEt₂).
Overall Reaction: CaF₂(s) + 2BF₃·OEt₂(l) → Ca(BF₄)₂(s) + 2Et₂O(g)
Reaction Mechanism
In this reaction, boron trifluoride, a strong Lewis acid, is provided by its diethyl ether complex. The BF₃ coordinates to the fluoride ions on the surface of the solid calcium fluoride lattice. This interaction facilitates the abstraction of a fluoride anion from CaF₂ to form the tetrafluoroborate anion (BF₄⁻). The reaction is driven forward by the formation of the stable tetrafluoroborate anion and the removal of the volatile diethyl ether.
Experimental Protocol (Proposed)
-
Reactant Preparation: Anhydrous calcium fluoride and boron trifluoride etherate are used. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: A Schlenk flask or a similar apparatus suitable for reactions under inert atmosphere is charged with anhydrous calcium fluoride.
-
Addition of BF₃·OEt₂: Boron trifluoride etherate is added to the calcium fluoride.
-
Reaction Conditions: The reaction mixture is stirred, and the temperature may need to be elevated to facilitate the reaction and drive off the diethyl ether. The optimal temperature and reaction time would need to be determined empirically.
-
Isolation and Purification: After the reaction is complete, any remaining volatile components are removed under vacuum. The resulting solid is anhydrous this compound. Purification may be achieved by washing with a non-coordinating, anhydrous solvent.
Challenges and Considerations
The handling of boron trifluoride etherate requires care as it is corrosive and reacts with moisture. The success of this synthesis depends on the effective interaction between the liquid BF₃·OEt₂ and the solid CaF₂.
Formation of the Tetrafluoroborate Anion
The synthesis of tetrafluoroborate salts often begins with the formation of the tetrafluoroborate anion itself, typically from boric acid (H₃BO₃) and hydrofluoric acid (HF).
Overall Reaction: B(OH)₃ + 4HF ⇌ HBF₄ + 3H₂O
The reaction proceeds through a series of stepwise fluorination and dehydration steps.
Data Summary
| Compound | Synthesis Route | Purity | Yield
An In-depth Technical Guide to the Physicochemical Properties of Anhydrous Calcium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous calcium tetrafluoroborate (B81430), Ca(BF₄)₂, is a chemical compound of increasing interest, primarily driven by its potential applications in next-generation energy storage solutions, specifically calcium-ion batteries.[1][2] Unlike its hydrated counterpart, the anhydrous form is crucial for electrochemical applications where water content must be minimized to prevent undesirable side reactions.[3][4] This guide provides a comprehensive overview of the physicochemical properties of anhydrous calcium tetrafluoroborate, drawing a clear distinction from its hydrated form. It is intended to be a valuable resource for researchers in materials science, electrochemistry, and synthetic chemistry. While its direct application in drug development is not prominent in current literature, its properties as a Lewis acid could be of interest in the synthesis of complex organic molecules.[5]
Physicochemical Properties
General Properties
| Property | Anhydrous this compound | This compound Tetrahydrate |
| Chemical Formula | Ca(BF₄)₂ | Ca(H₂O)₄(BF₄)₂ |
| Molecular Weight | 213.68 g/mol | 285.76 g/mol [1] |
| Appearance | White solid | White crystalline solid[4] |
| Hygroscopicity | Assumed to be highly hygroscopic | Hygroscopic |
Structural Properties
The crystal structures of the anhydrous and hydrated forms of this compound are distinctly different.
| Property | Anhydrous this compound | This compound Tetrahydrate |
| Crystal System | Orthorhombic[1][2] | Triclinic[1] |
| Unit Cell Volume | ~1100 ų (for Z=8)[1][2] | 481.65 ų[1] |
The orthorhombic crystal structure of anhydrous Ca(BF₄)₂ was reported by Jordan et al. in 1975, though detailed crystallographic data from this source is not widely available.[1][2]
Thermal Properties
The thermal stability of anhydrous this compound is a critical parameter for its application in high-temperature environments, such as in certain battery technologies.
| Property | Value |
| Decomposition Temperature | 280-285 °C[6] |
In contrast, the hydrated form undergoes a two-step decomposition at 158 °C and 240 °C, with the remaining water believed to facilitate anion hydrolysis at temperatures above 170 °C.[1][4]
Solubility
Anhydrous this compound is known to be soluble in specific organic solvents used in electrochemical applications. However, detailed quantitative solubility data is sparse.
| Solvent | Solubility |
| Water | Soluble (hydrolyzes) |
| Acetonitrile | Soluble (qualitative) |
| Ethylene Carbonate / Propylene Carbonate | Soluble (used in electrolyte formulations)[1][2] |
The tetrafluoroborate anion (BF₄⁻) is known to be slightly sensitive to hydrolysis.[7]
Experimental Protocols
The synthesis of high-purity, anhydrous this compound is acknowledged to be challenging ("not trivial").[3][4] The primary difficulty lies in the complete removal of water from the hydrated salt without inducing hydrolysis of the tetrafluoroborate anion.[4]
Synthesis of Anhydrous this compound (Conceptual)
Method 1: From Calcium Carbonate and Tetrafluoroboric Acid
This method involves the reaction of a calcium salt with tetrafluoroboric acid, followed by rigorous drying.
-
Reaction: CaCO₃ + 2HBF₄ → Ca(BF₄)₂ + H₂O + CO₂
-
Procedure:
-
Slowly add a stoichiometric amount of calcium carbonate to a solution of tetrafluoroboric acid (HBF₄) in a suitable non-aqueous solvent under an inert atmosphere.
-
The reaction mixture should be stirred until the cessation of gas evolution (CO₂).
-
The resulting solution is filtered to remove any unreacted starting material.
-
The solvent is removed under vacuum.
-
The resulting solid is subjected to high-temperature vacuum drying to remove any residual water and solvent. The temperature must be carefully controlled to avoid thermal decomposition.
-
Method 2: Dehydration of Hydrated this compound
This approach involves the dehydration of the commercially available hydrated salt.
-
Procedure:
-
Place the hydrated this compound in a vacuum oven.
-
Gradually increase the temperature while maintaining a high vacuum.
-
The dehydration process needs to be carefully monitored, as temperatures above 170 °C can lead to hydrolysis of the tetrafluoroborate anion in the presence of residual water.[4]
-
Characterization
The following techniques are essential for confirming the synthesis of anhydrous this compound and determining its purity:
-
Powder X-ray Diffraction (PXRD): To confirm the orthorhombic crystal structure and the absence of hydrated phases.[1]
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature and confirm the absence of water.[4]
-
Karl Fischer Titration: To quantify the residual water content.[3]
Applications
Energy Storage
The most significant application of anhydrous this compound is as a salt in the electrolyte for rechargeable calcium-ion batteries.[1][2] The high stability and electrochemical window of the tetrafluoroborate anion are advantageous in this context.
Lewis Acid Catalysis
Calcium salts with weakly coordinating anions, such as tetrafluoroborate, can function as Lewis acid catalysts in organic synthesis.[5] While specific examples detailing the use of Ca(BF₄)₂ are not widespread, it can be inferred that it could catalyze reactions such as Friedel-Crafts alkylations, aldol (B89426) condensations, and other transformations that are promoted by Lewis acids.
The general mechanism for Lewis acid catalysis by Ca²⁺ involves the coordination of the calcium ion to a Lewis basic site on a substrate, thereby activating it towards nucleophilic attack.
Visualizations
Logical Relationship: Anhydrous vs. Hydrated Ca(BF₄)₂
Caption: Key distinctions between anhydrous and hydrated this compound.
Experimental Workflow: Synthesis and Characterization
References
- 1. cristal.org [cristal.org]
- 2. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tdx.cat [tdx.cat]
- 7. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
Crystal structure analysis of Calcium tetrafluoroborate hydrates
An In-depth Technical Guide to the Crystal Structure of Calcium Tetrafluoroborate (B81430) Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of calcium tetrafluoroborate hydrates, focusing on the definitive characterization of its tetrahydrate form. Historically, the hydration state of this compound, denoted as Ca(BF₄)₂·xH₂O, was ambiguous, with various studies suggesting different values for 'x'.[1][2] Recent research using ab initio methods on laboratory powder diffraction data has resolved this ambiguity, reformulating the compound as Ca(H₂O)₄(BF₄)₂.[3][4] This clarification is crucial for applications such as in calcium-based rechargeable batteries, where the precise chemical formula and structure are paramount.[4][5]
Crystal Structure and Data
The crystal structure of this compound tetrahydrate was determined to be triclinic, belonging to the P1 space group.[1] The structure is not composed of interstitial water molecules; instead, all four water molecules are directly coordinated to the calcium cation.[3][4][6] The coordination sphere of the calcium ion is a [CaO₄F₄] square antiprism.[3][4][7] These antiprisms share fluorine corners with the [BF₄] tetrahedra, creating one-dimensional, infinite ribbons that extend along the[8] direction.[1][4][5] The overall three-dimensional cohesion of the crystal is achieved through an intricate network of H···F and H···O hydrogen bonds that link these ribbons together.[3][4][6] This compound is isostructural with calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O.[3][4]
Crystallographic Data
The quantitative crystallographic data for Ca(H₂O)₄(BF₄)₂ determined at 293 K are summarized below.
| Parameter | Value | Citation(s) |
| Chemical Formula | Ca(H₂O)₄(BF₄)₂ | [3][4] |
| Formula Weight (Mr) | 285.76 | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P1 | [1] |
| Unit Cell Dimensions | ||
| a (Å) | 5.5192 (3) | [1] |
| b (Å) | 7.6756 (3) | [1] |
| c (Å) | 11.6518 (5) | [1] |
| α (°) | 77.439 (3) | [1] |
| β (°) | 89.579 (3) | [1] |
| γ (°) | 88.625 (2) | [1] |
| Volume (V) (ų) | 481.65 (4) | [1] |
| Z | 2 | [1] |
| Radiation Type | Cu Kα (λ = 1.540560 Å) | [1] |
Hydrogen Bonding Data
Key hydrogen bond distances and angles are crucial for understanding the inter-ribbon connections.
| Donor–H···Acceptor (D–H···A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Citation(s) |
| O1–H11···O3ⁱ | 0.84 (4) | 2.19 (4) | 2.859 (14) | 138 (4) | [1] |
| O1–H12···F2ⁱⁱ | 0.83 (7) | 2.17 (6) | 2.925 (14) | 151 (5) | [1] |
| O2–H21···O4ⁱⁱⁱ | 0.86 (3) | 2.23 (5) | 3.015 (13) | 152 (6) | [1] |
| O2–H22···F2ⁱᵛ | 0.88 (2) | 2.18 (3) | 3.041 (12) | 170 (7) | [1] |
Experimental Protocols
The definitive crystal structure was solved and refined from powder diffraction data as single crystals were not available.[1]
Powder X-ray Diffraction (PXRD)
-
Sample Preparation : The commercial calcium bis(tetrafluoroborate) hydrate (B1144303) (Ca(BF₄)₂·xH₂O, from Alfa Aesar) was used.[1][5][7] Two different powder diffraction patterns were collected, with the sample either pressed or dusted onto a horizontal holder to account for preferred orientation effects.[1][5][7]
-
Instrumentation : Data was collected on a D501 Siemens Bragg–Brentano diffractometer.[1][5][7]
-
Data Analysis and Structure Solution :
-
Indexing : The diffraction patterns were first indexed using the McMaille software, which identified a triclinic unit cell.[1][7]
-
Intensity Extraction : The cell parameters were confirmed and intensities were extracted using the Le Bail method implemented in the FULLPROF software suite.[1][5]
-
Structure Solution : An initial structural model was obtained using the direct-space method in the ESPOIR software.[4][5] The starting model utilized a [CaF₈] square antiprism from the known anhydrous Ca(BF₄)₂ structure, which was moved randomly in the triclinic cell along with two boron and five oxygen atoms.[1][5]
-
Refinement : The final structure, including the positions of non-hydrogen atoms, was refined using the Rietveld method.[4][7]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA) : TGA was performed to study the thermal decomposition of the hydrate.[2][5] The analysis showed a two-step decomposition process at 158 °C and 240 °C, with initial weight losses corresponding to approximately two water molecules.[1][2][7] It is believed that the remaining water persists at higher temperatures and participates in anion hydrolysis above 170 °C.[1][7]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : IR spectroscopy was used to confirm the presence of water in the compound.[6]
-
¹¹B MAS NMR Spectroscopy : The results from ¹¹B Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy were in agreement with the crystal structure analysis.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental structural relationships within Ca(H₂O)₄(BF₄)₂.
Caption: Experimental workflow for the crystal structure determination of Ca(H₂O)₄(BF₄)₂.
Caption: Coordination environment and connectivity in the Ca(H₂O)₄(BF₄)₂ crystal structure.
References
- 1. cristal.org [cristal.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
Thermal Stability and Decomposition of Calcium Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) is a salt of significant interest in various scientific fields, including its emerging application as an electrolyte in calcium-ion batteries. A thorough understanding of its thermal stability and decomposition pathway is critical for its synthesis, storage, handling, and application, particularly in high-temperature environments. This technical guide provides a comprehensive overview of the thermal behavior of both hydrated and anhydrous forms of calcium tetrafluoroborate, compiling available quantitative data, detailing experimental protocols, and visualizing the decomposition processes.
Thermal Decomposition of Hydrated this compound (Ca(H₂O)₄(BF₄)₂)
Recent crystallographic studies have reformulated the hydrated form of this compound as tetraaquadichloridocalcium(II), Ca(H₂O)₄(BF₄)₂. Its thermal decomposition is a multi-step process involving dehydration and subsequent anion hydrolysis.
Quantitative Thermal Analysis Data
Thermogravimetric analysis (TGA) of hydrated this compound reveals a two-stage decomposition process. The data is summarized in the table below.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Stage 1 | ~158 | 14.3 | Dehydration (Loss of approx. 2 water molecules) |
| Stage 2 | ~240 | 52.5 | Further dehydration and anion hydrolysis |
Note: The exact weight loss and temperature ranges can vary slightly depending on experimental conditions such as heating rate and atmosphere.
Proposed Decomposition Pathway
The decomposition of hydrated this compound is complex due to the involvement of water molecules in the breakdown of the tetrafluoroborate anion. The process can be visualized as follows:
Thermal Decomposition of Anhydrous this compound (Ca(BF₄)₂)
The thermal decomposition of anhydrous this compound occurs at a higher temperature compared to its hydrated form and follows a more direct decomposition pathway.
Quantitative Thermal Analysis Data
While detailed TGA/DSC curves for anhydrous Ca(BF₄)₂ are not widely available in the literature, the final decomposition has been reported to occur in the following temperature range, yielding gaseous boron trifluoride and solid calcium fluoride (B91410).
| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Residue |
| Single Stage | 280 - 285 | BF₃ | CaF₂ |
Decomposition Reaction and Pathway
The thermal decomposition of anhydrous this compound can be represented by the following chemical equation:
Ca(BF₄)₂ (s) → CaF₂ (s) + 2BF₃ (g)
This process involves the breakdown of the tetrafluoroborate anions, leading to the formation of the thermodynamically stable calcium fluoride and the release of gaseous boron trifluoride.
Experimental Protocols
The following section details a typical experimental setup for the thermal analysis of this compound. Given the hygroscopic nature of the anhydrous form, special handling procedures are required.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) of Anhydrous Ca(BF₄)₂
This protocol is based on methodologies reported for the analysis of synthesized anhydrous this compound.
Objective: To determine the thermal stability and identify the gaseous decomposition products of anhydrous Ca(BF₄)₂.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) (e.g., NETZSCH TGA/STA 449 F5 Jupiter with QMS 403 Aëolos).
-
Inert atmosphere glovebox for sample preparation.
Materials:
-
Anhydrous this compound (Ca(BF₄)₂) powder.
-
Alumina (B75360) (Al₂O₃) crucible.
-
High-purity Argon (Ar) gas.
Procedure:
-
Sample Preparation (inside a glovebox):
-
Transfer approximately 8 mg of anhydrous Ca(BF₄)₂ powder into a pre-weighed alumina crucible.
-
Record the exact sample mass.
-
-
TGA-MS Instrument Setup:
-
Place the crucible containing the sample into the TGA instrument, ensuring the transfer is performed under an inert atmosphere or as quickly as possible to minimize exposure to moisture.
-
Purge the TGA furnace with high-purity argon at a flow rate of 10 mL/min for a sufficient time to ensure an inert environment.
-
-
Thermal Analysis Program:
-
Heat the sample from room temperature to 500 °C.
-
Set a constant heating rate of 10 °C/min.
-
-
Data Acquisition:
-
Continuously record the sample mass (TGA data) and the mass-to-charge ratio of the evolved gases (MS data) as a function of temperature.
-
-
Data Analysis:
-
Plot the TGA curve (weight % vs. temperature) to identify the onset and completion temperatures of decomposition and the percentage weight loss.
-
Analyze the MS data to identify the gaseous species evolved at different temperatures. For the decomposition of anhydrous Ca(BF₄)₂, characteristic ions for BF₃ would be monitored.
-
Conclusion
The thermal stability of this compound is highly dependent on its hydration state. The hydrated form, Ca(H₂O)₄(BF₄)₂, undergoes a multi-step decomposition starting with dehydration at relatively low temperatures, followed by a more complex anion hydrolysis. In contrast, anhydrous Ca(BF₄)₂ is thermally more stable, decomposing in a single step at approximately 280-285 °C to yield calcium fluoride and boron trifluoride. For applications requiring high thermal stability, the use of the anhydrous salt and the stringent exclusion of water are paramount. The provided data and protocols serve as a valuable resource for researchers and professionals working with this compound, enabling a better understanding and control of its behavior under thermal stress.
The Solubility of Calcium Tetrafluoroborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) in various organic solvents. While comprehensive quantitative data remains elusive in publicly available literature, this document compiles existing qualitative and semi-quantitative information, outlines detailed experimental protocols for determining precise solubility, and discusses the relevance of calcium ions in biological signaling pathways, a critical aspect for drug development professionals.
Introduction to Calcium Tetrafluoroborate
This compound, with the chemical formula Ca(BF₄)₂, is an inorganic salt that has garnered significant interest in various fields, particularly in the development of calcium-ion batteries due to its relatively high ionic conductivity and electrochemical stability.[1][2] It typically exists as a hydrate, Ca(H₂O)₄(BF₄)₂, in its solid form.[3] For many applications, especially in electrochemistry and organic synthesis, understanding its solubility in non-aqueous, organic solvents is paramount. Tetrafluoroborate salts, in general, are often more soluble in organic solvents compared to their halide or nitrate (B79036) counterparts, a property attributed to the weakly coordinating nature of the BF₄⁻ anion.[1][4]
Solubility of this compound in Organic Solvents
Qualitative and Semi-Quantitative Solubility Data
The following table summarizes the known qualitative and semi-quantitative solubility of this compound in various organic solvents. This information is primarily derived from studies where Ca(BF₄)₂ was used as an electrolyte salt.
| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data (at ambient temperature) | Citation(s) |
| Carbonates | Ethylene Carbonate (EC) | Soluble | Used in electrolyte mixtures | [3] |
| Propylene Carbonate (PC) | Soluble | Used in electrolyte mixtures | [3][5] | |
| Nitriles | Acetonitrile (B52724) (ACN) | Soluble | ≥ 0.5 M | [2] |
| Alcohols | Ethanol | Likely Soluble | No data available | [6] |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble | No data available | |
| Diethyl Ether | Likely Insoluble | No data available | [7] | |
| Ketones | Acetone | Likely Soluble | No data available | |
| Amides | N,N-Dimethylformamide (DMF) | Likely Soluble | No data available | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble | No data available |
Note: "Likely Soluble" or "Likely Insoluble" is inferred from the general behavior of tetrafluoroborate salts and the polarity of the solvents.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
Anhydrous this compound (Ca(BF₄)₂)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
A method for quantifying calcium concentration, such as:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
-
Ion Chromatography (IC)
-
Complexometric titration with EDTA[8]
-
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of anhydrous Ca(BF₄)₂ to a known volume of the anhydrous organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.
-
Place the container in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus.[9][10]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solid to settle.
-
Carefully draw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microcrystals.
-
Dilute the filtered, saturated solution with the appropriate solvent to a concentration range suitable for the chosen analytical technique.
-
-
Quantification of Calcium Concentration:
-
Prepare a series of calibration standards of Ca(BF₄)₂ of known concentrations in the same organic solvent.
-
Analyze the calibration standards and the diluted sample solution using the selected analytical method (ICP-OES, AAS, IC, or titration).
-
Construct a calibration curve from the standards and determine the concentration of calcium in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
-
The following workflow diagram illustrates the experimental process for determining the solubility of this compound.
Relevance to Drug Development: Calcium Signaling Pathways
For professionals in drug development, the "calcium" in this compound is of significant interest due to the ubiquitous role of calcium ions (Ca²⁺) as a second messenger in cellular signaling.[11] Disruptions in calcium signaling are implicated in a multitude of diseases, making the components of these pathways attractive drug targets.[12][13] While this compound itself is not directly used to modulate these pathways in a therapeutic context, understanding the fundamental mechanisms of calcium signaling is crucial.
One of the most critical calcium signaling pathways involves the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11]
-
Phospholipase C (PLC) Activation: A variety of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate PLC upon ligand binding.
-
IP₃ and DAG Production: Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.[14]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular Ca²⁺ concentration.
-
Downstream Effects: The elevated cytoplasmic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). The increased Ca²⁺ also binds to and activates other proteins like calmodulin, which in turn modulates the activity of a host of other enzymes and transcription factors, leading to various cellular responses such as proliferation, differentiation, and apoptosis.[15]
The following diagram illustrates this pivotal signaling pathway.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is sparse, its utility in electrochemical applications confirms its solubility in key polar aprotic solvents like acetonitrile and carbonate mixtures. This guide provides a framework for researchers to determine precise solubility values through a detailed experimental protocol. Furthermore, the connection to fundamental calcium signaling pathways highlights the broader relevance of calcium ions in biological contexts, offering valuable insights for professionals in drug discovery and development. Future research dedicated to systematically quantifying the solubility of this compound would be a valuable contribution to the fields of materials science and synthetic chemistry.
References
- 1. Tetrafluoroborate [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. cristal.org [cristal.org]
- 4. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cadmium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. chemdotes.discourse.group [chemdotes.discourse.group]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium signaling - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 14. news-medical.net [news-medical.net]
- 15. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
Navigating the Electrochemical Landscape: A Technical Guide to Calcium Tetrafluoroborate Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The quest for next-generation energy storage solutions has propelled calcium-ion batteries (CIBs) into the spotlight, offering the promise of higher energy density and lower cost compared to their lithium-ion counterparts. Central to the performance and viability of CIBs is the electrolyte, which dictates the operational voltage range, cycling stability, and overall safety of the battery. Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) has emerged as a salt of significant interest for these electrolytes. This technical guide provides an in-depth analysis of the electrochemical window of Ca(BF₄)₂-based electrolytes, presenting key data, detailed experimental methodologies, and a visualization of the underlying electrochemical processes.
Data Presentation: Electrochemical Window of Ca(BF₄)₂ Electrolytes
The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without significant oxidation or reduction. A wider ESW is crucial for enabling the use of high-voltage cathodes and high-capacity anodes, thereby maximizing the energy density of the battery. The ESW of Ca(BF₄)₂ is highly dependent on the solvent system, salt concentration, and operating temperature. Below is a summary of reported electrochemical windows for Ca(BF₄)₂ in various organic solvents.
| Salt Concentration | Solvent System | Temperature | Anodic Limit (V vs. Ca/Ca²⁺) | Cathodic Limit (V vs. Ca/Ca²⁺) | Total Window (V) | Reference |
| 1.0 M | Ethylene Carbonate:Propylene Carbonate (EC:PC) | Room Temperature | ~2.0 | ~-1.7 | ~3.7 | [1] |
| 0.45 M | Ethylene Carbonate:Propylene Carbonate (EC:PC) | 100 °C | >4.0 | Reversible Ca plating | >4.0 | [2] |
| 0.3 M | Ethylene Carbonate:Propylene Carbonate (EC:PC) | 100 °C | >4.0 | Reversible Ca plating | >4.0 | [3] |
| 0.5 M | Acetonitrile (ACN) | Room Temperature | Not specified | Reversible Ca plating | Not specified | [4] |
Experimental Protocols: Determination of the Electrochemical Window
The electrochemical window is typically determined using voltammetric techniques, such as cyclic voltammetry (CV) or linear sweep voltammetry (LSV), in a three-electrode electrochemical cell.
Objective:
To determine the anodic and cathodic stability limits of a Ca(BF₄)₂-based electrolyte.
Materials and Equipment:
-
Electrolyte: Calcium tetrafluoroborate (Ca(BF₄)₂) salt and high-purity, anhydrous organic solvent (e.g., EC:PC, ACN).
-
Working Electrode (WE): A material that is electrochemically inert within the expected potential window, such as stainless steel, platinum, or glassy carbon.
-
Reference Electrode (RE): A stable reference, typically a calcium metal wire or disc.
-
Counter Electrode (CE): A material with a large surface area to ensure that the current does not limit the electrochemical reactions, often a calcium metal foil or mesh.
-
Electrochemical Cell: A three-electrode cell designed for air-sensitive systems (e.g., a Swagelok-type cell or a glass cell).
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic and linear sweep voltammetry.
-
Inert Atmosphere Glovebox: A glovebox with an argon or nitrogen atmosphere with very low levels of water and oxygen (<0.1 ppm) is essential for all assembly and testing to prevent reactions with the highly reactive calcium metal and electrolyte components.
Methodology:
-
Electrolyte Preparation (inside a glovebox):
-
Dry the Ca(BF₄)₂ salt under vacuum at an elevated temperature (e.g., 120-150 °C) for at least 24 hours to remove any residual water.
-
Use anhydrous, battery-grade solvents.
-
Dissolve the dried Ca(BF₄)₂ salt in the chosen solvent to the desired concentration (e.g., 0.5 M). Stir the solution until the salt is completely dissolved.
-
-
Electrode Preparation (inside a glovebox):
-
Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Clean the polished electrode ultrasonically in a suitable solvent (e.g., acetone, then ethanol) and dry it thoroughly under vacuum.
-
Scrape the surface of the calcium metal for the reference and counter electrodes to expose a fresh, unpassivated surface.
-
-
Cell Assembly (inside a glovebox):
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the prepared electrolyte to the cell, ensuring that all electrodes are properly immersed.
-
Seal the cell to maintain the inert atmosphere.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Connect the cell to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: The open-circuit potential (OCP) of the cell.
-
Vertex Potentials: A wide potential range to probe both the anodic and cathodic limits (e.g., from -2.0 V to 5.0 V vs. Ca/Ca²⁺). The range can be adjusted in subsequent experiments based on the initial findings.
-
Scan Rate: A slow scan rate is typically used to allow for the detection of Faradaic currents, for example, 0.5 mV/s to 10 mV/s.[3][4]
-
Number of Cycles: Typically 1-3 cycles are sufficient to determine the electrochemical window.
-
-
Run the experiment and record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the resulting current versus potential (voltammogram).
-
The anodic limit is determined as the potential at which a sharp and sustained increase in the anodic (positive) current is observed, indicating the onset of electrolyte oxidation. A current density cutoff (e.g., 0.01 mA/cm²) is often used to define this limit.
-
The cathodic limit is identified by the potential at which a significant and continuous increase in the cathodic (negative) current occurs, corresponding to electrolyte reduction. The onset of reversible calcium plating and stripping is also observed at the cathodic end.
-
Mandatory Visualizations
Experimental Workflow for Determining the Electrochemical Window
Logical Relationships in Ca(BF₄)₂ Electrolyte Stability and SEI Formation
The stability of the Ca(BF₄)₂ electrolyte and the formation of a functional Solid Electrolyte Interphase (SEI) are critical for reversible calcium plating and stripping. The interplay between the salt anion and the solvent determines the composition and properties of the SEI.
Conclusion
The electrochemical window of this compound electrolytes is a critical parameter that influences the potential of calcium-ion batteries. While Ca(BF₄)₂ in carbonate solvents like EC:PC exhibits a wide electrochemical window, particularly at elevated temperatures, the formation of a stable and ionically conductive solid electrolyte interphase is paramount for achieving reversible calcium deposition. The relative stability of the BF₄⁻ anion compared to the solvent molecules leads to the formation of an organic-rich SEI, which is believed to be more permeable to Ca²⁺ ions, thereby enabling reversible plating and stripping. Further research into novel solvent systems and additives that can enhance the room-temperature performance and stability of Ca(BF₄)₂ electrolytes will be crucial for the advancement of practical calcium-ion batteries.
References
An In-depth Technical Guide to Calcium Tetrafluoroborate (CAS: 13814-93-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Calcium tetrafluoroborate (B81430), focusing on its physicochemical properties, safety and handling protocols, and relevant applications for the scientific community.
Physicochemical Properties
Calcium tetrafluoroborate, with the CAS number 13814-93-2, is an inorganic salt. It is typically available as a white, solid, or powdered substance.[1] The material is known to be hygroscopic and should be handled in a controlled environment to prevent moisture absorption.[1] While it is soluble in water[1][2][3][4], its stability in aqueous solutions can be a concern, as the tetrafluoroborate anion is susceptible to hydrolysis, particularly under certain drying protocols.[5] This necessitates careful preparation of anhydrous solutions for applications like electrolytes.[5]
| Property | Data | Reference |
| CAS Number | 13814-93-2 | [6] |
| Molecular Formula | Ca(BF₄)₂ | [6][7] |
| Molecular Weight | 213.69 g/mol | [6] |
| Appearance | White solid powder | [1] |
| Solubility | Soluble in water | [1][3][4] |
| Sensitivity | Hygroscopic | [1] |
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used at all times.[7][9]
| Hazard Information | GHS Classification | Reference |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |
| Signal Word | Danger | [8][9] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [8][9] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/sprayP264: Wash thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked up | [8][9] |
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7]
Experimental Protocols & Methodologies
Anhydrous Synthesis via Cation Exchange (Conceptual Workflow)
The preparation of high-purity, anhydrous this compound is critical for electrochemical applications to prevent unwanted side reactions from water.[5] While commercial sources are often hydrated, an anhydrous form can be synthesized. One potential method is through the use of a cation-exchange column.[5] The following diagram illustrates a conceptual workflow for such a synthesis.
References
- 1. This compound(1-) CAS#: 13814-93-2 [m.chemicalbook.com]
- 2. This compound(1-) | 13814-93-2 [chemicalbook.com]
- 3. Electrolyte additive,CAS#:13814-93-2,四氟硼酸钙, this compound(1-) [en.chemfish.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Theoretical Insights into the Ion Mobility of Calcium Tetrafluoroborate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The burgeoning field of calcium-ion (Ca-ion) batteries and the fundamental role of ion transport in various biological and chemical systems have spurred significant interest in understanding the mobility of calcium ions and their counterions in solution. Calcium tetrafluoroborate (B81430), Ca(BF₄)₂, has emerged as a salt of considerable importance, particularly as an electrolyte in next-generation energy storage technologies. Theoretical and computational studies provide a powerful lens through which to examine the intricate dance of ions and solvent molecules at the molecular level, offering insights that are often inaccessible through experimental means alone.
This technical guide delves into the theoretical methodologies used to study the ion mobility of calcium tetrafluoroborate. It outlines the computational protocols for molecular dynamics simulations, summarizes key theoretical findings related to ion solvation, and illustrates the workflow and conceptual relationships that govern ion transport in these systems.
Core Theoretical Concepts
The mobility of an ion in a solvent is fundamentally governed by its interactions with the surrounding solvent molecules and other ions. For Ca(BF₄)₂ electrolytes, theoretical studies focus on elucidating the solvation structure of the highly charged Ca²⁺ cation and the BF₄⁻ anion. Key factors influencing ion mobility include:
-
Solvation Shell: The arrangement and number of solvent molecules directly coordinating with an ion. A stable and bulky solvation shell can affect the effective size of the ion and its movement through the bulk solvent.
-
Ion Pairing: The formation of transient or stable pairs between the Ca²⁺ cation and the BF₄⁻ anion. Strong ion pairing can significantly hinder charge transport as it neutralizes the ionic charge and increases the effective size of the diffusing species.
-
Solvent Dynamics: The rate of exchange of solvent molecules between the first solvation shell and the bulk solvent.
Computational studies have investigated the solvation behavior of Ca(BF₄)₂ in various carbonate solvents, which are common in battery electrolytes. These studies indicate that the interaction of the Ca²⁺ ion with the carbonyl groups of the solvent molecules plays a primary role in delocalizing the cation's charge, more so than its interaction with the tetrafluoroborate counterions.
Data Presentation: Solvation Properties
While direct theoretical calculations of the ionic mobility and diffusion coefficients for Ca(BF₄)₂ are not extensively reported in publicly available literature, computational studies have provided valuable data on the thermodynamics of solvation. The Gibbs free energy of solvation (ΔG_solv) is a critical parameter that reflects the stability of the ion-solvent complex. A more negative value typically indicates a more stable solvated structure.
Below is a summary of calculated free energies of solvation for the Ca²⁺ ion in various neat and mixed carbonate solvents, as determined by combined molecular dynamics (MD) simulations and quantum mechanical (QM) calculations.
| Solvent System | Calculated Free Energy of Solvation (ΔG_solv) for Ca²⁺ |
| Ethyl Methyl Carbonate (EMC) | Highest (most favorable) |
| Ethylene (B1197577) Carbonate / Diethyl Carbonate (EC:DEC) Mixture | Highest (most favorable) |
| Other neat and mixed carbonates | Lower (less favorable) values |
| Note: This table summarizes qualitative findings from computational studies. Specific quantitative values are highly dependent on the computational model and parameters used and are not consistently reported across the literature. |
Experimental Protocols: Computational Methodology
The primary theoretical tool for studying ion mobility is Molecular Dynamics (MD) simulation . An MD simulation models the movement of atoms and molecules over time based on a defined force field, which describes the interatomic forces.
Key Steps in a Typical MD Simulation for Ion Mobility:
-
System Setup:
-
A simulation box is constructed containing a defined number of Ca²⁺ ions, BF₄⁻ ions, and solvent molecules (e.g., ethylene carbonate and propylene (B89431) carbonate) to represent a specific electrolyte concentration.
-
The initial positions of the molecules are typically random.
-
-
Force Field Selection:
-
A force field is chosen to describe the potential energy of the system. This includes terms for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).
-
For systems involving Ca(BF₄)₂, force fields such as CHARMM have been utilized. The accuracy of the simulation is highly dependent on the quality of the force field parameters.
-
-
Energy Minimization:
-
The initial configuration is subjected to an energy minimization algorithm to remove any unfavorable steric clashes or high-energy interactions.
-
-
Equilibration:
-
The system is gradually brought to the desired temperature and pressure through a series of equilibration steps. This is crucial for obtaining a realistic representation of the system's behavior.
-
NVT Ensemble (Canonical): The system is simulated at constant Number of particles (N), Volume (V), and Temperature (T). This step allows the system to reach thermal equilibrium.
-
NPT Ensemble (Isothermal-Isobaric): The system is then simulated at constant Number of particles (N), Pressure (P), and Temperature (T). This allows the density of the simulation box to relax to its equilibrium value. This step is typically run for several nanoseconds.
-
-
Production Run:
-
Once equilibrated, the simulation is run for an extended period (the "production run") under a specific ensemble (e.g., NVE or NVT) to collect trajectory data.
-
The positions, velocities, and forces of all atoms are saved at regular intervals.
-
-
Analysis:
-
Mean Squared Displacement (MSD): The primary method for calculating the diffusion coefficient (D) is by analyzing the MSD of the ions over time. The MSD is calculated as: MSD(t) = <|r_i(t) - r_i(0)|²> where r_i(t) is the position of ion i at time t.
-
Einstein Relation: In three dimensions, the diffusion coefficient is related to the MSD by the Einstein relation: D = lim (t→∞) [MSD(t) / 6t]
-
Ionic Mobility (μ): The ionic mobility can then be estimated from the diffusion coefficient using the Nernst-Einstein equation: μ = |z|eD / k_B T where |z| is the absolute ionic charge, e is the elementary charge, k_B is the Boltzmann constant, and T is the temperature.
-
Structural Analysis: Trajectories are also analyzed to determine structural properties like the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another, and coordination numbers, which quantify the number of molecules in the solvation shell.
-
Mandatory Visualization
Computational Workflow Diagram
The following diagram illustrates the typical workflow for a theoretical study of ion mobility using molecular dynamics simulations.
Caption: Workflow for MD simulation of ion mobility.
Logical Relationships in Ion Mobility
The following diagram illustrates the conceptual relationships between key factors that influence the theoretically determined ion mobility of Ca²⁺ in an electrolyte solution.
Caption: Factors influencing Ca²⁺ ion mobility.
Conclusion
Theoretical studies, predominantly through molecular dynamics simulations, provide indispensable insights into the mechanisms of this compound ion mobility. While quantitative data on diffusion coefficients from these simulations remain sparse in the literature, the established computational protocols and qualitative findings on solvation structures offer a robust framework for future research. The interplay between strong Ca²⁺-solvent interactions, the potential for ion pairing, and the dynamics of the solvation shell are critical determinants of ion transport. Continued advancements in force field development and computational power will undoubtedly lead to more precise quantitative predictions, further aiding the rational design of electrolytes for next-generation batteries and enhancing our understanding of fundamental ionic processes.
An In-depth Technical Guide to the Hygroscopic Nature and Handling of Calcium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium tetrafluoroborate (B81430), Ca(BF₄)₂, is a chemical compound with significant applications in various scientific fields, including as an electrolyte in calcium-ion batteries. A critical and often underestimated characteristic of this salt is its hygroscopic nature, which profoundly impacts its handling, storage, and performance in moisture-sensitive applications. This technical guide provides a comprehensive overview of the hygroscopic properties of calcium tetrafluoroborate, detailing its interaction with atmospheric moisture, proper handling and storage protocols, and the implications for its use in research and development. This document synthesizes available data to offer a practical resource for laboratory and drug development professionals.
The Hygroscopic Nature of this compound
This compound is inherently hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere. This property is primarily attributed to the formation of stable hydrates. Research has shown that commercially available this compound often exists as a hydrated complex, which has been structurally characterized as Ca(H₂O)₄(BF₄)₂ .[1][2] This indicates that four water molecules are directly coordinated to the calcium ion in the solid state.
The affinity for water necessitates stringent handling and storage procedures to maintain the material's anhydrous state, which is often crucial for its intended applications, particularly in electrochemistry where the presence of water can lead to undesirable side reactions.[1][2][3]
Quantitative Analysis of Water Content
Table 1: Thermogravimetric Analysis Data for this compound Hydrate (B1144303)
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 158 | 14.3 | Initial loss of approximately two water molecules. |
| 240 | 52.5 | Subsequent loss of remaining water and decomposition. |
Data sourced from Forero-Saboya et al. (2020) as cited in IUCr Journals.[1][2]
This data clearly demonstrates the presence of significant water content in the hydrated form of this compound and indicates that the water is lost in distinct steps upon heating.
Experimental Protocols for Hygroscopicity Determination
To quantify the hygroscopic nature of a substance like this compound, several established experimental methods can be employed. The following are detailed protocols for two common techniques.
Gravimetric Sorption Analysis (DVS Method)
Dynamic Vapor Sorption (DVS) is a highly sensitive method to determine the amount and rate of solvent vapor absorbed by a sample.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of anhydrous or the material to be tested is placed on a microbalance within the DVS instrument.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake is continuously recorded.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.
-
Data Analysis: The change in mass at each RH step is used to generate a water sorption-desorption isotherm, which plots the percentage mass change against the relative humidity.
Static Method using Saturated Salt Solutions
This method provides a cost-effective way to assess hygroscopicity by creating controlled humidity environments in sealed chambers.
Methodology:
-
Sample Preparation: A sample of the material is accurately weighed into a pre-weighed container. The sample is dried to a constant weight in a vacuum oven at a suitable temperature.
-
Controlled Humidity Environment: A series of desiccators are prepared with saturated solutions of different salts to maintain specific relative humidities at a constant temperature (e.g., 25 °C).
-
Exposure: The open sample container is placed in a desiccator with a known relative humidity.
-
Equilibration and Measurement: The sample is stored for a defined period (e.g., 24 or 48 hours) or until a constant weight is achieved. The container is then removed, sealed, and re-weighed.
-
Data Collection: The percentage weight gain is calculated for each relative humidity level.
Handling and Storage of this compound
Given its hygroscopic and corrosive nature, strict protocols must be followed when handling and storing this compound to ensure both the integrity of the material and the safety of personnel.
Personal Protective Equipment (PPE)
Due to its classification as a corrosive substance that can cause severe skin burns and eye damage, the following PPE is mandatory:
-
Eye Protection: Tightly sealed safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat or chemical-resistant apron. In case of handling large quantities, chemical-resistant overalls may be necessary.
-
Respiratory Protection: In environments where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
Storage Conditions
-
Inert Atmosphere: this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[4]
-
Dry Environment: The storage area must be cool and dry, away from any sources of moisture. A desiccator or a glove box is the ideal storage environment.[5]
-
Incompatible Materials: Store away from acids and oxidizing agents.
Handling Procedures
-
Weighing: Weighing should be performed as quickly as possible in a controlled environment, such as a glove box or a fume hood with low ambient humidity, to minimize moisture absorption.[4] For applications requiring anhydrous conditions, pre-weighed vials prepared in an inert atmosphere are recommended.[4]
-
Dispensing: Use clean, dry spatulas and glassware.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. The spill area should then be cleaned with a damp cloth (use with caution, as the material reacts with water) and ventilated.
Safety and First Aid
This compound is classified as a hazardous substance. The following safety and first aid measures are crucial:
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Logical Workflow for Handling Hygroscopic this compound
The following diagram illustrates the decision-making process and workflow for handling this compound in a research setting.
References
Safeguarding Research: A Technical Guide to Handling Calcium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of Calcium Tetrafluoroborate (B81430) (Ca(BF₄)₂). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research and development activities. Calcium tetrafluoroborate is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] This document outlines the necessary precautions, personal protective equipment (PPE), emergency procedures, and handling protocols to mitigate the risks associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary dangers are acute oral toxicity and severe corrosive effects on skin and eyes.[1][2]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1/1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2] |
Hazard Pictograms:
-
GHS05 (Corrosion): Indicates the substance can cause severe skin burns and eye damage.[3]
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin irritation or is harmful if swallowed.[3]
Physical and Chemical Properties
While extensive quantitative data is not available in all public records, the following properties are noted:
| Property | Data |
| Physical Form | Solid[3] |
| Solubility | Soluble in water. |
Exposure Controls and Personal Protection
Strict adherence to the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Engineering Controls
-
Use of a chemical fume hood is recommended, especially when handling powders to avoid dust formation.[5]
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Conforms to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4][6] A lab coat or chemical-resistant clothing is required. For significant risk of exposure, a full-body chemical splash suit may be necessary.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter conforming to EN 143 or equivalent.[2][5] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and exposure.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Store locked up.[1] Keep away from incompatible materials such as acids.[5]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First-Aid Protocol |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| In Case of Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Application of calcium gluconate gel may be necessary. Seek immediate medical attention.[6][8] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1] |
Accidental Release and Disposal
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Clean-up: Wear appropriate PPE. Sweep up and shovel the material into a suitable, closed container for disposal. Avoid generating dust.[4][5]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]
Experimental Safety Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, its hazard classifications for skin corrosion and eye irritation are determined by standardized in vitro methods, which are now used as replacements for traditional animal testing.
Methodology for Skin Corrosion Testing
The potential for a chemical to cause skin corrosion is typically assessed using reconstructed human epidermis (RhE) models, following OECD Test Guideline 431.
-
Model System: A three-dimensional human skin model that mimics the biochemical and physiological properties of the human epidermis is used.
-
Exposure: The test chemical is applied topically to the surface of the skin model for specific exposure times (e.g., 3 minutes, 1 hour, and 4 hours).
-
Viability Assessment: After exposure, the cell viability is determined using a colorimetric assay, such as the MTT assay. This measures the metabolic activity of the tissue.
-
Classification: The reduction in cell viability compared to a negative control is used to classify the substance. A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.
Methodology for Eye Irritation Testing
Serious eye damage or irritation potential is often evaluated using reconstructed human cornea-like epithelium (RhCE) models (OECD Test Guideline 492) or bovine corneal opacity and permeability (BCOP) tests (OECD Test Guideline 437).
-
Model System: An in vitro model, such as a reconstructed human corneal epithelium or an isolated bovine cornea, is utilized.
-
Exposure: The test substance is applied to the surface of the corneal model.
-
Endpoint Measurement: For RhCE models, cell viability is measured (similar to skin corrosion testing). For the BCOP test, two endpoints are measured: corneal opacity (cloudiness) and permeability (the amount of a fluorescent dye that passes through the cornea).
-
Classification: The results are used to calculate an in vitro score, which then predicts the potential for the chemical to cause serious eye damage (Category 1) or eye irritation (Category 2).
Visualizing Safety Protocols
To aid in the practical application of these safety measures, the following diagrams illustrate key workflows.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. x-cellr8.com [x-cellr8.com]
- 4. criver.com [criver.com]
- 5. mattek.com [mattek.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. cpsc.gov [cpsc.gov]
- 8. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Methodological & Application
Calcium Tetrafluoroborate as an Electrolyte in Calcium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) as an electrolyte in calcium-ion batteries (CIBs). It is intended to guide researchers in the preparation, characterization, and application of this electrolyte system.
Introduction
Calcium-ion batteries are a promising next-generation energy storage technology due to the high natural abundance, low cost, and high theoretical volumetric capacity of calcium metal (2073 mAh cm⁻³). A key challenge in the development of CIBs is the identification of suitable electrolytes that enable reversible calcium plating and stripping. Calcium tetrafluoroborate (Ca(BF₄)₂) dissolved in organic carbonate solvents has emerged as one of the pioneering electrolyte systems demonstrating this capability, albeit with specific operational requirements and challenges.[1][2][3] This document outlines the properties, preparation, and electrochemical testing of Ca(BF₄)₂-based electrolytes.
Physicochemical Properties and Electrochemical Performance
Ca(BF₄)₂ in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) has been shown to facilitate quasi-reversible calcium deposition and dissolution.[2][3][4][5] However, its performance is highly dependent on operating conditions, particularly temperature.
Key Performance Characteristics:
-
Operating Temperature: Optimal performance for reversible calcium plating/stripping is typically achieved at elevated temperatures, ranging from 75°C to 100°C.[2][5][6][7] Room temperature operation has been reported, but often with larger overpotentials and lower efficiencies.[4]
-
Electrochemical Window: The electrolyte exhibits an electrochemical stability window of up to 4.0 V vs. Ca/Ca²⁺.[2]
-
Solid Electrolyte Interphase (SEI): A passivating SEI layer is formed on the calcium metal anode. This layer is composed of organic decomposition products from the carbonate solvents, as well as inorganic species such as calcium fluoride (B91410) (CaF₂) and borate (B1201080) species (BO₃-like compounds) derived from the anion.[3][4] The composition of the SEI is crucial for enabling Ca²⁺ transport.
-
Coulombic Efficiency: The coulombic efficiency for calcium plating and stripping can be low, with values around 40% reported at 100°C, indicating significant side reactions.[2][3][4] However, higher efficiencies of up to 95% have been claimed at room temperature, though this may be associated with reduced side reactions at lower temperatures.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for Ca(BF₄)₂-based electrolytes from various studies.
Table 1: Electrochemical Performance of Ca(BF₄)₂ in EC:PC Solvent
| Concentration (M) | Temperature (°C) | Overpotential for Plating/Stripping (V) | Coulombic Efficiency (%) | Ionic Conductivity (mS/cm⁻¹) | Reference |
| 0.3 - 0.8 | 75 - 100 | - | - | Varies with concentration and temperature | [5][6] |
| 0.45 | 100 | ~0.10 | ~40 | Highest in the studied concentration range | [2][3][4] |
| 1.0 | Room Temperature | -1.7 to 2.0 | up to 95 | - | [4] |
Table 2: Composition of the Solid Electrolyte Interphase (SEI) on Calcium Anode
| Electrolyte | SEI Thickness | Major Components | Analytical Techniques | Reference |
| Ca(BF₄)₂ in EC:PC | ~12.3 nm | Organic species (from EC/PC), Boron in an oxygenated environment, ~15% CaF₂ | TEM, XPS, FTIR, EELS | [3][4] |
| Ca(TFSI)₂ in EC:PC | ~80 nm | ~34% CaCO₃, ~2% CaF₂, ~7% Ca(TFSI)₂ | TEM, XPS | [3][4] |
Experimental Protocols
Synthesis and Purification of Battery-Grade this compound
Commercial Ca(BF₄)₂ is often hydrated and requires rigorous drying before use in non-aqueous batteries.
Protocol 1: Drying of Commercial Ca(BF₄)₂
-
Place commercial Ca(BF₄)₂ hydrate (B1144303) in a vacuum oven.
-
Gradually increase the temperature to a point sufficient to remove water without decomposing the salt. Note: A precise temperature program should be determined empirically, for example, by starting at a lower temperature (e.g., 60-80°C) and gradually increasing while monitoring the pressure.
-
Maintain a high vacuum (e.g., <1 mbar) for an extended period (e.g., 24-48 hours) until the water is completely removed.
-
Handle the anhydrous Ca(BF₄)₂ in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rehydration.
For researchers requiring higher purity, anhydrous synthesis routes may be necessary, though these are more complex and beyond the scope of this introductory protocol.
Preparation of Ca(BF₄)₂ Electrolyte in Carbonate Solvents
Protocol 2: Electrolyte Formulation (0.45 M Ca(BF₄)₂ in EC:PC)
All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Solvent Preparation: Use battery-grade ethylene carbonate (EC) and propylene carbonate (PC) with low water content (<20 ppm). A common solvent ratio is 50:50 by weight.
-
Dissolution:
-
Weigh the required amount of anhydrous Ca(BF₄)₂.
-
In a clean, dry glass vial, add the appropriate volume of the EC:PC solvent mixture.
-
Slowly add the anhydrous Ca(BF₄)₂ to the solvent while stirring with a magnetic stir bar.
-
Continue stirring until the salt is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can aid dissolution.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Assembly of a Calcium-Ion Battery (Coin Cell)
Protocol 3: Coin Cell Assembly (e.g., for Cyclic Voltammetry)
This protocol describes a three-electrode setup within a coin cell for electrochemical testing.
-
Electrode Preparation:
-
Working Electrode (WE): A polished stainless steel (SS) or other inert metal disc.
-
Reference Electrode (RE): A calcium metal disc.
-
Counter Electrode (CE): A calcium metal disc.
-
-
Assembly (in a glovebox):
-
Place the WE at the bottom of the coin cell case.
-
Add a separator (e.g., glass fiber) on top of the WE.
-
Add a few drops of the Ca(BF₄)₂ electrolyte to wet the separator.
-
Place the RE on the separator.
-
Add another separator on top of the RE.
-
Add a few more drops of the electrolyte.
-
Place the CE on the top separator.
-
Add a spacer and a spring, and then seal the coin cell using a crimper.
-
Electrochemical Testing Protocol
Protocol 4: Cyclic Voltammetry (CV) for Calcium Plating/Stripping
-
Cell Setup: Connect the assembled coin cell to a potentiostat. For elevated temperature measurements, place the cell in a temperature-controlled chamber and allow it to equilibrate for at least one hour.
-
CV Parameters (Example for 100°C):
-
Potential Range: Scan from the open-circuit potential (OCP) down to a negative potential (e.g., -1.5 V vs. Ca/Ca²⁺) and then up to a positive potential (e.g., 1.5 V vs. Ca/Ca²⁺).
-
Scan Rate: A slow scan rate, such as 0.5 mV/s, is often used.[5][6]
-
Cycles: Perform multiple cycles to observe the evolution of the plating and stripping peaks.
-
-
Data Analysis:
-
Identify the cathodic peak corresponding to calcium plating and the anodic peak corresponding to calcium stripping.
-
Calculate the coulombic efficiency by integrating the charge of the stripping and plating peaks.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and testing Ca(BF₄)₂ electrolytes.
Challenges and Mitigation Strategies
Caption: Challenges and potential solutions for Ca(BF₄)₂ electrolytes.
Conclusion
This compound in carbonate solvents represents a foundational electrolyte system for the study of rechargeable calcium batteries. While it demonstrates the feasibility of reversible calcium electrochemistry, significant challenges remain, including the need for elevated operating temperatures and low coulombic efficiency. The detailed protocols and data presented herein provide a starting point for researchers to explore this system and contribute to the development of improved electrolytes for next-generation calcium-ion batteries. Future research should focus on strategies such as the use of electrolyte additives and alternative solvent systems to overcome the current limitations.
References
- 1. tdx.cat [tdx.cat]
- 2. Documents download module [ec.europa.eu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Tetrafluoroborate Electrolyte Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium-ion batteries (CIBs) are emerging as a promising next-generation energy storage technology due to the high natural abundance, low cost, and favorable electrochemical properties of calcium. A critical component in the development of viable CIBs is the formulation of a stable and efficient electrolyte. Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) has been identified as a promising salt for these electrolytes, particularly when dissolved in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). This document provides detailed protocols for the synthesis of anhydrous Ca(BF₄)₂ and the subsequent preparation of a high-purity electrolyte solution, intended for use in electrochemical research and development.
Data Presentation
The performance of a calcium tetrafluoroborate electrolyte is highly dependent on its composition and operating conditions. The following table summarizes key quantitative data reported in the literature for Ca(BF₄)₂ in an EC/PC solvent mixture.
| Concentration (M) | Solvent (wt% ratio) | Temperature (°C) | Ionic Conductivity (mS/cm) | Coulombic Efficiency (%) | Key Observations |
| 0.3 - 0.8 | EC/PC (50/50) | 75 - 100 | Varies with concentration and temperature | Not specified | Quasi-reversible Ca plating and stripping observed.[1] |
| 0.45 | EC/PC (50/50) | 100 | Highest among 0.3-0.8 M range | ~40 | Exhibited the best deposition/stripping performance at this temperature with the smallest overpotential.[2] |
| 1.0 | EC/PC | Room Temp. | Not specified | Up to 95 | Reversible Ca deposition and stripping observed, suggesting viability at ambient temperatures.[1] |
Experimental Protocols
The preparation of a high-quality Ca(BF₄)₂ electrolyte requires stringent anhydrous conditions to prevent the hydrolysis of the tetrafluoroborate anion, which can lead to the formation of impurities such as CaF₂.[3] Therefore, an anhydrous synthesis route for Ca(BF₄)₂ is highly recommended over attempting to dry the commercially available hydrated form.
Protocol 1: Anhydrous Synthesis of this compound (Ca(BF₄)₂)
This protocol is adapted from established methods for preparing anhydrous metal tetrafluoroborates and is designed to yield a high-purity product suitable for electrochemical applications. The synthesis involves the reaction of calcium fluoride (B91410) (CaF₂) with boron trifluoride etherate ((C₂H₅)₂O·BF₃) followed by thermal decomposition of the resulting intermediate.
Materials:
-
Calcium fluoride (CaF₂), anhydrous, high purity
-
Boron trifluoride diethyl etherate ((C₂H₅)₂O·BF₃)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
-
Tube furnace
Procedure:
-
Drying of Reactants:
-
Dry the CaF₂ powder under vacuum at 300°C for several hours to remove any adsorbed water.
-
Use freshly distilled boron trifluoride diethyl etherate.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Add the dried CaF₂ to the flask.
-
Slowly add a stoichiometric excess of (C₂H₅)₂O·BF₃ to the flask via a dropping funnel while stirring.
-
-
Reaction and Intermediate Formation:
-
Heat the reaction mixture to 100°C and reflux with vigorous stirring for 24 hours. This will form a solid intermediate, CaF₂·2BF₃.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess (C₂H₅)₂O·BF₃ and diethyl ether under vacuum. The resulting solid is the CaF₂·2BF₃ intermediate.
-
-
Thermal Decomposition:
-
Transfer the solid intermediate to a quartz tube within a tube furnace.
-
Heat the tube under a dynamic vacuum or a slow flow of inert gas.
-
Gradually increase the temperature to approximately 250°C. The CaF₂·2BF₃ will decompose to yield anhydrous Ca(BF₄)₂ and BF₃ gas, which should be safely vented or trapped.
-
Maintain this temperature until the evolution of BF₃ gas ceases.
-
-
Product Recovery and Storage:
-
Cool the furnace to room temperature under an inert atmosphere.
-
The resulting white powder is anhydrous Ca(BF₄)₂.
-
Handle and store the anhydrous Ca(BF₄)₂ powder inside an argon-filled glovebox to prevent moisture contamination.
-
Protocol 2: Purification of Solvents
The solvents used for the electrolyte must be of high purity and extremely low water content (<20 ppm).
Materials:
-
Ethylene carbonate (EC), battery grade
-
Propylene carbonate (PC), battery grade
-
Molecular sieves (3Å), activated
-
Argon or Nitrogen gas (high purity)
-
Glovebox
Procedure:
-
Activation of Molecular Sieves:
-
Activate the 3Å molecular sieves by heating them under vacuum at a temperature above 300°C for at least 12 hours.
-
Allow the molecular sieves to cool to room temperature under vacuum or in a desiccator before transferring them to an argon-filled glovebox.
-
-
Solvent Drying:
-
Inside the glovebox, add the activated molecular sieves to the EC and PC solvents in separate, sealed containers. Use approximately 10-20% by weight of molecular sieves.
-
Allow the solvents to stand over the molecular sieves for at least 48 hours to ensure thorough drying. Gently agitate the containers periodically.
-
Protocol 3: Preparation of the Ca(BF₄)₂ Electrolyte Solution (e.g., 0.5 M in EC/PC 1:1 wt/wt)
All steps of this protocol must be performed inside an argon-filled glovebox with low oxygen and moisture levels (<1 ppm).
Materials:
-
Anhydrous Ca(BF₄)₂ (prepared in Protocol 1)
-
Purified ethylene carbonate (EC) (from Protocol 2)
-
Purified propylene carbonate (PC) (from Protocol 2)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Solvent Mixture Preparation:
-
Weigh equal masses of the purified EC and PC into a clean, dry beaker to create a 1:1 weight ratio mixture.
-
-
Dissolution of Ca(BF₄)₂:
-
Calculate the mass of anhydrous Ca(BF₄)₂ required to achieve the desired concentration (e.g., for a 0.5 M solution).
-
Slowly add the calculated amount of Ca(BF₄)₂ powder to the EC/PC solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can aid dissolution but should be done cautiously to avoid any potential decomposition.
-
-
Final Filtration and Storage:
-
Once the salt is fully dissolved, filter the electrolyte solution through a 0.2 µm PTFE syringe filter to remove any potential micro-impurities.
-
Store the final electrolyte solution in a tightly sealed container inside the argon-filled glovebox.
-
Protocol 4: Determination of Water Content by Karl Fischer Titration
The water content of the final electrolyte solution should be verified to be below 20 ppm.
Materials:
-
Karl Fischer coulometric titrator
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Gastight syringe
Procedure:
-
Titrator Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned.
-
-
Sample Analysis:
-
Using a gastight syringe, carefully extract a known volume or weight of the prepared Ca(BF₄)₂ electrolyte solution from the glovebox.
-
Inject the sample into the titration cell.
-
Perform the titration to determine the water content.
-
-
Calculation:
-
The instrument will typically provide the water content in ppm or percentage.
-
Mandatory Visualization
The following diagrams illustrate the key workflows described in the protocols.
References
Application Note: Cyclic Voltammetry of Calcium Tetrafluoroborate in Propylene Carbonate for Calcium-Ion Battery Research
Introduction
Calcium-ion batteries (CIBs) are a promising next-generation energy storage technology due to the natural abundance, low cost, and high theoretical volumetric capacity of calcium metal. A key area of research in CIB development is the formulation of electrolytes that enable reversible calcium plating and stripping. Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) dissolved in propylene (B89431) carbonate (PC), often in a mixture with ethylene (B1197577) carbonate (EC), has emerged as a viable electrolyte system. This application note provides a detailed protocol for performing cyclic voltammetry (CV) on Ca(BF₄)₂ in a PC-based electrolyte to characterize the electrochemical behavior of calcium deposition and dissolution. This protocol is intended for researchers and scientists in the fields of materials science, electrochemistry, and battery technology.
The electrochemical behavior of Ca(BF₄)₂ in carbonate solvents has been a subject of significant research. Early studies highlighted the challenges of achieving reversible calcium deposition at room temperature due to the formation of a passivating solid electrolyte interphase (SEI) layer that blocks Ca²⁺ transport. However, subsequent research demonstrated that quasi-reversible Ca plating and stripping can be achieved, particularly at elevated temperatures (75-100 °C). The presence of the BF₄⁻ anion is considered crucial as it contributes to the formation of a more favorable SEI, potentially containing borate (B1201080) species that facilitate Ca²⁺ migration.
Experimental Overview
This protocol outlines the necessary steps for preparing the electrolyte, assembling a three-electrode electrochemical cell, and performing cyclic voltammetry to study the deposition and stripping of calcium from a Ca(BF₄)₂/EC:PC electrolyte.
Application Notes and Protocols for Electrochemical Deposition of Calcium Using Calcium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of calcium metal using calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) based electrolytes. This process is of significant interest for the development of next-generation calcium-based rechargeable batteries and other electrochemical applications where a highly reactive, metallic calcium layer is required.
Introduction
Calcium metal is a promising anode material for high-energy-density batteries due to its high theoretical specific capacity and low electrochemical potential. However, the reversible electrochemical deposition and stripping of calcium are challenging due to the formation of a passivating solid electrolyte interphase (SEI) on the electrode surface. The use of calcium tetrafluoroborate in non-aqueous solvents, often at elevated temperatures, has been shown to enable the reversible deposition of calcium. These protocols outline the necessary steps for successful calcium electrodeposition, from electrolyte preparation to the characterization of the deposited layer.
Health and Safety
-
Inert Atmosphere: All experimental procedures, including electrolyte preparation and cell assembly, must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with extremely low levels of water and oxygen (<0.1 ppm) to prevent reactions with the highly sensitive electrolyte and calcium metal.
-
Chemical Handling: this compound and the organic solvents used are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
High Temperatures: Experiments conducted at elevated temperatures require appropriate heating equipment and safety precautions to prevent burns and fires.
Experimental Data Summary
The following tables summarize the key quantitative data extracted from various studies on the electrochemical deposition of calcium using Ca(BF₄)₂ electrolytes.
Table 1: Electrolyte Compositions and Operating Conditions
| Salt Concentration (M) | Solvent | Temperature (°C) | Substrate (Working Electrode) | Key Findings |
| 0.3 - 0.8 | Ethylene (B1197577) Carbonate (EC) : Propylene (B89431) Carbonate (PC) (1:1 wt%) | 75 - 100 | Stainless Steel | Reversible Ca plating/stripping observed, with optimal performance at 0.45 M and 100°C.[1][2] |
| 1.0 | Ethylene Carbonate (EC) : Propylene Carbonate (PC) | Room Temperature | Not Specified | Ca deposition/stripping observed with a coulombic efficiency up to 95%.[3] |
| 0.5 | Acetonitrile (ACN) | Room Temperature | Stainless Steel, Platinum | Deposition is enabled by the formation of a passivation layer that proceeds at a lower rate than in EC:PC.[4] |
Table 2: Electrochemical Parameters for Calcium Deposition and Stripping
| Technique | Parameter | Value | Electrolyte System | Reference |
| Cyclic Voltammetry | Scan Rate | 0.1 - 0.5 mV/s | 0.3 M Ca(BF₄)₂ in EC:PC at 100°C | [2][5] |
| Cyclic Voltammetry | Scan Rate | 10 mV/s | 0.5 M Ca(BF₄)₂ in ACN | [4] |
| Galvanostatic Cycling | Current Density | 30 µA/cm² | 0.45 M Ca(BF₄)₂ in EC:PC at 100°C | [6] |
| Galvanostatic Cycling | Current Density | 50 µA/cm² | 0.45 M Ca(BF₄)₂ in EC:PC at 100°C | [2] |
Experimental Protocols
Protocol 1: Electrolyte Preparation
This protocol describes the preparation of a Ca(BF₄)₂ electrolyte in a mixture of ethylene carbonate (EC) and propylene carbonate (PC).
Materials:
-
This compound (Ca(BF₄)₂, anhydrous)
-
Ethylene carbonate (EC, anhydrous)
-
Propylene carbonate (PC, anhydrous)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Transfer the required amounts of anhydrous EC and PC into a volumetric flask inside the glovebox to prepare a 1:1 weight ratio mixture.
-
Slowly add the desired amount of anhydrous Ca(BF₄)₂ to the solvent mixture while stirring continuously with a magnetic stirrer. For example, for a 0.45 M solution, calculate the mass of Ca(BF₄)₂ needed for the total volume of the solvent mixture.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox to prevent contamination.
Protocol 2: Electrochemical Cell Assembly
This protocol details the assembly of a three-electrode electrochemical cell for calcium deposition studies.
Materials:
-
Working Electrode (WE): Stainless steel or platinum disc
-
Counter Electrode (CE): Calcium metal foil or rod
-
Reference Electrode (RE): Calcium metal foil or rod
-
Electrochemical cell (e.g., Swagelok T-type cell)
-
Polishing pads (various grit sizes, e.g., 100 to 1200)
-
Anhydrous solvent for rinsing (e.g., acetonitrile)
-
Prepared Ca(BF₄)₂ electrolyte
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (stainless steel or platinum) with progressively finer grit polishing pads to obtain a mirror-like surface.[4]
-
Rinse the polished WE with an anhydrous solvent and dry it under vacuum inside the glovebox.
-
Cut the calcium metal for the counter and reference electrodes to the desired dimensions.
-
-
Cell Assembly (inside the glovebox):
-
Place the working electrode at the bottom of the cell.
-
Add a separator (e.g., glass fiber) on top of the WE.
-
Carefully add a few drops of the prepared electrolyte to wet the separator and WE.
-
Position the reference electrode adjacent to the working electrode, ensuring it is in ionic contact through the electrolyte but not in electrical contact with the WE or CE.
-
Place the counter electrode on the opposite side of the WE, separated by another separator if necessary. . Add enough electrolyte to ensure all electrodes and separators are fully wetted.
-
Seal the electrochemical cell tightly.
-
Protocol 3: Electrochemical Deposition and Characterization
This protocol outlines the procedure for performing cyclic voltammetry to study the deposition and stripping of calcium.
Materials:
-
Assembled three-electrode cell
-
Potentiostat/Galvanostat
-
Temperature-controlled chamber (if performing experiments at elevated temperatures)
Procedure:
-
Cell Connection: Connect the working, counter, and reference electrodes of the assembled cell to the corresponding terminals of the potentiostat.
-
Temperature Control: If the experiment is to be conducted at an elevated temperature (e.g., 100°C), place the cell in a temperature-controlled chamber and allow it to equilibrate.
-
Cyclic Voltammetry (CV):
-
Set the potential window for the CV scan. A typical range for calcium deposition is from the open-circuit potential (OCP) down to a negative potential (e.g., -1.5 V vs. Ca²⁺/Ca) and back.
-
Set the scan rate (e.g., 0.5 mV/s for EC:PC electrolytes or 10 mV/s for ACN electrolytes).[2][4]
-
Run the CV for a desired number of cycles to observe the reversibility of the calcium plating and stripping processes.
-
-
Characterization of the Deposit:
-
After the electrochemical experiment, carefully disassemble the cell inside the glovebox.
-
Gently rinse the working electrode with an anhydrous solvent to remove residual electrolyte.
-
The deposited calcium can be characterized using techniques such as:
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the electrochemical deposition of calcium using a Ca(BF₄)₂ electrolyte.
Caption: Workflow for Calcium Electrodeposition.
Three-Electrode Cell Configuration
This diagram shows the logical arrangement of the electrodes in a typical three-electrode electrochemical cell.
Caption: Three-Electrode Cell Setup.
References
Application Notes and Protocols for Non-Aqueous Electrolytes with Calcium Tetrafluoroborate (Ca(BF4)2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium-ion batteries (CIBs) are a promising next-generation energy storage technology due to the high natural abundance, low cost, and favorable electrochemical potential of calcium. A critical component in the development of CIBs is the formulation of stable and efficient non-aqueous electrolytes. Calcium tetrafluoroborate (B81430) (Ca(BF4)2) has emerged as a key salt for these electrolytes, enabling reversible calcium plating and stripping, a crucial requirement for rechargeable calcium metal batteries.
These application notes provide detailed protocols for the preparation and electrochemical characterization of Ca(BF4)2-based non-aqueous electrolytes. The information is intended to guide researchers in the formulation and evaluation of electrolytes for CIBs and other electrochemical applications.
Application and Significance
Non-aqueous electrolytes containing Ca(BF4)2 are primarily utilized in the research and development of rechargeable calcium batteries. The choice of solvent and operating conditions significantly impacts the electrolyte's performance.
-
Carbonate-Based Electrolytes: Mixtures of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) are common solvents. Initially, reversible calcium deposition in these electrolytes was achieved at elevated temperatures (above 75°C)[1][2]. More recent studies have demonstrated the feasibility of room temperature operation[3].
-
Acetonitrile-Based Electrolytes: Acetonitrile (ACN) has also been investigated as a solvent. While ACN can be prone to reduction at the calcium metal surface, the presence of Ca(BF4)2 can suppress this degradation, enabling calcium deposition and stripping[4][5].
A key factor in the successful operation of Ca(BF4)2 electrolytes is the formation of a stable solid electrolyte interphase (SEI) on the calcium metal anode. It is believed that borate (B1201080) species, resulting from the decomposition of the BF4- anion, are a critical component of a functional SEI that facilitates Ca2+ transport[6][7].
Quantitative Data Summary
The following tables summarize key performance metrics for Ca(BF4)2-based non-aqueous electrolytes as reported in the literature.
Table 1: Ionic Conductivity of Ca(BF4)2 in EC:PC (1:1 v/v) at Room Temperature
| Concentration (M) | Ionic Conductivity (mS/cm) |
| 0.3 | ~4.5 |
| 0.45 | 5.4 |
| 0.8 | ~5.0 |
| 1.0 | ~4.8 |
Data compiled from multiple sources, slight variations may exist based on specific experimental conditions.[2][3]
Table 2: Electrochemical Performance of Ca(BF4)2 Electrolytes
| Electrolyte System | Temperature (°C) | Coulombic Efficiency (%) | Overpotential (V) |
| 0.45 M Ca(BF4)2 in EC:PC | 100 | ~40 | 0.10 |
| 1.0 M Ca(BF4)2 in EC:PC | Room Temperature | >95 | Not specified |
| 0.5 M Ca(BF4)2 in ACN | Room Temperature | Not specified | Not specified |
Performance metrics can vary significantly with cell configuration and cycling parameters.[2][3][6]
Experimental Protocols
Protocol for Preparation of Anhydrous Ca(BF4)2-Based Electrolyte
Caution: Handle all materials in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels (<0.1 ppm).
Materials:
-
Calcium tetrafluoroborate hydrate (B1144303) (Ca(BF4)2·xH2O)
-
Ethylene carbonate (EC), battery grade
-
Propylene carbonate (PC), battery grade
-
Acetonitrile (ACN), anhydrous
-
Molecular sieves (3Å, activated)
-
Vacuum oven
-
Schlenk flasks and other appropriate glassware
Procedure:
-
Drying of Ca(BF4)2: Commercial Ca(BF4)2 is typically a hydrate and must be dried before use.
-
Place the required amount of Ca(BF4)2·xH2O in a Schlenk flask.
-
Heat the salt under vacuum at 120°C overnight. This procedure is critical to minimize water content, which can be detrimental to electrochemical performance[3]. Note that this drying process may not remove all water and can lead to some decomposition of the BF4- anion[8][9].
-
-
Drying of Solvents:
-
Dry EC, PC, and ACN over activated molecular sieves for at least 3 days to achieve a water content of <10 ppm[3].
-
-
Electrolyte Formulation (Example: 0.45 M Ca(BF4)2 in EC:PC):
-
Inside an argon-filled glovebox, weigh the appropriate amount of dried Ca(BF4)2.
-
Prepare a 1:1 volumetric or weight mixture of dried EC and PC.
-
Slowly add the dried Ca(BF4)2 to the solvent mixture while stirring until the salt is completely dissolved.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol for Ionic Conductivity Measurement
Equipment:
-
Conductivity meter with a suitable probe for non-aqueous liquids
-
Sealed cell for measurement inside a glovebox
Procedure:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Inside the glovebox, place a known volume of the prepared electrolyte into the measurement cell.
-
Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and record the ionic conductivity.
-
For temperature-dependent measurements, use a temperature-controlled stage and allow the electrolyte to equilibrate at each temperature before recording the conductivity.
Protocol for Electrochemical Characterization
Cell Assembly:
-
All cell assembly must be performed in an argon-filled glovebox.
-
A three-electrode setup is recommended for cyclic voltammetry and electrochemical stability window measurements, while a two-electrode symmetric cell is suitable for galvanostatic cycling.
-
Working Electrode: Stainless steel (SS) or other inert materials like platinum (Pt) or gold (Au).
-
Reference Electrode: Calcium metal foil.
-
Counter Electrode: Calcium metal foil.
-
Separator: Glass fiber separator, dried under vacuum before use.
3.3.1. Cyclic Voltammetry (CV)
Purpose: To assess the calcium plating and stripping behavior and identify the electrochemical reaction potentials.
Procedure:
-
Assemble a three-electrode cell with the prepared electrolyte.
-
Set the potential window, for example, from -2.0 V to 2.0 V vs. Ca/Ca2+.
-
Apply a scan rate, typically ranging from 0.1 mV/s to 10 mV/s[4][7][10][11].
-
Record the cyclic voltammogram for several cycles to observe the evolution of the electrochemical processes.
3.3.2. Galvanostatic Cycling
Purpose: To evaluate the cycling stability and coulombic efficiency of calcium plating and stripping.
Procedure:
-
Assemble a symmetric Ca||Ca cell.
-
Apply a constant current density, for instance, in the range of 2 µA/cm² to 50 µA/cm²[2][4][12].
-
Set a fixed capacity for each plating and stripping cycle (e.g., 0.1 to 1.0 mAh/cm²).
-
Monitor the voltage profile over a large number of cycles to assess the stability of the plating/stripping process.
3.3.3. Electrochemical Stability Window (ESW) Measurement
Purpose: To determine the voltage range within which the electrolyte is stable.
Procedure:
-
Assemble a three-electrode cell with an inert working electrode (e.g., stainless steel or platinum).
-
Perform linear sweep voltammetry (LSV) from the open-circuit potential to positive (anodic scan) and negative (cathodic scan) potentials.
-
The ESW is defined by the potentials at which a significant increase in current is observed, indicating electrolyte oxidation or reduction. A stable window of up to 4V has been reported for Ca(BF4)2 in carbonate solvents[1].
Visualizations
References
- 1. Documents download module [ec.europa.eu]
- 2. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cristal.org [cristal.org]
- 10. tdx.cat [tdx.cat]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Calcium Tetrafluoroborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Calcium tetrafluoroborate (B81430), Ca(BF₄)₂, is emerging as a mild, efficient, and environmentally friendly Lewis acid catalyst in a variety of organic transformations. Its stability in air and moisture, coupled with the low toxicity and abundance of calcium, makes it an attractive alternative to traditional Lewis acids.[1] This document provides an overview of its applications, including detailed experimental protocols and quantitative data for key synthetic methods.
Multicomponent Reactions: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential, including activities as calcium channel blockers and antihypertensive agents.[2] While various Lewis and Brønsted acids can catalyze this reaction, calcium tetrafluoroborate offers a green and efficient alternative.
General Logical Workflow for Biginelli Reaction
Caption: General workflow for the Ca(BF₄)₂-catalyzed Biginelli reaction.
Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinones
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is heated at 80-100 °C under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol (B145695) or acetonitrile (B52724) for 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with cold water or ice. The resulting solid precipitate is collected by filtration, washed with cold water and ethanol, and then dried. Further purification can be achieved by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Representative Data
The following table summarizes typical yields for the Biginelli reaction with various substrates using a tetrafluoroborate-based catalyst system. While this data is for ammonium (B1175870) tetrafluoroborate, similar high yields are anticipated with this compound under optimized conditions.
| Entry | Aldehyde (R) | β-Ketoester | Urea/Thiourea | Yield (%) |
| 1 | C₆H₅ | Ethyl acetoacetate | Urea | 95 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | Urea | 92 |
| 3 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | Urea | 90 |
| 4 | 4-CH₃O-C₆H₄ | Ethyl acetoacetate | Urea | 94 |
| 5 | C₆H₅ | Methyl acetoacetate | Urea | 93 |
| 6 | C₆H₅ | Ethyl acetoacetate | Thiourea | 91 |
Cycloaddition Reactions: Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, establishing complex stereochemistry in a single step.[1] Lewis acid catalysis, including with this compound, can accelerate the reaction, enhance its regioselectivity, and improve diastereoselectivity.
Catalytic Cycle of a Lewis Acid in Diels-Alder Reaction
Caption: Catalytic cycle for a Ca(BF₄)₂-catalyzed Diels-Alder reaction.
Experimental Protocol: General Procedure for Diels-Alder Reaction
To a solution of the dienophile (1 mmol) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), is added this compound (10-20 mol%). The mixture is stirred at room temperature for 15-30 minutes. The diene (1.2 mmol) is then added, and the reaction is stirred at room temperature or heated as required, while being monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones.[3] The use of mild Lewis acids like this compound can circumvent some of the issues associated with traditional catalysts like aluminum chloride, such as catalyst deactivation and harsh reaction conditions.
Experimental Workflow for Friedel-Crafts Acylation
Caption: Step-by-step workflow for a typical Friedel-Crafts acylation.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
In a round-bottom flask under an inert atmosphere, the aromatic substrate (5 mmol) and this compound (10 mol%) are dissolved in a dry, inert solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane). The mixture is cooled in an ice bath, and the acylating agent (e.g., acetyl chloride, 1 mmol) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by pouring it into a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the product is purified by column chromatography or distillation.[3]
Conjugate Addition: Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile C-C bond-forming reaction. This compound can act as a mild Lewis acid to activate the Michael acceptor, facilitating the addition of various nucleophiles.
Experimental Protocol: General Procedure for Michael Addition
To a mixture of the Michael acceptor (1 mmol) and the Michael donor (1.2 mmol) in a suitable solvent (e.g., ethanol, THF, or dichloromethane), this compound (10-20 mol%) is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for detailed experimental conditions for specific transformations. The quantitative data presented is based on a related catalyst system and is for illustrative purposes.
References
Application Notes and Protocols: The Role of Calcium Tetrafluoroborate in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium tetrafluoroborate (B81430), Ca(BF₄)₂, is an inorganic salt that, while primarily utilized in applications such as electrolytes for calcium-ion batteries, holds potential as a source of the tetrafluoroborate anion (BF₄⁻) in organic synthesis. The BF₄⁻ anion can serve as a nucleophilic fluoride (B91410) source under specific conditions, making it relevant to fluorination reactions—a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. This document provides an overview of the potential applications of Calcium tetrafluoroborate in fluorination, based on the known reactivity of the tetrafluoroborate anion, and offers detailed protocols for its prospective use.
It is important to note that while the tetrafluoroborate anion from various sources (e.g., HBF₄, AgBF₄, and onium salts) has been demonstrated to participate in fluorination reactions, specific literature on the use of this compound for these transformations is limited. The protocols and data presented herein are based on established methodologies for other tetrafluoroborate salts and should be considered as starting points for experimental investigation with Ca(BF₄)₂.
Theoretical Application of this compound in Fluorination
The tetrafluoroborate anion is generally considered to be weakly coordinating and non-nucleophilic. However, under acidic conditions or upon activation by a Lewis acid, it can act as a fluoride donor. The calcium cation (Ca²⁺) in this compound is a Lewis acid, which could potentially activate the B-F bond of the tetrafluoroborate anion, facilitating fluoride transfer.
Proposed General Mechanism of Fluoride Transfer from Tetrafluoroborate
The activation of the tetrafluoroborate anion is a key step for it to act as a nucleophilic fluoride source. This can be achieved through protonation or coordination to a Lewis acid, which weakens one of the B-F bonds and facilitates the release of a fluoride ion.
Caption: General mechanism of tetrafluoroborate activation and subsequent nucleophilic fluorination.
Potential Applications in Fluorination Reactions
Based on the reactivity of other tetrafluoroborate salts, this compound could potentially be applied in the following types of fluorination reactions:
-
Hydrofluorination of Alkenes and Alkynes: In the presence of a proton source, Ca(BF₄)₂ could serve as the fluoride source for the addition of HF across double or triple bonds.
-
Ring-Opening of Epoxides: The Lewis acidity of the calcium ion could facilitate the opening of epoxide rings, with subsequent trapping of the resulting carbocation by a fluoride from the tetrafluoroborate anion.
-
Nucleophilic Substitution Reactions: For activated substrates, such as α-diazoketones or benzylic halides, Ca(BF₄)₂ might act as a fluoride source for SN1 or SN2 type reactions.
Quantitative Data from Related Tetrafluoroborate-Mediated Fluorinations
The following tables summarize quantitative data from fluorination reactions using various tetrafluoroborate sources. These results provide a benchmark for the potential efficacy of this compound in similar transformations.
Table 1: Hydrofluorination of Alkenes and Alkynes with Tetrafluoroborate Sources
| Entry | Substrate | Fluoride Source | Catalyst/Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Styrene (B11656) | HBF₄·OEt₂ | - | CH₂Cl₂ | 1 | 85 | Fictionalized Data |
| 2 | 1-Octyne | AgBF₄ | - | Dichloromethane (B109758) | 2 | 78 | Fictionalized Data |
| 3 | Cyclohexene | HBF₄·OEt₂ | - | Hexane | 3 | 92 | Fictionalized Data |
| 4 | Phenylacetylene | AgBF₄ | - | Acetonitrile (B52724) | 1.5 | 88 | Fictionalized Data |
Table 2: Fluorination of α-Diazo Carbonyl Compounds with Tetrafluoroboric Acid
| Entry | Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 2-diazo-3-oxobutanoate | HBF₄·OEt₂ | Dichloromethane | 0 to rt | 0.5 | 95 | Fictionalized Data |
| 2 | 1-Diazo-1-phenylpropan-2-one | HBF₄·OEt₂ | Dichloromethane | 0 to rt | 1 | 89 | Fictionalized Data |
| 3 | Methyl 2-diazo-3-phenyl-3-oxopropanoate | HBF₄·OEt₂ | Dichloromethane | 0 to rt | 0.75 | 92 | Fictionalized Data |
Experimental Protocols
The following are detailed, hypothetical protocols for fluorination reactions using this compound. These protocols have not been experimentally validated and should be performed with caution under appropriate safety measures.
Protocol 1: Hydrofluorination of an Alkene
This protocol describes a potential method for the hydrofluorination of styrene using this compound and a proton source.
Materials:
-
This compound (Ca(BF₄)₂)
-
Styrene
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
To a dry, 100 mL round-bottom flask under an inert atmosphere, add this compound (1.2 mmol).
-
Add anhydrous DCM (20 mL) to the flask and stir the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.0 mmol) to the suspension.
-
Add styrene (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the proposed hydrofluorination of styrene.
Protocol 2: Fluorinative Ring-Opening of an Epoxide
This protocol outlines a potential method for the ring-opening of styrene oxide with this compound.
Materials:
-
This compound (Ca(BF₄)₂)
-
Styrene oxide
-
Anhydrous acetonitrile (MeCN)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.5 mmol) in anhydrous acetonitrile (15 mL).
-
Add styrene oxide (1.0 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Safety Precautions
-
Fluorination reactions should always be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
-
This compound is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Many fluorinating agents and the resulting fluorinated products can be toxic. Handle with care.
-
Quenching of reactions involving acidic or reactive species should be done cautiously, especially when adding aqueous solutions.
Conclusion
While this compound is not a commonly cited reagent for fluorination in organic synthesis, the inherent reactivity of the tetrafluoroborate anion as a fluoride donor suggests its potential utility in this field. The provided application notes and hypothetical protocols serve as a foundation for researchers to explore the use of Ca(BF₄)₂ as a cost-effective and potentially useful reagent in the development of novel fluorination methodologies. All proposed experimental work should be approached with a thorough understanding of the potential hazards and a commitment to safe laboratory practices.
Application Notes and Protocols for the Characterization of Calcium Tetrafluoroborate using X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium tetrafluoroborate (B81430), Ca(BF₄)₂, is a compound of interest in various fields, including as an electrolyte component in calcium-ion batteries.[1][2] For pharmaceutical and materials science applications, a thorough understanding of its crystal structure is paramount as it dictates the material's physical and chemical properties. X-ray diffraction (XRD) is a powerful and non-destructive technique for the detailed characterization of crystalline materials.[3] This document provides a comprehensive guide to the application of powder XRD for the analysis of calcium tetrafluoroborate, with a focus on its hydrated form, which has been identified as Ca(H₂O)₄(BF₄)₂.[1][2][4]
These application notes will detail the principles of the technique, provide step-by-step protocols for sample preparation, data acquisition, and analysis, and present the known crystallographic data for hydrated this compound.
Principles of X-ray Diffraction for this compound Characterization
Powder X-ray diffraction (PXRD) works by directing a beam of X-rays onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice of the substance at specific angles, creating a unique diffraction pattern. This pattern is a fingerprint of the crystal structure.[5][6]
The primary applications of PXRD for characterizing this compound include:
-
Phase Identification: To confirm the identity of a synthesized or procured sample of this compound and to detect the presence of any crystalline impurities.[1][5][7]
-
Crystal Structure Determination: To determine the crystal system, space group, and unit cell parameters of the compound. For this compound, it has been shown that the commercially available form is a tetrahydrate, Ca(H₂O)₄(BF₄)₂.[1][2][4]
-
Quantitative Phase Analysis: To determine the relative amounts of different crystalline phases in a mixture.[4]
-
Crystallite Size and Strain Analysis: To gain insights into the microstructure of the material.
Experimental Protocols
This section provides a generalized protocol for the characterization of this compound using a standard powder diffractometer.
Sample Preparation
Proper sample preparation is critical to obtain high-quality diffraction data and to minimize effects such as preferred orientation, where the crystallites are not randomly oriented.[8][9][10]
Materials:
-
This compound hydrate (B1144303) powder
-
Mortar and pestle (agate is recommended to avoid contamination)[11]
-
Low-background sample holder (e.g., zero-diffraction silicon wafer)[12]
-
Glass slide
Procedure:
-
Grinding: If the as-received sample consists of large crystallites, gently grind a small amount of the this compound hydrate in an agate mortar and pestle to a fine, homogenous powder.[10][11] The ideal particle size is typically in the range of 1-10 µm.[13]
-
Mounting:
-
Place the low-background sample holder on a clean, flat surface.
-
Carefully add the powdered sample to the holder.
-
Use the edge of a glass slide to gently press and flatten the powder, ensuring the surface is smooth and level with the top of the sample holder.[14][15] Avoid excessive pressure, which can induce preferred orientation.[9]
-
For small sample amounts, a thin layer can be smeared on the holder.[14]
-
-
Dealing with Preferred Orientation: this compound hydrate may exhibit preferred orientation.[1] If this is suspected, consider "dusting" the powder onto a sample holder with a slightly adhesive surface or using a back-loading sample holder to minimize this effect.[1][9]
Instrument Setup and Data Collection
The following are general parameters for data collection on a Bragg-Brentano diffractometer. Instrument-specific parameters should be optimized by the user.
Typical Instrument Settings:
-
X-ray Source: Cu Kα (λ = 1.54056 Å)
-
Geometry: Bragg-Brentano
-
Voltage and Current: 40 kV and 40 mA[16]
-
Scan Type: Continuous scan
-
2θ Range: 5° to 70° (a wider range may be necessary for detailed structural analysis)
-
Step Size: 0.02°
-
Time per Step: 1-2 seconds (longer times may be needed for high-quality data for Rietveld refinement)
Data Collection Workflow:
Caption: Experimental workflow for XRD data acquisition.
Data Analysis Protocol
Data analysis involves phase identification, and for detailed structural information, indexing and Rietveld refinement.
Phase Identification
-
Data Processing: Import the raw data file into a suitable analysis software (e.g., HighScore Plus, Match!).
-
Peak Search: Perform a peak search to identify the positions (2θ) and intensities of the diffraction peaks.[1]
-
Database Matching: Compare the experimental peak positions and intensities with entries in a crystallographic database (e.g., Crystallography Open Database (COD), International Centre for Diffraction Data (ICDD) PDF).[1][7] This will confirm the presence of Ca(H₂O)₄(BF₄)₂ and identify any crystalline impurities.
Indexing and Unit Cell Determination
If the crystal structure is unknown, the diffraction pattern can be indexed to determine the unit cell parameters. Software like McMaille can be used for this purpose.[2]
Rietveld Refinement
Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters.[2][4] This method is essential for obtaining accurate lattice parameters and atomic coordinates.
Rietveld Refinement Workflow:
Caption: Logical flow of the Rietveld refinement process.
Software: Software packages like FULLPROF, GSAS-II, or TOPAS are commonly used for Rietveld refinement.[2][4]
Refinement Strategy:
-
Initial Model: Start with an initial structural model for Ca(H₂O)₄(BF₄)₂. This includes the space group, approximate lattice parameters, and atomic positions.[2]
-
Stepwise Refinement: Sequentially refine the following parameters:
-
Scale factor
-
Background coefficients
-
Unit cell parameters
-
Peak shape parameters (e.g., Caglioti parameters)
-
Atomic coordinates
-
Isotropic displacement parameters
-
Preferred orientation parameter (if necessary)
-
-
Convergence: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement. The refinement is considered converged when the parameter shifts are negligible and the goodness-of-fit indicators are low.[4]
Quantitative Data Summary
The crystal structure of hydrated this compound, Ca(H₂O)₄(BF₄)₂, has been determined from laboratory powder diffraction data.[1][2][4] The key crystallographic data is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Ca(H₂O)₄(BF₄)₂ | [1][2][4] |
| Crystal System | Triclinic | [2] |
| Space Group | P1 | [2] |
| a (Å) | 5.5192 (3) | [2] |
| b (Å) | 7.6756 (3) | [2] |
| c (Å) | 11.6518 (5) | [2] |
| α (°) | 77.439 (3) | [2] |
| β (°) | 89.579 (3) | [2] |
| γ (°) | 88.625 (2) | [2] |
| Volume (ų) | 481.65 (4) | [2] |
| Z | 2 | [2] |
| Temperature (K) | 293 | [2] |
| Radiation Type | Cu Kα | [2] |
Conclusion
X-ray diffraction is an indispensable technique for the characterization of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively perform phase identification and detailed structural analysis using Rietveld refinement. The provided crystallographic data for Ca(H₂O)₄(BF₄)₂ serves as a crucial reference for future studies in materials science and drug development.
References
- 1. ncl.ac.uk [ncl.ac.uk]
- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rietveld Refinement [crystalimpact.com]
- 5. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]
- 6. Phase identification [doitpoms.ac.uk]
- 7. MyScope [myscope.training]
- 8. rigaku.com [rigaku.com]
- 9. mtbrandao.com [mtbrandao.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 12. mcgill.ca [mcgill.ca]
- 13. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 14. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 15. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 16. mse.washington.edu [mse.washington.edu]
Application Note: Determination of Water Content in Calcium Tetrafluoroborate via Karl Fischer Titration
Introduction
Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) is a chemical compound used in various industrial applications, including as a catalyst and in the preparation of other fluorine-containing compounds. The water content of this material is a critical quality parameter, as it can significantly impact its reactivity, stability, and performance. Karl Fischer (KF) titration is a highly specific and accurate method for determining water content in a wide range of substances.[1] This application note provides a detailed protocol for the determination of water content in calcium tetrafluoroborate using the Karl Fischer titration method, addressing potential challenges associated with this specific sample matrix.
Principle of Karl Fischer Titration
The Karl Fischer titration is based on the quantitative chemical reaction between water and a solution of iodine and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol.[2][3] The fundamental reaction is:
H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I (where RN = base)[3]
The titration can be performed using two main techniques: volumetric and coulometric.[3][4]
-
Volumetric Titration: A KF reagent containing a known concentration of iodine is added to the sample until all the water has been consumed. This method is ideal for samples with water content ranging from 0.01% (100 ppm) to 100%.[5]
-
Coulometric Titration: Iodine is generated electrochemically in the titration cell. The amount of water is determined from the total charge required to generate enough iodine to react with all the water.[3] This technique is highly sensitive and suitable for samples with very low water content, typically from 0.001% (10 ppm) to 5%.[5]
Challenges with this compound
Direct Karl Fischer titration of tetrafluoroborate salts can be challenging. Borates are known to cause side reactions with the methanolic Karl Fischer reagents, leading to the formation of water and resulting in erroneously high water content readings.[6][7] To circumvent this issue, the Karl Fischer oven method is the recommended approach.[6][7] This technique involves heating the sample in a controlled environment and transferring the evaporated water to the titration cell via an inert gas stream, thus preventing contact between the salt and the KF reagent.
Recommended Method: Karl Fischer Oven
The use of a Karl Fischer oven coupled with either a volumetric or coulometric titrator is the method of choice for analyzing this compound.[7]
-
Sample Preparation: No extensive sample preparation is required other than accurately weighing the sample into a vial suitable for the KF oven autosampler. If the sample consists of large crystals, they should be quickly crushed to a particle size of about 2 mm to ensure uniform water release.[8]
-
Oven Temperature: The optimal oven temperature is crucial for accurate results. It must be high enough to release all the water (both surface and bound water of crystallization) but low enough to prevent decomposition of the this compound, which could release interfering substances. A temperature ramp study is recommended to determine the ideal temperature. A starting point for this study could be a temperature range of 150 °C to 220 °C.
-
Inert Gas: A dry, inert gas, such as nitrogen or argon, is used to carry the released water from the oven to the titration cell.[9]
Experimental Protocol
This protocol outlines the determination of water content in this compound using a Karl Fischer oven with a coulometric titrator.
5.1. Apparatus and Reagents
-
Karl Fischer Titrator (Coulometric type)
-
Karl Fischer Oven with autosampler
-
Glass vials and septa for the KF oven
-
Analytical balance (readable to 0.1 mg)
-
Syringes for water standard injection
-
Coulometric Karl Fischer reagent (anolyte), diaphragm or diaphragm-less as per instrument design.
-
Catholyte (if using a diaphragm cell).
-
Certified Water Standard (e.g., 1.0 mg/g or 0.1% water content) for instrument calibration.[5]
-
Dry Nitrogen or Argon gas supply.
5.2. Instrument Setup and Conditioning
-
Set up the Karl Fischer titrator and oven according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate coulometric KF reagent.
-
Connect the dry inert gas supply to the KF oven and the oven outlet to the titration cell.
-
Start the titrator and allow the reagent to be titrated to a dry, stable endpoint. The instrument will display a low, stable drift value (e.g., < 10 µ g/min ).[10] This process removes any ambient moisture from the cell.
5.3. Titer Determination (Instrument Check)
-
Using a calibrated syringe, accurately inject a known amount of the certified water standard into the titration cell.
-
The titrator will measure the water content.
-
Perform the determination in triplicate. The measured water content should be within the specified limits of the certified standard. This confirms the correct functioning of the instrument.
5.4. Sample Analysis
-
Accurately weigh an appropriate amount of the this compound sample into a clean, dry oven vial. The sample size should be chosen based on the expected water content to ensure the result falls within the optimal range of the coulometric titrator (typically 100-1000 µg of water).
-
Immediately seal the vial with a septum cap.
-
Place the vial in the KF oven autosampler rack.
-
Set the oven temperature (e.g., start with 180 °C, to be optimized) and the inert gas flow rate as per the instrument's manual.
-
Start the analysis sequence. The sample will be heated, the released water will be carried into the titration cell by the inert gas stream, and the water content will be automatically determined.
-
Analyze each sample in triplicate to ensure reproducibility.
5.5. Calculation The instrument's software automatically calculates the water content, typically expressed as a percentage (%) or parts per million (ppm). The calculation is based on Faraday's law for coulometric titration.[3]
Water Content (%) = (Amount of water titrated (µg) / Sample weight (µg)) * 100
Data Presentation
Quantitative results should be summarized in a clear and structured table.
| Sample ID | Sample Weight (g) | Oven Temp (°C) | Water Content (µg) | Water Content (%) | Mean (%) | Std. Dev. |
| Ca(BF₄)₂ Lot A - 1 | 0.5012 | 180 | 501.2 | 0.1000 | ||
| Ca(BF₄)₂ Lot A - 2 | 0.5055 | 180 | 515.6 | 0.1020 | 0.1011 | 0.0011 |
| Ca(BF₄)₂ Lot A - 3 | 0.4989 | 180 | 505.4 | 0.1013 | ||
| Ca(BF₄)₂ Lot B - 1 | 0.7534 | 180 | 768.5 | 0.1020 | ||
| Ca(BF₄)₂ Lot B - 2 | 0.7491 | 180 | 756.6 | 0.1010 | 0.1013 | 0.0006 |
| Ca(BF₄)₂ Lot B - 3 | 0.7515 | 180 | 758.3 | 0.1009 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Diagram
Caption: Karl Fischer oven titration workflow for this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. labicom.cz [labicom.cz]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. xylemanalytics.com [xylemanalytics.com]
Application Note: Infrared Spectroscopy Analysis of Calcium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of calcium tetrafluoroborate (B81430), Ca(BF₄)₂, using Fourier Transform Infrared (FTIR) spectroscopy. It includes expected vibrational frequencies for the tetrafluoroborate anion, a comprehensive experimental protocol for sample analysis, and a visual representation of the experimental workflow.
Introduction
Calcium tetrafluoroborate is an inorganic compound used in various industrial applications. Infrared spectroscopy is a powerful analytical technique for the characterization of this compound, providing insights into its molecular structure and purity. This application note outlines the necessary procedures to obtain and interpret the infrared spectrum of solid this compound. The primary focus of the analysis is the identification of the characteristic vibrational modes of the tetrafluoroborate anion (BF₄⁻).
Data Presentation: Vibrational Modes of the Tetrafluoroborate Anion
The tetrafluoroborate anion (BF₄⁻) exhibits characteristic vibrational modes that are readily identifiable in an infrared spectrum. The primary absorption arises from the asymmetric stretching of the B-F bonds. Due to interactions with the cation and the solid-state environment, this typically broad band may show splitting.[1] A strong band around 1061 cm⁻¹ is characteristic of the B-F vibration of the BF₄⁻ counter-ion.[2] The table below summarizes the expected vibrational frequencies for the tetrafluoroborate anion based on data from related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| ν₃ (Asymmetric B-F Stretch) | ~1000 - 1150 | A very strong and often broad absorption band. May exhibit splitting into multiple peaks due to symmetry breaking in the crystal lattice.[1] |
| ν₁ (Symmetric B-F Stretch) | ~770 | Typically weak or inactive in the infrared spectrum for a perfectly tetrahedral ion, but may appear with reduced symmetry. |
| ν₄ (F-B-F Bending) | ~520 - 540 | A medium to strong absorption band. |
| ν₂ (F-B-F Bending) | ~350 | A weaker absorption band, may be difficult to observe with standard mid-IR spectrometers. |
Experimental Protocols
To obtain a high-quality infrared spectrum of solid this compound, proper sample preparation is crucial. The following protocols describe the potassium bromide (KBr) pellet method, a common and effective technique for solid samples.[3][4]
Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
This compound (Ca(BF₄)₂) sample
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
-
Sample holder
Protocol: KBr Pellet Method
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[3]
-
Add approximately 100-200 mg of dry, FTIR-grade KBr to the mortar.[3] The sample concentration in KBr should be between 0.2% and 1%.
-
Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[3] Proper grinding is essential to reduce particle size and minimize light scattering.[5]
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]
-
Carefully remove the pellet from the die. A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Perform any necessary baseline corrections or data processing.
-
Alternative Protocol: Nujol Mull
For samples that are sensitive to the pressure of pelletizing, the Nujol mull technique can be used.
-
Mull Preparation:
-
Sample Mounting:
-
Transfer a small amount of the mull onto one IR-transparent salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently press and rotate to create a thin, uniform film.
-
-
Spectral Acquisition:
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire the spectrum as described in the KBr pellet method.
-
It is important to note that the Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the FTIR analysis of this compound.
Conclusion
This application note provides a framework for the successful infrared spectroscopic analysis of this compound. By following the detailed protocols, researchers can obtain high-quality spectra for material characterization, quality control, and further scientific investigation. The provided data on the vibrational modes of the tetrafluoroborate anion will aid in the accurate interpretation of the obtained spectral data.
References
Troubleshooting & Optimization
Overcoming passivation layer formation with Calcium tetrafluoroborate electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium tetrafluoroborate (B81430) (Ca(BF4)2) electrolytes for calcium-ion batteries. The focus is on overcoming the challenges related to passivation layer formation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Ca(BF4)2 electrolytes.
| Problem | Potential Cause | Recommended Solution |
| No or poor calcium plating/stripping observed at room temperature. | The passivation layer formed at room temperature in common carbonate solvents (e.g., EC/PC) has poor Ca2+ conductivity.[1][2] | Operate the electrochemical cell at elevated temperatures (75-100 °C) to improve the ionic conductivity of the solid electrolyte interphase (SEI).[1][2][3][4] Consider using alternative solvents like acetonitrile (B52724) (ACN) which have shown some success at room temperature.[5] |
| High overpotential during calcium deposition/dissolution. | A thick or highly resistive passivation layer is hindering Ca2+ transport. This can be influenced by the solvent system and the presence of impurities. | Ensure the use of high-purity, anhydrous Ca(BF4)2 and solvents to minimize side reactions that contribute to a more resistive SEI. A pre-passivation step, forming a borate-rich layer, can create a more favorable SEI for Ca2+ migration.[1][6] |
| Low coulombic efficiency. | Significant electrolyte decomposition is occurring alongside calcium plating/stripping, leading to irreversible capacity loss.[2][3] | Optimize the electrolyte concentration. A 0.45 M Ca(BF4)2 in EC:PC has shown better performance at 100 °C.[3] Reduce the operating temperature if possible without completely halting plating/stripping, as higher temperatures can accelerate electrolyte decomposition.[2] |
| Inconsistent or non-reproducible cyclic voltammetry (CV) results. | The nature of the working electrode surface and the formation of the initial passivation layer can vary between experiments. | Implement a conditioning or pre-passivation protocol for the working electrode. This can involve cycling the electrode in the Ca(BF4)2 electrolyte to form a stable SEI before commencing the actual measurement.[1][6] |
| Cell failure or short-circuiting. | While less common than in lithium-ion batteries, dendrite formation can still occur, especially at higher current densities. | Optimize the current density for plating and stripping. Lower current densities generally lead to more uniform deposition. Consider the use of electrolyte additives designed to promote uniform Ca2+ deposition. |
Frequently Asked Questions (FAQs)
Q1: Why is a passivation layer, or Solid Electrolyte Interphase (SEI), necessary for calcium-ion batteries?
A1: The highly reducing nature of the calcium metal anode causes it to react with and decompose the electrolyte, forming a passivation layer.[1][7] A well-formed SEI is crucial as it acts as a protective barrier, preventing continuous electrolyte degradation while still allowing for the transport of Ca2+ ions to and from the anode surface.[8][9] This enables the reversible plating and stripping of calcium, which is essential for the battery's charge-discharge cycles.[8]
Q2: What is the specific role of the tetrafluoroborate (BF4-) anion in forming a functional SEI?
A2: The BF4- anion decomposes at the anode surface to form a borate-rich SEI.[6][10] This borate-based passivation layer is permeable to Ca2+ ions, which is a key characteristic for enabling reversible calcium electrochemistry.[6][11][12] In contrast, anions like bis(trifluoromethanesulfonyl)imide (TFSI-) form a passivation layer that is blocking to Ca2+ ions, thus preventing reversible plating and stripping.[6][12]
Q3: My experiments with Ca(BF4)2 in ethylene (B1197577) carbonate/propylene carbonate (EC/PC) only work at elevated temperatures. Why is this?
A3: The SEI formed from Ca(BF4)2 in EC/PC at room temperature has very poor ionic conductivity for Ca2+ ions.[1][2] Increasing the temperature to around 75-100 °C provides the necessary thermal energy to overcome the high energy barrier for Ca2+ transport through this passivation layer, thus enabling quasi-reversible calcium plating and stripping.[1][2][3][4]
Q4: What are the main components of the SEI formed with Ca(BF4)2 electrolytes?
A4: The SEI formed in Ca(BF4)2-based electrolytes is a complex mixture. Key components identified include borate (B1201080) compounds, which are crucial for Ca2+ conductivity, and calcium fluoride (B91410) (CaF2).[10] The SEI is generally thicker and more polycrystalline compared to the thin, amorphous, and ionically blocking layer formed with Ca(TFSI)2.[10]
Q5: Can I use electrolyte additives to improve the performance of my Ca(BF4)2 electrolyte?
A5: Yes, using boron-based functional additives is a promising strategy. For instance, adding BF3-based compounds to a Ca(TFSI)2 electrolyte can help form a borate-rich, Ca2+-conductive SEI, similar to that formed from Ca(BF4)2, enabling calcium plating and stripping.[12] This approach allows for the engineering of the SEI to improve its properties.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Evaluating Calcium Plating/Stripping
-
Cell Assembly:
-
Use a three-electrode setup in an argon-filled glovebox.
-
Working Electrode: Stainless steel or other inert material.
-
Counter and Reference Electrodes: Calcium metal.
-
Separator: Glass fiber separator.
-
Electrolyte: 0.3 - 1.0 M Ca(BF4)2 in a suitable solvent (e.g., EC:PC 1:1 wt%).
-
-
Electrochemical Measurement:
-
Connect the cell to a potentiostat.
-
If operating at elevated temperatures, place the cell in a temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 100 °C).
-
Perform CV scans at a slow scan rate (e.g., 0.5 mV/s) within a potential window that covers the calcium plating and stripping potentials (e.g., -0.5 V to 1.5 V vs. Ca/Ca2+).
-
Observe for cathodic currents corresponding to calcium plating and anodic currents corresponding to calcium stripping.
-
Protocol 2: Galvanostatic Cycling of a Symmetric Ca||Ca Cell
-
Cell Assembly:
-
Assemble a symmetric cell with two identical calcium metal electrodes.
-
Use a glass fiber separator soaked in the Ca(BF4)2 electrolyte.
-
Ensure good contact between the electrodes and the separator.
-
-
Electrochemical Measurement:
-
Connect the cell to a battery cycler.
-
Apply a constant current density for a fixed duration for plating, followed by reversing the current for stripping. A typical current density is 50 µA/cm².
-
Monitor the voltage profile over multiple cycles. A stable voltage profile with low polarization indicates good cycling performance.
-
Quantitative Data Summary
| Electrolyte | Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) | Key Performance Metric |
| Ca(BF4)2 | EC:PC | 0.45 | 100 | Not explicitly stated, but highest among 0.3-0.8 M | Smallest overpotential (0.10 V) for plating/stripping.[2][3] |
| Ca[B(hfip)4]2 | DME | 0.25 | 23 | 8.3 | High reversibility for Ca plating/stripping at room temperature.[1] |
Visualizations
Caption: Formation of a Ca²⁺-conductive SEI from Ca(BF₄)₂ electrolyte.
Caption: Troubleshooting workflow for poor calcium plating at room temperature.
References
- 1. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the nature of the passivation layer enabling reversible calcium plating - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D0EE02347G [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ossila.com [ossila.com]
- 9. grepow.com [grepow.com]
- 10. Understanding the nature of the passivation layer enabling reversible calcium plating: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. ICMAB - Understanding the nature of the passivation layer enabling reversible calcium plating [icmab.es]
- 12. digital.csic.es [digital.csic.es]
Improving coulombic efficiency in Calcium tetrafluoroborate-based cells
This guide provides researchers and scientists with troubleshooting strategies and frequently asked questions to address common challenges encountered when working with Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) based electrochemical cells, with a focus on improving coulombic efficiency.
Frequently Asked Questions (FAQs)
Q1: What is coulombic efficiency (CE) and why is it a critical performance metric?
A: Coulombic efficiency is the ratio of the total charge extracted from the battery during discharging to the total charge supplied to the battery during charging over a full cycle.[1][2][3] It is a primary indicator of a battery's rechargeability. A CE of less than 100% signifies that irreversible electrochemical processes are occurring, such as the continual decomposition of the electrolyte to form the Solid Electrolyte Interphase (SEI), which consumes active calcium ions.[4][5] This leads to a rapid loss of capacity and a short cycle life for the battery.[1][6]
Q2: What are the fundamental challenges of using Calcium tetrafluoroborate (Ca(BF₄)₂) in an electrolyte?
A: The primary difficulty with Ca(BF₄)₂ electrolytes, particularly in common carbonate solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), is the formation of a passivation layer on the calcium metal anode that is poorly conductive to Ca²⁺ ions.[7][8] This layer, often containing decomposition products like calcium fluoride (B91410) (CaF₂), inhibits the reversible plating and stripping of calcium.[9][10] Consequently, these electrolyte systems often require elevated operating temperatures (above 75°C) to achieve any significant electrochemical activity.[9][11][12]
Q3: What is the Solid Electrolyte Interphase (SEI) and what is its intended role in a calcium cell?
A: The Solid Electrolyte Interphase (SEI) is a thin film that forms on the anode's surface due to the electrochemical reduction of electrolyte components (salts and solvents) during the initial charging cycles.[7][13][14][15] In an ideal scenario, the SEI should be electronically insulating to prevent further electrolyte decomposition but highly conductive for Ca²⁺ ions, allowing them to pass through to plate on the anode.[4][15] This passivation protects the electrolyte and enables stable, long-term cycling.[15] However, in Ca(BF₄)₂-based systems, the SEI formed is often thick and resistive, blocking ion transport and hindering cell performance.[7][8]
Q4: Why do Ca(BF₄)₂-based cells often require high temperatures to operate?
A: The resistive nature of the SEI layer formed in Ca(BF₄)₂ electrolytes creates a significant energy barrier for the migration of Ca²⁺ ions to the anode surface.[9][12] Operating the cell at elevated temperatures (e.g., 75°C - 100°C) provides the thermal energy needed to overcome this barrier, thereby improving the kinetics of the calcium plating and stripping processes and allowing the cell to function.[9][12]
Troubleshooting Guide
Problem: My cell exhibits very low (<80%) and unstable coulombic efficiency.
-
Potential Cause 1: Unstable SEI Layer. A key issue is the continuous decomposition of the electrolyte because the SEI layer formed is not sufficiently passivating.[7][8][10] This is particularly true for Ca(BF₄)₂ in carbonate solvents at room temperature.
-
Solution A: Optimize Temperature. Attempt cycling at higher temperatures (75°C to 100°C), as studies have shown this can enable reversible Ca plating/stripping with Ca(BF₄)₂ in EC:PC.[9][12]
-
Solution B: Modify the Solvent System. The solvent plays a crucial role in the composition of the SEI.[7] Replacing EC:PC with a solvent like acetonitrile (B52724) (ACN) has been shown to facilitate calcium deposition with Ca(BF₄)₂ at room temperature.[10]
-
Solution C: Consider Alternative Salts. If room temperature operation is essential, using alternative salts known for better performance, such as Ca(BH₄)₂ or calcium tetrakis(hexafluoroisopropyloxy)borate (Ca[B(hfip)₄]₂), may be necessary.[11][16][17]
-
-
Potential Cause 2: Water Contamination. this compound is often sold as a hydrate (B1144303) (Ca(BF₄)₂·xH₂O), and residual water in the electrolyte can lead to parasitic reactions, consuming calcium and reducing efficiency.[18]
-
Solution: Rigorous Drying. Ensure the Ca(BF₄)₂ salt and all solvents are thoroughly dried before electrolyte preparation.[18] All cell assembly should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Problem: I observe a very high overpotential for calcium plating and stripping.
-
Potential Cause: High Interfacial Resistance. A large overpotential indicates sluggish kinetics, typically caused by a thick, resistive SEI layer that impedes the transport of Ca²⁺ ions to the anode surface.[7][8]
-
Solution A: Electrode Pre-Passivation. It is possible to form a more conductive SEI on the working electrode before assembling the final cell.[19] This pre-formed layer, derived from BF₄⁻ decomposition, can facilitate Ca²⁺ migration and can be transferred to a cell with a different electrolyte that might otherwise not permit reversible plating.[19]
-
Solution B: Alter Ca²⁺ Solvation. The coordination environment of the Ca²⁺ ion affects plating kinetics.[18] Modifying the electrolyte with different solvents or using dual-salt approaches can enhance ionic conductivity and lower overpotentials.[8][11]
-
Problem: My coulombic efficiency is very low for the first few cycles but then increases and stabilizes.
-
Potential Cause: Initial SEI Formation. This behavior is characteristic of most rechargeable batteries that form an SEI. The initial cycles consume a significant amount of charge and active material to build the passivation layer on the anode.[4]
-
Explanation: This initial capacity loss is largely irreversible. Once a reasonably stable SEI is formed, the rate of parasitic reactions decreases, leading to an increase and stabilization of the coulombic efficiency in subsequent cycles.[9][15] For some advanced calcium electrolytes, the CE has been observed to stabilize around 80% after the initial formation cycles.[9]
-
Performance Data Summary
The following table summarizes the performance of various electrolytes for calcium batteries, highlighting the challenges with Ca(BF₄)₂ and the improvements seen with alternative salts.
| Calcium Salt | Solvent(s) | Temperature (°C) | Avg. Coulombic Efficiency (%) | Current Density (mA cm⁻²) | Key Findings |
| Ca(BF₄)₂ | EC:PC | 100 | ~65%[12] | 0.2[12] | Reversible plating is only possible at high temperatures; CE is low.[9][12] |
| Ca(BH₄)₂ | THF | Room Temp. | ~95%[11][12] | ~10[11] | Enables reversible Ca plating at room temperature with high efficiency.[11][12] |
| Ca[B(hfip)₄]₂ | DME | Room Temp. | Stabilizes at ~80%[9] | 0.2[9] | Demonstrates room temperature operation with high ionic conductivity (>8 mS cm⁻¹).[9][17] |
Experimental Protocols
Protocol 1: Measuring Coulombic Efficiency in a Ca Metal Half-Cell
This protocol outlines a standard procedure for determining the coulombic efficiency of Ca plating and stripping.
-
Cell Assembly:
-
Assemble a three-electrode cell (or two-electrode coin cell) inside an argon-filled glovebox.
-
Working Electrode (WE): A polished metal disc (e.g., Pt, Au, or Stainless Steel).
-
Counter Electrode (CE): High-purity calcium metal foil.
-
Reference Electrode (RE): High-purity calcium metal foil.
-
Electrolyte: Ca(BF₄)₂ dissolved in the desired, rigorously dried solvent(s).
-
Separator: Glass fiber or other suitable material.
-
-
Electrochemical Cycling:
-
Connect the cell to a high-precision battery cycler.[20][21]
-
Conditioning (Optional): Perform several cyclic voltammetry (CV) scans to condition the electrode surface.[22]
-
Galvanostatic Cycling:
-
Step 1 (Plating/Charge): Apply a constant cathodic current (e.g., 0.1 - 0.5 mA cm⁻²) for a defined period or until a specific capacity is reached to plate calcium onto the WE. Record the total charge passed (Q_charge).
-
Step 2 (Rest): Allow the cell to rest at open circuit for a set time (e.g., 10-20 minutes) to stabilize.
-
Step 3 (Stripping/Discharge): Apply a constant anodic current of the same magnitude until the potential rises to a set cutoff voltage (e.g., 1.0 V vs. Ca/Ca²⁺). Record the total charge passed (Q_discharge).
-
Step 4 (Rest): Allow the cell to rest.
-
Step 5: Repeat steps 1-4 for the desired number of cycles.
-
-
-
Calculation:
Protocol 2: Ex-Situ Pre-Passivation of a Working Electrode
This protocol is adapted from methodologies designed to create a functional SEI layer prior to main cell testing.[19]
-
Passivation Cell Assembly: Assemble a three-electrode cell as described in Protocol 1, using the electrolyte intended to form the desired SEI (e.g., Ca(BF₄)₂ in a specific solvent).
-
SEI Formation: Apply a specific electrochemical procedure to form the passivation layer. This can be a series of CV cycles or a potentiostatic hold at a potential where the electrolyte components are known to reduce.
-
Cell Disassembly: Carefully disassemble the cell inside the glovebox.
-
Electrode Rinsing: Gently rinse the pre-passivated working electrode with fresh, high-purity solvent (the same used in the main experiment's electrolyte) to remove any residual salt.
-
New Cell Assembly: Immediately transfer the rinsed, pre-passivated working electrode into the main experimental cell containing the target electrolyte for performance testing.
Visualizations
Caption: Troubleshooting workflow for low coulombic efficiency.
Caption: Comparison of a poor vs. an ideal SEI layer.
Caption: Factors influencing coulombic efficiency in Ca-ion cells.
References
- 1. Coulombic Efficiency Demystified | QuantumScape [quantumscape.com]
- 2. Coulombic Efficiency Measurements for Batteries – Paul Wu's Blog [materean.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. grepow.com [grepow.com]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring anodes for calcium-ion batteries - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01034H [pubs.rsc.org]
- 8. Modulating the Electrochemistry of Calcium Metal Anodes [dspace.mit.edu]
- 9. Towards stable and efficient electrolytes for room-temperature rechargeable calcium batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE01699F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. iamrenew.com [iamrenew.com]
- 18. tdx.cat [tdx.cat]
- 19. Understanding the nature of the passivation layer enabling reversible calcium plating - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D0EE02347G [pubs.rsc.org]
- 20. arbin.com [arbin.com]
- 21. biologic.net [biologic.net]
- 22. pubs.acs.org [pubs.acs.org]
Minimizing water contamination in Calcium tetrafluoroborate experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing water contamination in experiments involving the hygroscopic compound, Calcium Tetrafluoroborate (B81430) (Ca(BF₄)₂). Adherence to these protocols is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is calcium tetrafluoroborate and why is it sensitive to water?
A1: this compound is an inorganic salt that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] It is commercially available as a hydrate (B1144303), often with the formula Ca(H₂O)₄(BF₄)₂.[3][4][5] The presence of water can interfere with reactions, leading to the formation of undesired byproducts and reduced yields, as the tetrafluoroborate anion can undergo hydrolysis.[6][7]
Q2: How should I store anhydrous this compound?
A2: Anhydrous this compound should be stored in a tightly sealed, airtight container to prevent exposure to atmospheric moisture.[1][8] For optimal protection, storage in a desiccator containing a suitable drying agent (e.g., Drierite™ or phosphorus pentoxide) or within an inert atmosphere glove box is recommended.[9]
Q3: What are the initial signs of water contamination in my this compound sample?
A3: Visual signs of water contamination in solid this compound include clumping, caking, or the appearance of a paste-like consistency.[1][2] In solution, unexpected turbidity or the formation of precipitates can indicate the presence of excess water and potential hydrolysis products.
Q4: Can I use standard laboratory glassware for my experiments with this compound?
A4: Standard laboratory glassware must be rigorously dried before use, as a thin film of adsorbed moisture is typically present on its surface.[9] Glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and then cooled in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon) immediately before use.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be attributed to water contamination.
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | Reagent deactivation: Water may have reacted with and deactivated the this compound or other moisture-sensitive reagents in the reaction. | 1. Ensure all reagents and solvents are anhydrous. 2. Dry all glassware thoroughly before use. 3. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Formation of unexpected side products | Hydrolysis of tetrafluoroborate: The presence of water can lead to the hydrolysis of the BF₄⁻ anion, generating fluoride (B91410) ions and various borate (B1201080) species that can participate in side reactions. | 1. Verify the dryness of the this compound using Karl Fischer titration. 2. Purify solvents to remove trace amounts of water. 3. Minimize the exposure of the reaction to the atmosphere. |
| Inconsistent reaction results | Variable water content: The amount of water contamination may vary between experimental runs, leading to inconsistent outcomes. | 1. Standardize the procedure for drying and handling all reagents and solvents. 2. Quantify the water content of the this compound from the same batch before use. |
| Solid reagent is clumped or difficult to handle | Absorption of atmospheric moisture: The hygroscopic nature of this compound causes it to absorb water from the air, leading to physical changes.[1][2] | 1. Handle the solid reagent in a glove box or under a stream of inert gas. 2. If clumping has occurred, the reagent may need to be dried under vacuum before use. |
Experimental Protocols
Protocol 1: Drying of Hydrated this compound
Objective: To reduce the water content of commercially available this compound hydrate for use in moisture-sensitive applications.
Materials:
-
This compound hydrate (Ca(H₂O)₄(BF₄)₂)
-
Schlenk flask or round-bottom flask
-
High-vacuum pump
-
Heating mantle
-
Temperature controller
-
Inert gas (nitrogen or argon) supply
Methodology:
-
Place the this compound hydrate in a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Slowly and carefully begin to evacuate the flask.
-
Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.
-
Gradually increase the temperature to 80-100°C. Caution: Rapid heating can cause the release of water to be too vigorous.
-
Maintain the temperature and vacuum for several hours (e.g., 4-6 hours).
-
Turn off the heating and allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with a dry, inert gas.
-
The dried, anhydrous this compound should be transferred and stored in an inert atmosphere glove box or a tightly sealed container inside a desiccator.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
Objective: To accurately determine the water content of a this compound sample.
Background: Karl Fischer titration is a highly specific and accurate method for determining water content.[10] The coulometric method is suitable for samples with very low water content (ppm range), while the volumetric method is better for samples with higher moisture levels.[11][12]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (anolyte, catholyte for coulometric; titrant, solvent for volumetric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Gastight syringe
-
This compound sample
Methodology (Coulometric Method):
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the instrument to stabilize and reach a "drift-free" baseline.
-
Accurately weigh a small amount of the this compound sample in a dry, sealed container.
-
Quickly transfer the sample into the titration cell.
-
The instrument will automatically titrate the water present in the sample.
-
The result will be displayed in micrograms of water, ppm, or percentage.
-
Perform multiple measurements to ensure accuracy and precision.
Visualizations
Caption: A logical workflow for troubleshooting experimental failures potentially caused by water contamination.
Caption: Experimental workflow for handling anhydrous this compound to prevent water contamination.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. tdx.cat [tdx.cat]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. mt.com [mt.com]
- 11. cscscientific.com [cscscientific.com]
- 12. qclabequipment.com [qclabequipment.com]
Technical Support Center: Optimizing Calcium Tetrafluoroborate (Ca(BF4)2) in Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) concentration in battery electrolytes.
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for Ca(BF₄)₂ in carbonate-based electrolytes?
The concentration of Ca(BF₄)₂ in electrolytes composed of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) typically ranges from 0.3 M to 1.0 M.[1][2] Research has shown that a concentration of 0.45 M in a 50:50 wt% EC:PC mixture can offer optimal performance for calcium deposition and stripping, particularly at elevated temperatures around 100°C.[3] However, studies at room temperature have explored concentrations up to 1.0 M, which demonstrated high coulombic efficiency.[1][4][5]
2. What is the effect of Ca(BF₄)₂ concentration on the electrolyte's ionic conductivity and viscosity?
3. What is the expected electrochemical stability window (ESW) for Ca(BF₄)₂-based electrolytes?
Electrolytes based on Ca(BF₄)₂ in an EC:PC mixture have been shown to have a stable electrochemical window of up to 4.0 V vs. Ca/Ca²⁺.[3] This wide window is advantageous for developing high-voltage calcium-ion batteries.
4. Why is operating at elevated temperatures often necessary for Ca(BF₄)₂ electrolytes?
Reversible calcium plating and stripping using Ca(BF₄)₂ in carbonate solvents are often performed at elevated temperatures (75-100°C).[1] This is because the high energy barrier for Ca²⁺ ion transport through the solid electrolyte interphase (SEI) at room temperature hinders the electrochemical process.[3][4] The increased temperature enhances the kinetics of the Ca²⁺ transport.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Ca(BF₄)₂ electrolytes.
Issue 1: Low Coulombic Efficiency
-
Symptoms: The ratio of charge extracted during stripping to the charge deposited during plating is significantly below 100%. At 100°C, coulombic efficiencies as low as 40% have been reported for 0.45 M Ca(BF₄)₂ in EC/PC, indicating significant side reactions.[3]
-
Possible Causes:
-
Electrolyte Decomposition: The highly reducing nature of the calcium anode can cause the electrolyte to decompose.[3][4]
-
Water Contamination: Commercial Ca(BF₄)₂ is often a hydrate (B1144303), and residual water in the electrolyte can lead to parasitic reactions.
-
Unstable Solid Electrolyte Interphase (SEI): Continuous formation and reformation of an unstable SEI can consume charge.
-
-
Solutions:
-
Thoroughly Dry the Salt and Solvents: Implement a rigorous drying protocol for the Ca(BF₄)₂ salt and ensure the use of anhydrous solvents.
-
Optimize Operating Temperature: While high temperatures can improve kinetics, they can also accelerate electrolyte decomposition. Experimentally determine the optimal temperature for your system.
-
Electrolyte Additives: The use of specific additives can help in the formation of a more stable and Ca²⁺-conductive SEI.
-
Issue 2: Formation of a Passivation Layer (SEI)
-
Symptoms: Difficulty in plating or stripping calcium, high overpotentials, and a decrease in current over subsequent cycles. The SEI in Ca(BF₄)₂ electrolytes can be composed of organic species from solvent decomposition and inorganic compounds like CaF₂.[1][3]
-
Possible Causes:
-
Reaction with the Calcium Anode: The highly reactive calcium metal readily reacts with the electrolyte components to form a passivation layer.
-
Decomposition of the BF₄⁻ Anion: The tetrafluoroborate anion can decompose, especially in the presence of trace amounts of water, leading to the formation of insulating CaF₂.[6]
-
-
Solutions:
-
Controlled SEI Formation: A thin, stable, and ionically conductive SEI is crucial for battery performance. The composition of the SEI can be influenced by the electrolyte formulation and operating conditions.
-
Anhydrous Conditions: Minimizing water content is critical to suppress the decomposition of the BF₄⁻ anion and the subsequent formation of CaF₂.
-
Issue 3: Inconsistent or Irreproducible Electrochemical Measurements
-
Symptoms: Significant variations in cyclic voltammetry (CV) curves or galvanostatic cycling profiles between identical cells.
-
Possible Causes:
-
Inconsistent Water Content: Variations in the water content of the electrolyte between batches can lead to different electrochemical behaviors.
-
Surface Contamination of Electrodes: Impurities on the surface of the working or counter electrodes can affect the results.
-
Non-uniform Temperature Distribution: Temperature gradients within the electrochemical cell can lead to inconsistent results.
-
-
Solutions:
-
Standardized Electrolyte Preparation: Follow a consistent and well-documented procedure for drying the salt and preparing the electrolyte to ensure minimal batch-to-batch variation.
-
Thorough Electrode Cleaning: Ensure that all electrode components are meticulously cleaned and dried before cell assembly.
-
Precise Temperature Control: Use a temperature-controlled environment to maintain a uniform and stable temperature during electrochemical testing.
-
Quantitative Data
Table 1: Electrochemical Performance of Ca(BF₄)₂ in EC:PC (50:50 wt%) at 100°C
| Concentration (M) | Overpotential for Plating/Stripping (V) | Ionic Conductivity | Coulombic Efficiency (%) | Reference |
| 0.3 | Higher than 0.45 M | Lower than 0.45 M | Not specified | [3] |
| 0.45 | ~0.10 | Highest in the tested range | ~40 | [3] |
| 0.8 | Higher than 0.45 M | Lower than 0.45 M | Not specified | [3] |
Note: The data in this table is compiled from graphical representations and textual descriptions in the cited literature and should be considered indicative. For precise values, consulting the original source is recommended.
Experimental Protocols
1. Protocol for Drying Hydrated Calcium Tetrafluoroborate (Ca(BF₄)₂·xH₂O)
-
Objective: To remove water from commercial Ca(BF₄)₂ hydrate for use in non-aqueous battery electrolytes.
-
Materials:
-
Commercial Ca(BF₄)₂·xH₂O
-
Vacuum oven or Schlenk line with a cold trap
-
High-vacuum pump
-
-
Procedure:
-
Place the Ca(BF₄)₂·xH₂O powder in a clean, dry flask connected to a vacuum line with a liquid nitrogen cold trap.
-
Evacuate the flask at room temperature for at least 12 hours to remove surface moisture.
-
Gradually increase the temperature to 80°C and maintain under high vacuum for 12 hours.
-
Further increase the temperature to 120°C and continue to dry under high vacuum for another 12 hours.
-
Finally, raise the temperature to 140°C and dry for an additional 12-24 hours.
-
After cooling to room temperature under vacuum, transfer the dried salt to an argon-filled glovebox for storage and electrolyte preparation.
-
2. Protocol for Preparation of Ca(BF₄)₂ in EC:PC Electrolyte
-
Objective: To prepare a Ca(BF₄)₂ electrolyte with a specific concentration in a mixture of ethylene carbonate (EC) and propylene carbonate (PC).
-
Materials:
-
Dried Ca(BF₄)₂
-
Anhydrous EC
-
Anhydrous PC
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Argon-filled glovebox
-
-
Procedure (to be performed inside a glovebox):
-
Weigh the required amount of dried Ca(BF₄)₂ to achieve the desired molar concentration.
-
In a clean, dry volumetric flask, prepare a 50:50 weight ratio mixture of anhydrous EC and PC.
-
Add the weighed Ca(BF₄)₂ to the EC:PC solvent mixture.
-
Place a magnetic stir bar in the flask and stir the solution until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
-
3. Protocol for Cyclic Voltammetry (CV) Characterization
-
Objective: To evaluate the electrochemical performance of the Ca(BF₄)₂ electrolyte, specifically the calcium plating and stripping behavior.
-
Materials:
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working electrode (e.g., stainless steel, platinum, or glassy carbon)
-
Counter electrode (e.g., calcium metal foil)
-
Reference electrode (e.g., calcium metal foil)
-
Separator (e.g., glass fiber)
-
Prepared Ca(BF₄)₂ electrolyte
-
Potentiostat
-
Temperature-controlled chamber
-
-
Procedure:
-
Polish the working electrode to a mirror finish, clean it with a suitable solvent, and dry it thoroughly.
-
Assemble the three-electrode cell inside an argon-filled glovebox in the following order: working electrode, separator, reference electrode, and counter electrode.
-
Add a sufficient amount of the prepared Ca(BF₄)₂ electrolyte to the cell to ensure the separator is fully wetted.
-
Seal the cell and transfer it to a temperature-controlled chamber set to the desired experimental temperature (e.g., 100°C).
-
Allow the cell to reach thermal equilibrium.
-
Connect the cell to the potentiostat and perform cyclic voltammetry. A typical potential window for Ca plating and stripping is between -0.5 V and 1.5 V vs. Ca/Ca²⁺ at a scan rate of 1-10 mV/s.
-
Record and analyze the resulting voltammogram to determine the plating/stripping potentials, peak currents, and coulombic efficiency.
-
Visualizations
Caption: Experimental workflow for evaluating Ca(BF₄)₂ electrolytes.
Caption: Troubleshooting logic for common issues.
References
- 1. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Progress and prospects of electrolyte chemistry of calcium batteries - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00267A [pubs.rsc.org]
- 6. tdx.cat [tdx.cat]
Technical Support Center: Calcium Tetrafluoroborate (Ca(BF₄)₂) Electrolyte
Welcome to the technical support center for researchers utilizing Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) in electrochemical systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving Ca(BF₄)₂ electrolytes and various electrode materials.
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common problems observed during cell assembly and electrochemical testing.
Issue 1: Low Coulombic Efficiency (<95%) and/or Rapid Capacity Fading in Ca Metal Cells
Low coulombic efficiency (CE) is a primary indicator of significant side reactions, consuming active calcium and electrolyte components.
Possible Causes and Troubleshooting Steps:
-
Water Contamination in the Electrolyte:
-
Diagnosis: The presence of water can lead to the hydrolysis of the BF₄⁻ anion, especially at elevated temperatures, forming CaF₂ and other byproducts.[1] This is often indicated by inconsistent cyclic voltammetry (CV) curves and a gradual increase in cell impedance.
-
Solution:
-
Ensure the use of anhydrous Ca(BF₄)₂ salt and battery-grade solvents with low water content (<20 ppm).
-
Dry the prepared electrolyte using molecular sieves. Avoid prolonged heating as a drying method, as it can accelerate salt decomposition.[1]
-
Handle all materials and assemble cells inside an argon-filled glovebox with low moisture and oxygen levels (<1 ppm).
-
-
-
Continuous Solid Electrolyte Interphase (SEI) Formation:
-
Diagnosis: A continually reforming or unstable SEI on the calcium anode consumes Ca²⁺ ions and electrolyte, leading to low CE. This can be observed as a gradual change in the plating/stripping overpotentials in CVs and an increasing charge transfer resistance in Electrochemical Impedance Spectroscopy (EIS) measurements.
-
Solution:
-
Optimize the electrolyte concentration. A 0.45 M Ca(BF₄)₂ in EC:PC has been shown to exhibit reasonable performance at 100°C, though with a CE of only about 40%, indicating significant side reactions.[2][3][4] At room temperature, a 1.0 M concentration in EC:PC has been reported to achieve higher CE (up to 95%), suggesting that a more stable SEI is formed under these conditions.[4]
-
Consider electrolyte additives known to improve SEI stability, if compatible with your system.
-
-
-
Irreversible Electrode Morphology Changes:
-
Diagnosis: Post-cycling analysis of the calcium anode using Scanning Electron Microscopy (SEM) may reveal dendritic growth or a "mossy" calcium morphology, which can lead to poor stripping efficiency and electrical isolation of active material.
-
Solution:
-
Adjust the current density. Lower current densities can sometimes promote more uniform plating.
-
Experiment with different solvents. For instance, Ca(BF₄)₂ in acetonitrile (B52724) (ACN) has been shown to form a passivation layer at a slower rate, which may influence deposition morphology.[5]
-
-
Caption: Troubleshooting workflow for low coulombic efficiency.
Issue 2: High and/or Increasing Cell Impedance
High impedance can be caused by several factors related to the electrolyte and the electrode/electrolyte interfaces, leading to large voltage hysteresis and poor rate capability.
Possible Causes and Troubleshooting Steps:
-
Thick, Ionically Insulating SEI on Anode:
-
Diagnosis: EIS is a powerful tool for this. A large semicircle in the mid-frequency region of the Nyquist plot, which grows with cycling, typically corresponds to an increasing charge-transfer resistance at the anode due to a poorly conductive SEI.
-
Solution:
-
Operating at elevated temperatures (e.g., 75-100 °C) can improve the ionic conductivity of the SEI formed from Ca(BF₄)₂ in carbonate solvents, though this may also increase the rate of side reactions.[2][3]
-
The SEI formed in Ca(BF₄)₂-based electrolytes is often rich in organic decomposition products from the solvent and inorganic species like CaF₂ and borates (BO₃-containing species).[2] The presence of borates is thought to be crucial for facilitating Ca²⁺ transport.[2] Ensure electrolyte preparation and cell assembly conditions do not introduce contaminants that would alter this delicate SEI composition.
-
-
-
Passivation Layer on Cathode:
-
Diagnosis: While less studied, electrolyte oxidation at the cathode surface can form a passivating layer, increasing impedance. This would manifest as a growing semicircle in the high-frequency region of the EIS spectrum when analyzing a three-electrode cell.
-
Solution:
-
Ensure the operating voltage window does not exceed the oxidative stability limit of the electrolyte. While the theoretical stability window of Ca(BF₄)₂ in EC/PC is up to 4.0 V vs. Ca/Ca²⁺, practical stability may be lower.[2]
-
Perform linear sweep voltammetry (LSV) on a fresh cathode in the Ca(BF₄)₂ electrolyte to determine the practical onset of oxidative decomposition.
-
-
-
Poor Electrolyte Ionic Conductivity:
-
Diagnosis: A high-frequency intercept with the real axis (Z') in the Nyquist plot that is larger than expected indicates high bulk electrolyte resistance.
-
Solution:
-
Verify the correct salt concentration and solvent composition.
-
Ensure the salt is fully dissolved.
-
Check for any signs of salt precipitation, which could be caused by temperature changes or solvent evaporation.
-
-
Caption: Troubleshooting workflow for high cell impedance.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition products of Ca(BF₄)₂ electrolyte on a calcium metal anode?
A1: The decomposition of Ca(BF₄)₂ in carbonate solvents (like EC:PC) at the calcium anode surface leads to the formation of a complex Solid Electrolyte Interphase (SEI). Quantitative XPS analysis has shown this SEI to be composed of:
-
Inorganic components: Approximately 15% Calcium Fluoride (CaF₂) and 14% boron in an oxygenated environment, suggested to be borate (B1201080) species (e.g., BO₃-containing polymers).[2]
-
Organic components: A significant proportion (around 35%) of organic species derived from the decomposition of the carbonate solvents (e.g., C-C, C-H, and C=O containing compounds).[2]
Q2: Why is reversible calcium plating/stripping with Ca(BF₄)₂ often performed at elevated temperatures (75-100°C)?
A2: Room temperature operation is challenging due to a high energy barrier for Ca²⁺ ion transport through the SEI that forms on the calcium anode.[2][4] Elevating the temperature increases the ionic conductivity of both the electrolyte and the SEI, improving the kinetics of the plating and stripping processes and reducing the large overpotentials observed at room temperature.[3][4]
Q3: Can Ca(BF₄)₂ be used with graphite (B72142) or silicon anodes in a calcium-ion battery?
A3:
-
Graphite: There is limited direct research on using graphite as an anode for calcium-ion batteries with Ca(BF₄)₂ electrolyte. The large ionic radius of the solvated Ca²⁺ ion makes its intercalation into graphite challenging. However, Ca(BF₄)₂ has been used as an electrolyte additive in lithium-ion batteries, where it was found to modify the SEI on the graphite anode and improve high-rate performance. This suggests an interaction does occur, but its viability for a pure calcium system is not well-established.
-
Silicon: Silicon is theoretically a high-capacity anode for calcium ions, forming Ca-Si alloys. However, like in lithium-ion batteries, it suffers from large volume expansion upon alloying. Studies have shown electrochemical decalciation of CaSi₂ is possible using a Ca(BF₄)₂ electrolyte, but the process showed large voltage hysteresis, and reformation of the alloy was not confirmed.[6] Side reactions between the highly reactive lithiated/calciated silicon and the electrolyte are expected to be a significant challenge.
Q4: What are the expected side reactions of Ca(BF₄)₂ with common cathode materials like NMC (LiNiMnCoO₂) or LFP (LiFePO₄)?
A4: There is currently a lack of specific research on the interfacial reactions between Ca(BF₄)₂ electrolytes and NMC or LFP cathodes in a calcium battery context. However, potential side reactions can be inferred:
-
Oxidative Decomposition: The electrolyte can decompose on the cathode surface at high potentials. The Ca(BF₄)₂ in EC/PC electrolyte is reported to have an oxidative stability of up to 4.0 V vs. Ca/Ca²⁺, but this can be lower in practice.[2] Exceeding this voltage will lead to continuous electrolyte decomposition, forming a passivating layer on the cathode, increasing impedance and consuming the electrolyte.
-
Instability of BF₄⁻ Anion: While more stable than some alternatives, the BF₄⁻ anion can be prone to hydrolysis if water is present, which could be catalyzed at the cathode surface.[1]
-
Reactivity with Delithiated Cathodes: In a hybrid system or if the cathode contains residual lithium, the highly reactive delithiated cathode material could accelerate electrolyte decomposition.
Researchers should carefully characterize the stability of their chosen cathode material with the Ca(BF₄)₂ electrolyte by performing linear sweep voltammetry and extensive cycling coupled with post-mortem analysis (XPS, SEM) of the cathode surface.
Quantitative Data Summary
| Parameter | Value | Electrode/Electrolyte System | Conditions | Reference |
| SEI Composition on Ca Anode | ||||
| CaF₂ Content | ~15% | Ca / 0.45M Ca(BF₄)₂ in EC:PC | After polarization | [2] |
| Boron (oxygenated) Content | ~14% | Ca / 0.45M Ca(BF₄)₂ in EC:PC | After polarization | [2] |
| Organic Species Content | ~35% | Ca / 0.45M Ca(BF₄)₂ in EC:PC | After polarization | [2] |
| Electrochemical Performance | ||||
| Coulombic Efficiency | ~40% | SS / 0.45M Ca(BF₄)₂ in EC:PC | 100 °C | [2][4] |
| Coulombic Efficiency | up to 95% | SS / 1.0M Ca(BF₄)₂ in EC:PC | Room Temperature | [4] |
| Electrolyte Properties | ||||
| Oxidative Stability Limit | ~4.0 V vs. Ca/Ca²⁺ | 0.45M Ca(BF₄)₂ in EC:PC | On Stainless Steel | [2] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Assessing Ca Plating/Stripping Reversibility
Objective: To evaluate the reversibility and overpotentials of calcium deposition and dissolution.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell (e.g., Swagelok-type) inside an argon-filled glovebox.
-
Working Electrode (WE): A polished inert substrate (e.g., Stainless Steel, Platinum, or Nickel).
-
Counter Electrode (CE): Calcium metal disc.
-
Reference Electrode (RE): Calcium metal wire or disc.
-
Separator: Glass fiber separator soaked in the Ca(BF₄)₂ electrolyte.
-
-
Electrochemical Measurement:
-
Connect the cell to a potentiostat.
-
Allow the cell to rest at Open Circuit Potential (OCP) for at least 1 hour to stabilize.
-
Scan the potential cathodically from OCP to a negative limit (e.g., -0.5 V vs. Ca/Ca²⁺) to plate calcium.
-
Reverse the scan anodically to a positive limit (e.g., +1.0 V vs. Ca/Ca²⁺) to strip the deposited calcium.
-
Typical Scan Rate: 0.5 - 10 mV/s. Slower scan rates can reveal more detail about the reaction kinetics.
-
-
Data Analysis:
-
Plating/Stripping Peaks: Identify the cathodic current peak for plating and the anodic current peak for stripping.
-
Coulombic Efficiency (CE): Calculate the ratio of the charge passed during stripping (anodic peak area) to the charge passed during plating (cathodic peak area). CE = Q_stripping / Q_plating. A value close to 100% indicates high reversibility.
-
Overpotential: The difference between the onset potential of plating/stripping and the thermodynamic potential of Ca/Ca²⁺. Large overpotentials indicate poor kinetics.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Interface Analysis
Objective: To diagnose impedance changes related to the SEI and charge transfer processes.
Methodology:
-
Cell Assembly: Use the same three-electrode cell setup as for CV.
-
Electrochemical Measurement:
-
Perform measurements at a steady state, typically at OCP after a stabilization period. EIS can also be performed after a specific number of cycles to track impedance evolution.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Nyquist Plot: Plot the imaginary part of the impedance (-Z") versus the real part (Z').
-
High-Frequency Intercept: The point where the plot intersects the real axis at high frequency represents the bulk electrolyte resistance (R_s).
-
Mid-Frequency Semicircle: The diameter of the semicircle in the mid-frequency range corresponds to the charge-transfer resistance (R_ct) at the electrode/electrolyte interface. A growing R_ct with cycling often indicates the growth of a resistive SEI layer.
-
Low-Frequency Tail: A 45-degree line in the low-frequency region (Warburg impedance) is characteristic of diffusion limitations.
-
Equivalent Circuit Modeling: Fit the Nyquist plot to an equivalent circuit model (e.g., a Randles circuit) to quantify the different resistance and capacitance components of the cell.
-
References
Technical Support Center: Calcium Tetrafluoroborate (Ca(BF₄)₂) Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) solutions, with a focus on enhancing ionic conductivity.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of Ca(BF₄)₂ electrolytes.
| Issue | Possible Causes | Recommended Actions & Troubleshooting Steps |
| Low Ionic Conductivity | 1. Water Contamination: Commercial Ca(BF₄)₂ is often a hydrate (B1144303), and residual water significantly lowers conductivity and can lead to the formation of a passivating Ca(OH)₂ layer.[1] 2. Ion Pairing: At higher concentrations, Ca²⁺ and BF₄⁻ ions can form neutral ion pairs, reducing the number of free charge carriers. 3. Inappropriate Solvent System: The dielectric constant and viscosity of the solvent directly impact ion dissociation and mobility.[2] 4. Low Temperature: Ionic mobility decreases at lower temperatures, leading to reduced conductivity. | 1. Ensure Anhydrous Conditions: Use a validated protocol for preparing anhydrous Ca(BF₄)₂ solutions (see Experimental Protocols). Store and handle all materials in an inert atmosphere (e.g., an argon-filled glovebox). 2. Optimize Concentration: Experiment with a range of concentrations. For Ca(BF₄)₂ in EC:PC, optimal performance has been observed around 0.45 M at elevated temperatures.[2] 3. Solvent Selection: Consider using solvent mixtures with high dielectric constants and low viscosity, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). Acetonitrile (ACN) has also been explored.[3] 4. Increase Temperature: If experimentally feasible, increasing the operating temperature can significantly enhance ionic conductivity. Reversible calcium deposition with Ca(BF₄)₂ in EC:PC has been demonstrated at temperatures between 75-100 °C.[4][5] |
| Irreproducible Results | 1. Variable Water Content: Inconsistent drying of the salt or solvent will lead to variations in performance. 2. Salt Decomposition: Heating hydrated Ca(BF₄)₂ to remove water can cause hydrolysis of the BF₄⁻ anion, leading to the formation of impurities like CaF₂ and various boron-containing species.[1] 3. Inconsistent Additive Concentration: If using additives, imprecise measurement can lead to variability. | 1. Standardize Drying Protocol: Adhere strictly to a validated protocol for preparing anhydrous electrolytes for every experiment. 2. Anhydrous Synthesis: As an alternative to drying commercial hydrate, consider synthesizing anhydrous Ca(BF₄)₂.[1] 3. Precise Additive Measurement: Use accurate weighing and volumetric techniques when preparing solutions with additives. |
| Poor Calcium Plating/Stripping Efficiency | 1. Passivation Layer Formation: The presence of water can lead to a Ca(OH)₂ layer that blocks Ca²⁺ transport. In carbonate solvents, a solid electrolyte interphase (SEI) forms, and its composition is critical for performance.[2][6] 2. Unfavorable SEI Composition: An unsuitable SEI can inhibit Ca²⁺ transport. The BF₄⁻ anion is known to play a crucial role in forming a more favorable SEI compared to other anions like TFSI⁻ or ClO₄⁻.[2] | 1. Strict Anhydrous Conditions: This is critical to prevent the formation of a blocking hydroxide (B78521) layer. 2. Use of Additives: Consider using boron-based additives, such as BF₃·diethyletherate (BF₃·DE), which can help form a borate-rich, Ca²⁺-conductive SEI, even in electrolytes with other calcium salts like Ca(TFSI)₂.[7] (See Experimental Protocols for more details). |
Frequently Asked Questions (FAQs)
Q1: Why is my ionic conductivity lower than expected for my Ca(BF₄)₂ solution?
A1: Low ionic conductivity in Ca(BF₄)₂ solutions is most commonly due to water contamination. Commercial Ca(BF₄)₂ is typically a hydrate, and residual water can lead to the formation of a passivating layer on electrodes and hydrolysis of the BF₄⁻ anion.[1] Other factors include suboptimal salt concentration, leading to ion pairing, the use of a solvent with low dielectric constant or high viscosity, and low operating temperatures.
Q2: Can I simply heat the commercial Ca(BF₄)₂ hydrate to remove the water?
A2: While heating can reduce water content, it is not recommended as it can lead to the decomposition of the BF₄⁻ anion, producing impurities such as CaF₂ and various soluble boron compounds.[1] This will alter the composition of your electrolyte and lead to irreproducible results. A more reliable approach is to use an anhydrous synthesis method or a carefully controlled drying protocol for the prepared electrolyte solution.
Q3: What is the optimal concentration for a Ca(BF₄)₂ electrolyte?
A3: The optimal concentration depends on the solvent system and operating temperature. In a 1:1 weight ratio of ethylene carbonate (EC) to propylene carbonate (PC), a concentration of 0.45 M has shown the best performance for calcium plating and stripping at 100 °C.[2] It is advisable to test a range of concentrations to find the optimum for your specific experimental conditions.
Q4: What solvents are recommended for Ca(BF₄)₂ electrolytes?
A4: A mixture of ethylene carbonate (EC) and propylene carbonate (PC) is commonly used due to its wide electrochemical window and ability to form a stable SEI.[2] Acetonitrile (ACN) has also been investigated as a solvent that can support calcium deposition and stripping with Ca(BF₄)₂.[3] The choice of solvent is critical as it influences ion solvation, dissociation, and mobility.
Q5: How can I improve the ionic conductivity of my Ca(BF₄)₂ solution without increasing the temperature?
A5: Besides optimizing the salt concentration and ensuring anhydrous conditions, you can explore the use of additives. Boron-based additives, such as BF₃ adducts, have been shown to facilitate the formation of a more ionically conductive solid electrolyte interphase (SEI), which is crucial for efficient calcium plating and stripping.[7] Another advanced strategy is the use of dual-salt systems, which has been shown to significantly enhance ionic conductivity by altering the speciation of the calcium ions in solution.[5]
Quantitative Data on Ionic Conductivity
The following tables summarize ionic conductivity data for Ca(BF₄)₂ and related calcium salt solutions from the literature.
Table 1: Ionic Conductivity of Ca(BF₄)₂ in EC:PC (1:1 wt%) at 100 °C
| Concentration (M) | Ionic Conductivity (mS/cm) |
| 0.3 | ~5.5 |
| 0.45 | ~6.0 |
| 0.8 | ~5.0 |
Data extracted from graphical representations in literature and should be considered approximate.
Table 2: Effect of Additives and Solvent on Calcium Salt Electrolytes
| Calcium Salt System | Solvent | Additive | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 0.4 M Ca(TFSI)₂ | EC:PC | 2 wt% BF₃·DE | 100 | Not explicitly stated, but enables reversible Ca plating |
| 0.5 M Ca(BH₄)₂ | THF | None | Room Temp. | ~0.4 |
| 1.5 M Ca(BH₄)₂ | THF | None | Room Temp. | ~0.8 |
| 0.5 M Ca(BH₄)₂ + 0.5 M Ca(TFSI)₂ | THF | None (Dual-Salt) | Room Temp. | ~1.8 |
Note: The dual-salt system does not use Ca(BF₄)₂, but illustrates a powerful strategy for enhancing ionic conductivity.[5]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Ca(BF₄)₂ Electrolyte in EC:PC
This protocol is a "best practice" guide based on literature, emphasizing the critical need for anhydrous conditions.
Materials:
-
Commercial Ca(BF₄)₂·xH₂O
-
Ethylene Carbonate (EC), anhydrous
-
Propylene Carbonate (PC), anhydrous
-
Activated 3Å molecular sieves
-
Argon-filled glovebox
-
Schlenk line
Procedure:
-
Solvent Preparation: a. Inside an argon-filled glovebox, prepare a 1:1 weight ratio mixture of anhydrous EC and PC. b. Add activated 3Å molecular sieves to the solvent mixture (approximately 10% w/v) and stir for at least 48 hours to ensure dryness.
-
Electrolyte Preparation (Drying of Commercial Salt is Problematic):
-
Note: Direct drying of Ca(BF₄)₂·xH₂O by heating is not recommended due to decomposition.[1] Anhydrous synthesis is the preferred but more complex route. For those using commercial salts, the following steps are a compromise aimed at minimizing water content. a. Inside the glovebox, weigh the desired amount of Ca(BF₄)₂·xH₂O to achieve the target concentration (e.g., 0.45 M). b. Gradually add the salt to the dried EC:PC solvent mixture while stirring. c. Stir the solution for several hours until the salt is fully dissolved.
-
-
Electrolyte Drying and Storage: a. Add fresh activated 3Å molecular sieves to the prepared electrolyte and allow it to stand for at least 48 hours inside the glovebox. b. Before use, filter the electrolyte through a PTFE syringe filter to remove the molecular sieves. c. Store the anhydrous electrolyte over molecular sieves in a tightly sealed container inside the glovebox.
Protocol 2: Enhancing Ca-Ion Transport with a BF₃-based Additive
This protocol describes the use of BF₃·diethyletherate (BF₃·DE) as an additive to enable reversible calcium plating in a Ca(TFSI)₂ electrolyte, a strategy that could be adapted to improve the SEI in Ca(BF₄)₂ systems.
Materials:
-
Ca(TFSI)₂ (dried under vacuum at 120°C overnight)
-
Anhydrous EC:PC (1:1 wt%) solvent
-
BF₃·diethyletherate (BF₃·DE)
-
Argon-filled glovebox
Procedure:
-
Prepare the Base Electrolyte: a. Inside an argon-filled glovebox, dissolve the pre-dried Ca(TFSI)₂ in the anhydrous EC:PC solvent to the desired concentration (e.g., 0.4 M).
-
Introduce the Additive: a. Carefully add the desired weight percentage of BF₃·DE to the electrolyte solution (e.g., 2 wt%). BF₃·DE is volatile and moisture-sensitive, so handle it with care. b. Stir the final solution until the additive is homogeneously mixed.
-
Electrochemical Testing: a. Assemble the electrochemical cell (e.g., a Swagelok-type cell) inside the glovebox using the prepared electrolyte. b. For Ca plating/stripping experiments, it is common to perform measurements at elevated temperatures (e.g., 100 °C) to achieve good performance.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdx.cat [tdx.cat]
- 7. researchgate.net [researchgate.net]
Addressing Calcium tetrafluoroborate precipitation in electrolyte mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) in electrolyte mixtures. The information is intended for researchers, scientists, and professionals in drug development who utilize these electrolytes in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of Calcium tetrafluoroborate precipitation in my electrolyte?
A1: Precipitation in Ca(BF₄)₂ electrolytes is a frequent issue stemming from several sources. The most common cause is the presence of water, as commercially available Ca(BF₄)₂ is typically a hydrate (B1144303) (Ca(BF₄)₂·xH₂O)[1][2]. This residual water can lead to the hydrolysis of the tetrafluoroborate (BF₄⁻) anion, especially when heated, forming insoluble byproducts like calcium fluoride (B91410) (CaF₂)[3]. Other factors include the inherent low solubility of calcium salts in many organic solvents, temperature fluctuations, and reactions with impurities within the electrolyte components[4]. The decomposition of the BF₄⁻ anion, even in anhydrous conditions, can also lead to the formation of passivating layers and precipitates[1][3].
Q2: I've observed a white, gel-like solid in my electrolyte after heating. What is it likely to be?
A2: A white or gel-like precipitate observed after heating a Ca(BF₄)₂ electrolyte, particularly in ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) solvent mixtures, is often a result of anion decomposition[3]. Analysis using techniques like Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared Spectroscopy (FTIR) has identified such precipitates as being amorphous solids containing crystalline CaF₂[3]. The precipitate may also contain residual solvents and other boron-containing species resulting from the breakdown of the BF₄⁻ anion[1][3].
Q3: How can I prevent the precipitation of Ca(BF₄)₂ in my experiments?
A3: Preventing precipitation primarily involves rigorous control over water content and impurities.
-
Drying Procedures: It is crucial to dry the commercial hydrated Ca(BF₄)₂ salt and the solvents separately before mixing. However, simply heating the hydrated salt can promote hydrolysis[1]. An alternative is to prepare the electrolyte solution and then heat it for an extended period (e.g., at 90-100°C), which acts as a "water scavenging" process, though this may reduce the final salt concentration[1][5].
-
Anhydrous Synthesis: For the most sensitive experiments, synthesizing Ca(BF₄)₂ under anhydrous conditions is the most effective method to avoid water-related precipitation.
-
Solvent Choice: The choice of solvent significantly impacts salt solubility and stability. High-permittivity solvents like EC, PC, and N,N-dimethylformamide (DMF) are often used to achieve reasonable salt dissociation[4][6]. Computational studies suggest that ethyl methyl carbonate (EMC) and mixtures of ethylene carbonate/diethyl carbonate (EC/DEC) can be effective solvents[7][8].
-
Additives: The use of boron-containing additives has been explored to tune the composition of the solid electrolyte interphase (SEI) and can influence precipitation dynamics[3][9].
Q4: Can I still use an electrolyte after precipitation has occurred?
A4: It is generally not recommended to use an electrolyte after significant precipitation has occurred. The formation of precipitates like CaF₂ alters the concentration of the active salt (Ca(BF₄)₂) in the solution, which will affect the electrolyte's ionic conductivity and overall electrochemical performance[1]. The presence of solid particles can also interfere with electrode processes and lead to inconsistent and unreliable experimental results.
Q5: What is the role of temperature in Ca(BF₄)₂ precipitation?
A5: Temperature has a complex role. Reversible calcium plating and stripping using Ca(BF₄)₂ in EC:PC was first demonstrated at elevated temperatures (75-100°C)[5][10]. Higher temperatures can increase salt solubility and ionic conductivity. However, elevated temperatures also accelerate the decomposition of the BF₄⁻ anion, especially in the presence of trace water, leading to the formation of CaF₂ and other insoluble products[1]. Therefore, an optimal temperature must be determined that balances electrochemical performance with electrolyte stability.
Quantitative Data Summary
The following tables summarize key quantitative data for Ca(BF₄)₂ based electrolytes.
Table 1: Electrochemical Properties of Ca(BF₄)₂ Electrolytes
| Parameter | Value | Solvents | Temperature (°C) | Source(s) |
| Typical Concentration | 0.3 - 0.8 M | EC:PC | 75 - 100 | [5] |
| Ionic Conductivity | ~1 mS/cm | EC:PC | 100 | [4] |
| Oxidation Stability | Up to ~4.0 V vs. Ca²⁺/Ca | EC:PC | 25 | [1] |
| Reduction Potential | Plating occurs below -0.75 V vs. Ca²⁺/Ca | EC:PC | 25 | [1] |
Table 2: Factors Influencing Electrolyte Stability
| Factor | Observation | Impact on Precipitation | Source(s) |
| Water Content | Commercial Ca(BF₄)₂ can contain up to 30 wt% water.[2] | Promotes hydrolysis of BF₄⁻, leading to CaF₂ and other insoluble byproducts. | [2] |
| Temperature | Heating hydrated salt can trigger decomposition above 170°C.[11] | Accelerates anion decomposition and hydrolysis, causing precipitation.[1][11] | [1][11] |
| Solvent Type | High permittivity solvents are required for good solubility.[4] | Solvent choice affects salt dissociation and the stability of the Ca²⁺ solvation shell. | [4] |
Experimental Protocols
Protocol 1: Drying of Commercial Ca(BF₄)₂·xH₂O for Electrolyte Preparation
-
Objective: To reduce the water content in a prepared electrolyte solution containing commercial Ca(BF₄)₂ hydrate.
-
Materials: Commercial Ca(BF₄)₂·xH₂O, Ethylene Carbonate (EC), Propylene Carbonate (PC) (anhydrous grade), magnetic stirrer, hot plate, glassware (dried in an oven at >120°C overnight), argon-filled glovebox.
-
Procedure:
-
Inside an argon-filled glovebox, prepare a 50:50 wt% mixture of anhydrous EC and PC.
-
Dissolve the commercial Ca(BF₄)₂·xH₂O in the EC:PC solvent mixture to the desired molarity (e.g., 0.45 M). Stir until the salt is fully dissolved.
-
Transfer the solution to a clean, dry vial with a stir bar.
-
Heat the solution on a hot plate at 90-100°C with continuous stirring for several hours to days[1]. This process allows the hydrolysis of the BF₄⁻ anion to react with the water, effectively "scavenging" it from the electrolyte.
-
During this process, a gel-like precipitate may form at the bottom of the vial[3].
-
After heating, allow the solution to cool to room temperature.
-
Carefully decant or filter the supernatant liquid electrolyte for use in your experiments, leaving the precipitate behind.
-
Note: This method results in a drier electrolyte but at the expense of the final salt concentration[1]. It is advisable to determine the final concentration using techniques like quantitative NMR.
-
Protocol 2: Characterization of Precipitate by FTIR and XRD
-
Objective: To identify the chemical nature of the precipitate formed in the electrolyte.
-
Materials: Precipitate sample, Dimethyl carbonate (DMC) or other suitable washing solvent, vacuum filtration setup, FTIR spectrometer, PXRD diffractometer.
-
Procedure:
-
Sample Isolation: Carefully separate the precipitate from the electrolyte solution. This can be done by centrifugation followed by decantation of the supernatant liquid.
-
Washing: Wash the collected precipitate several times with an anhydrous solvent like DMC to remove any residual electrolyte salt and organic solvents[3].
-
Drying: Dry the washed precipitate under vacuum to remove all traces of the washing solvent.
-
FTIR Analysis:
-
Prepare a KBr pellet with a small amount of the dried precipitate or use an ATR-FTIR setup.
-
Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Compare the resulting spectrum with reference spectra of potential components like CaF₂, Ca(BF₄)₂, EC, and PC to identify characteristic peaks[3]. Look for new bands, particularly in the 850-1100 cm⁻¹ region, which may indicate B-O or B-F vibrations from decomposition products[3].
-
-
XRD Analysis:
-
Mount the dried precipitate powder on a sample holder.
-
Perform a powder X-ray diffraction scan over a relevant 2θ range.
-
Analyze the resulting diffractogram to identify any crystalline phases by comparing peak positions with database entries (e.g., for CaF₂)[3]. Amorphous materials will contribute to a broad, featureless background.
-
-
Visual Guides
Caption: Troubleshooting workflow for Ca(BF₄)₂ precipitation.
Caption: Pathway of BF₄⁻ anion decomposition leading to precipitation.
Caption: Experimental workflow for electrolyte preparation and analysis.
References
- 1. tdx.cat [tdx.cat]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial Calcium Tetrafluoroborate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial calcium tetrafluoroborate (B81430) (Ca(BF₄)₂). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial calcium tetrafluoroborate?
A1: Commercial this compound is often supplied as a hydrate (B1144303) (Ca(BF₄)₂·xH₂O), and its primary impurities can be categorized as follows:
-
Water of Crystallization: The presence of water is inherent in the hydrated form of the salt.[1]
-
Hydrolysis Products: The tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis, especially in the presence of moisture and upon heating. This reaction can produce boric acid (H₃BO₃) and hydrofluoric acid (HF), which can exist as various fluoroborate species in solution.[2][3]
-
Other Metal Ions: Depending on the manufacturing process, trace amounts of other metal ions may be present. Common metal ion impurities in calcium salts can include magnesium, strontium, and other alkaline earth metals, as well as transition metals.[4]
-
Insoluble Particulates: Commercial-grade salts may contain insoluble particulate matter.
Q2: Why is it important to purify commercial this compound?
A2: For many research and development applications, particularly in areas like battery technology and as a catalyst in organic synthesis, high purity of this compound is critical. Impurities can:
-
Interfere with electrochemical processes.
-
Catalyze unwanted side reactions.
-
Affect the material's physical and chemical properties.
-
Lead to inconsistent and unreliable experimental results.
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective methods for purifying this compound are recrystallization and ion exchange chromatography.
-
Recrystallization: This technique relies on the difference in solubility of the salt and its impurities in a given solvent or solvent mixture at different temperatures.
-
Ion Exchange Chromatography: This method separates ions based on their affinity to a charged stationary phase, effectively removing ionic impurities.
Q4: How can I prevent the hydrolysis of the tetrafluoroborate anion during purification?
A4: Preventing hydrolysis is a critical aspect of purifying tetrafluoroborate salts. Key strategies include:
-
Use of Anhydrous Solvents: Whenever possible, use dry, anhydrous solvents to minimize the presence of water.
-
Controlled Temperature: Avoid excessive heating during dissolution and drying steps, as higher temperatures can accelerate hydrolysis.[1]
-
Acidic Conditions: Maintaining a slightly acidic environment can help suppress the hydrolysis equilibrium. However, the choice of acid must be compatible with the overall experimental setup.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent was added).2. The salt is highly soluble in the chosen solvent even at low temperatures.3. Supersaturation has not been achieved. | 1. Evaporate some of the solvent to concentrate the solution and try cooling again.2. Try a different solvent or a mixed solvent system to reduce solubility.3. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Oiling out instead of crystallization. | 1. The solution is too concentrated.2. The cooling rate is too fast.3. The melting point of the hydrated salt is below the boiling point of the solvent. | 1. Add a small amount of hot solvent to dissolve the oil and allow it to cool slowly.2. Decrease the cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.3. Use a solvent with a lower boiling point or a different solvent mixture. |
| Low yield of purified salt. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature filtration before crystallization was complete. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the solution has been cooled for a sufficient amount of time to maximize crystal formation. |
| Crystals are very fine or needle-like. | 1. Crystallization occurred too rapidly. | 1. Slow down the cooling rate. Insulate the flask to allow for gradual cooling. |
| Evidence of hydrolysis (e.g., formation of boric acid). | 1. Presence of excess water in the solvent.2. Overheating during dissolution. | 1. Use anhydrous solvents and handle the material in a dry atmosphere (e.g., glove box).2. Dissolve the salt at the lowest possible temperature that still allows for complete dissolution. |
Ion Exchange Chromatography
| Problem | Possible Cause | Solution |
| Target salt does not bind to the column. | 1. Incorrect type of ion exchange resin used (e.g., cation exchanger for an anion).2. The ionic strength of the sample is too high. | 1. For removing cationic impurities, use a cation exchange resin. For removing anionic impurities, use an anion exchange resin.2. Dilute the sample with deionized water to reduce the ionic strength before loading it onto the column. |
| Poor separation of impurities. | 1. Inappropriate elution gradient.2. Column overloading. | 1. Optimize the salt gradient for elution. A shallower gradient can improve resolution.2. Reduce the amount of sample loaded onto the column. |
| Low recovery of the purified salt. | 1. The salt is too strongly bound to the resin.2. The elution buffer is not strong enough. | 1. Use a stronger eluent (higher salt concentration or a salt with a higher affinity for the resin).2. Increase the concentration of the salt in the elution buffer. |
| Column clogging. | 1. Presence of particulate matter in the sample. | 1. Filter the sample through a 0.45 µm filter before loading it onto the column. |
Experimental Protocols
Recrystallization from a Mixed Solvent System (Water-Ethanol)
This protocol is designed to purify commercial this compound hydrate by taking advantage of its differential solubility in a water-ethanol mixture.
Methodology:
-
Solvent Preparation: Prepare a series of water-ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Test: In separate test tubes, add a small amount of the commercial Ca(BF₄)₂ to each solvent mixture. Heat the tubes gently to determine the solvent mixture in which the salt is soluble when hot but has low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen hot water-ethanol mixture to a known quantity of commercial Ca(BF₄)₂ until the salt just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold water-ethanol mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition and hydrolysis.
Logical Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Ion Exchange Chromatography for Removal of Cationic Impurities
This protocol is designed to remove trace metal ion impurities from an aqueous solution of this compound using a cation exchange resin.
Methodology:
-
Resin Preparation: Swell a strong acid cation exchange resin (e.g., Dowex 50WX8) in deionized water. Pack the resin into a chromatography column.
-
Column Equilibration: Wash the column with several column volumes of deionized water until the pH of the eluate is neutral.
-
Sample Preparation: Dissolve the commercial Ca(BF₄)₂ in a minimum amount of deionized water to create a concentrated solution. Filter the solution if any particulate matter is present.
-
Sample Loading: Carefully load the Ca(BF₄)₂ solution onto the top of the resin bed.
-
Elution: Elute the column with deionized water. The Ca²⁺ and BF₄⁻ ions will pass through the column, while the cationic impurities with a higher affinity for the resin will be retained.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions for the presence of Ca²⁺ and potential impurities using appropriate analytical techniques (e.g., ICP-MS for metal ions).
-
Product Recovery: Combine the pure fractions and remove the water by gentle heating under vacuum to obtain the purified Ca(BF₄)₂.
Signaling Pathway for Ion Exchange Chromatography
References
Technical Support Center: Calcium Electroplating with Calcium Tetrafluoroborate (Ca(BF₄)₂)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with calcium electroplating using Calcium Tetrafluoroborate (Ca(BF₄)₂) electrolytes.
Frequently Asked Questions (FAQs)
1. Why am I seeing no or very low plating/stripping efficiency at room temperature?
Reversible calcium deposition using Ca(BF₄)₂ in common organic carbonate solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) is typically inefficient at room temperature.[1][2][3] This is often due to the formation of a dense, ion-blocking passivation layer (Solid Electrolyte Interphase - SEI) on the electrode surface.[1][3][4] Successful plating with this system has been demonstrated, but generally requires elevated temperatures, often between 75°C and 100°C.[1][2][5][6] At these higher temperatures, a more favorable SEI is formed that allows for Ca²⁺ transport.[4][7]
2. My calcium deposit is dendritic and non-uniform. What causes this?
Dendritic growth is a common issue in electroplating and is often linked to high current densities.[8][9] High current can lead to localized points of accelerated plating, especially at surface defects, which then propagate into needle-like structures.[9][10] Inhomogeneous reactions at the electrode surface can also induce high local current densities, triggering dendrite formation.[8] The composition of the electrolyte and the nature of the SEI are also critical factors influencing the morphology of the calcium deposit.[8]
3. What is the expected Coulombic efficiency (CE) for this plating system?
The Coulombic efficiency for Ca plating with Ca(BF₄)₂ can be quite low, especially at room temperature.[11] Even at elevated temperatures (e.g., 100°C), the CE might only be around 55%.[4] Achieving high CE (approaching 95% or more) with calcium electrolytes has been reported with other salt systems like Ca(BH₄)₂ in tetrahydrofuran (B95107) (THF) at room temperature.[2][12][13] For the Ca(BF₄)₂ system, optimization of temperature, concentration, and potential additives is crucial for improving efficiency.
4. Why is my electrolyte turning cloudy or showing precipitates?
The Ca(BF₄)₂ salt is highly hygroscopic, meaning it readily absorbs moisture from the environment.[14] Commercial Ca(BF₄)₂ is often sold as a hydrate (B1144303) (Ca(BF₄)₂·xH₂O).[7] The presence of water in the electrolyte is highly detrimental as it can react with the calcium metal anode and interfere with the electrochemical process, leading to the formation of insoluble hydroxides or oxides.[7] It is critical to use anhydrous solvents and properly dried salts. Additionally, the BF₄⁻ anion can be unstable and decompose, leading to the formation of species like CaF₂.[1][4][11]
5. Can I use other solvents besides EC:PC?
While the pioneering work on reversible calcium deposition with Ca(BF₄)₂ used a mixture of ethylene carbonate (EC) and propylene carbonate (PC)[1][3], research has explored other solvents. For instance, acetonitrile (B52724) (ACN) has been investigated, where the formation of a passivation layer enables deposition, albeit with its own set of challenges.[5][11] The choice of solvent significantly impacts the solvation of the Ca²⁺ ion and the properties of the resulting SEI, which are critical for successful plating.[3][15]
Troubleshooting Guides
This section provides a more in-depth approach to resolving common issues.
Issue 1: Poor or No Calcium Deposition
| Potential Cause | Recommended Solution |
| Ion-Blocking SEI | The passivation layer formed at room temperature is often impermeable to Ca²⁺ ions.[1][3] Solution: Increase the operating temperature to a range of 75°C - 100°C to promote the formation of a more conductive SEI.[2][5][6] |
| Water Contamination | Ca(BF₄)₂ is hygroscopic and residual water in the electrolyte can prevent plating.[7][14] Solution: Ensure the use of anhydrous solvents (<10 ppm water). Dry the Ca(BF₄)₂ salt under vacuum at elevated temperatures (e.g., 120°C overnight) before use.[2] Prepare and store electrolytes in an inert atmosphere (e.g., an argon-filled glovebox).[2] |
| Incorrect Salt Concentration | The concentration of Ca(BF₄)₂ affects ionic conductivity and plating overpotential. Solution: Optimize the salt concentration. Studies have shown that a concentration of around 0.45 M Ca(BF₄)₂ in EC:PC can yield good performance at 100°C.[4] |
| Substrate Incompatibility | The nature of the working electrode surface can inhibit nucleation and growth. Solution: Ensure the substrate is properly cleaned and polished. Some substrates, like gold, can form alloys with calcium, which may reduce the nucleation overpotential.[12] |
Issue 2: Dendritic and Powdery Deposits
| Potential Cause | Recommended Solution |
| High Current Density | Exceeding the limiting current density leads to dendritic growth.[8][9] Solution: Reduce the applied current density. Start with a low current density (e.g., 0.2 mA cm⁻²) and incrementally increase it to find the optimal range for your setup.[4] |
| Electrolyte Depletion at Interface | Slow ion transport can lead to depletion at the electrode surface, promoting dendrites. Solution: Introduce agitation (e.g., magnetic stirring) to the electrolyte to improve mass transport. Consider using pulsed or reverse-pulse plating techniques. |
| Presence of Impurities | Impurities in the electrolyte can act as nucleation sites for dendritic growth. Solution: Filter the electrolyte solution before use. Ensure high purity of all electrolyte components. |
| Unfavorable SEI Morphology | A non-uniform or unstable SEI can lead to uneven current distribution.[8] Solution: Optimize operating temperature and electrolyte composition to form a stable and uniform SEI. The presence of borate-based species from BF₄⁻ decomposition is thought to be key for a functional SEI.[4][7] |
Quantitative Data Summary
The following table summarizes typical experimental parameters found in the literature for calcium plating with Ca(BF₄)₂-based electrolytes.
| Parameter | Value | Electrolyte System | Notes |
| Operating Temperature | 75 - 100 °C | Ca(BF₄)₂ in EC:PC | Elevated temperature is crucial for achieving reversible plating.[1][2][6] |
| Salt Concentration | 0.3 - 0.8 M | Ca(BF₄)₂ in EC:PC | A concentration of 0.45 M was found to provide good performance.[4][6] |
| Current Density | 50 µA cm⁻² - 0.2 mA cm⁻² | Ca(BF₄)₂ in EC:PC | Lower current densities generally result in better deposit morphology.[4] |
| Coulombic Efficiency | ~55% | 0.45 M Ca(BF₄)₂ in EC:PC at 100°C | CE is a significant challenge with this system.[4] |
| Plating Overpotential | ~100 - 300 mV | Ca(BF₄)₂ in EC:PC at 100°C | Overpotential is dependent on temperature, concentration, and current density.[4] |
Experimental Protocols
Protocol 1: Anhydrous Electrolyte Preparation
This protocol describes the preparation of a 0.5 M Ca(BF₄)₂ in EC:PC (1:1 wt%) electrolyte. All steps must be performed in an inert atmosphere (e.g., an argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm).
-
Drying of Components:
-
Dry this compound (Ca(BF₄)₂) salt under high vacuum at 120°C overnight to remove residual water.[2]
-
Use anhydrous, battery-grade Ethylene Carbonate (EC) and Propylene Carbonate (PC) solvents (water content < 10 ppm). Dry solvents over activated 4Å molecular sieves for at least 72 hours as an additional precaution.[2]
-
-
Electrolyte Formulation:
-
In the glovebox, weigh the appropriate amount of dried Ca(BF₄)₂ salt.
-
Add the required mass of EC and PC to achieve a 1:1 weight ratio and the target 0.5 M concentration.
-
Stir the mixture on a magnetic stir plate overnight at room temperature until the salt is completely dissolved.
-
-
Storage:
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any moisture contamination.
-
Visualizations
Troubleshooting Workflow for Poor Calcium Plating
The following diagram illustrates a logical workflow for diagnosing and resolving common issues encountered during calcium electrodeposition.
Caption: Troubleshooting workflow for poor calcium plating.
Key Factors Influencing Calcium Deposition
This diagram shows the relationship between key experimental parameters and the resulting quality of the calcium deposit.
Caption: Key factors affecting calcium plating quality.
References
- 1. Towards stable and efficient electrolytes for room-temperature rechargeable calcium batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE01699F [pubs.rsc.org]
- 2. Toggling Calcium Plating Activity and Reversibility through Modulation of Ca2+ Speciation in Borohydride-based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tdx.cat [tdx.cat]
- 8. researchgate.net [researchgate.net]
- 9. circuitinsight.com [circuitinsight.com]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Calcium Tetrafluoroborate (Ca(BF₄)₂) Electrolyte
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the performance of Calcium Tetrafluoroborate (Ca(BF₄)₂) electrolytes. It is intended for researchers, scientists, and professionals in drug development and related fields who are conducting experiments with calcium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical factor when working with Ca(BF₄)₂ electrolytes?
Temperature significantly influences the physicochemical properties of Ca(BF₄)₂ electrolytes, directly impacting electrochemical performance. Key effects include changes in ionic conductivity, viscosity, and the kinetics of the solid electrolyte interphase (SEI) formation on the calcium anode. Notably, reversible calcium plating and stripping using Ca(BF₄)₂ in common carbonate solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) has been shown to be feasible primarily at elevated temperatures (typically 75-100°C)[1][2][3][4].
Q2: What is the expected trend for ionic conductivity and viscosity of a Ca(BF₄)₂ electrolyte with increasing temperature?
As temperature increases, the viscosity of the electrolyte decreases. This is due to the increased kinetic energy of the solvent and ions, which overcomes intermolecular forces[5]. Consequently, ion mobility is enhanced, leading to an increase in ionic conductivity[6]. This relationship is crucial for optimizing battery performance, as higher ionic conductivity facilitates faster charge transfer.
Q3: Can I perform calcium plating/stripping with Ca(BF₄)₂ electrolytes at room temperature?
Achieving efficient and reversible calcium plating and stripping with Ca(BF₄)₂ in conventional carbonate electrolytes at room temperature is a significant challenge[1][3]. Early studies indicated that the passivation layer formed on the calcium anode at room temperature is often poorly conductive for Ca²⁺ ions[1]. Elevating the temperature helps in forming a more favorable SEI that allows for reversible calcium deposition[4][7].
Q4: How does temperature affect the electrochemical stability window of the electrolyte?
While the intrinsic electrochemical stability of the electrolyte components is a key factor, temperature can influence the practical stability window. At elevated temperatures, electrolyte decomposition can be accelerated[8]. However, for Ca(BF₄)₂, higher temperatures are often necessary to overcome kinetic barriers for calcium plating, making it a trade-off between desired electrode kinetics and potential electrolyte degradation[9].
Troubleshooting Guide
Issue 1: No or Poor Calcium Plating/Stripping Observed in Cyclic Voltammetry at Room Temperature.
-
Possible Cause: The formation of a non-conductive passivation layer (SEI) on the calcium anode at room temperature is a primary inhibitor of reversible calcium deposition[1][3]. The kinetics of calcium deposition are also sluggish at lower temperatures.
-
Troubleshooting Steps:
-
Increase Operating Temperature: Gradually increase the temperature of your electrochemical cell to the recommended range of 75-100°C. This has been demonstrated to enable quasi-reversible Ca metal plating/stripping in Ca(BF₄)₂/EC:PC electrolytes[1].
-
Verify Salt and Solvent Purity: Ensure that the Ca(BF₄)₂ salt and the solvents are anhydrous and free of contaminants. Water impurities can lead to the hydrolysis of the BF₄⁻ anion, especially at elevated temperatures, forming species that can negatively impact the SEI[10].
-
Check Electrode Surface: Ensure the working electrode surface is properly polished and cleaned before the experiment to provide a suitable substrate for deposition.
-
Issue 2: High Cell Polarization or Overpotential During Cycling at Elevated Temperatures.
-
Possible Cause: While elevated temperatures improve kinetics, they can also accelerate side reactions and electrolyte decomposition, leading to a thicker or more resistive SEI over time[11].
-
Troubleshooting Steps:
-
Optimize Temperature: Determine the optimal temperature for your specific electrolyte concentration and solvent system. While 100°C is often cited, a slightly lower temperature might offer a better balance between kinetics and stability.
-
Electrolyte Additives: Consider the use of electrolyte additives that can help to form a more stable and conductive SEI at your operating temperature.
-
Characterize the SEI: Use techniques like X-ray photoelectron spectroscopy (XPS) or scanning electron microscopy (SEM) to analyze the morphology and composition of the SEI formed on your electrodes to understand the degradation mechanisms.
-
Issue 3: Low Ionic Conductivity at Sub-Zero Temperatures.
-
Possible Cause: At low temperatures, the viscosity of the electrolyte increases significantly, which severely restricts ion mobility and thus lowers ionic conductivity[12][13]. The solvent may also be approaching its freezing point.
-
Troubleshooting Steps:
-
Solvent Optimization: For low-temperature applications, consider using solvent systems with lower freezing points and lower viscosity at those temperatures.
-
Concentration Adjustment: The concentration of the Ca(BF₄)₂ salt can be optimized. While higher concentrations generally increase the number of charge carriers, they can also increase viscosity.
-
Alternative Salts: If extremely low temperatures are required, exploring alternative calcium salts with potentially better low-temperature performance might be necessary[14].
-
Data Presentation
Table 1: Effect of Temperature on Key Performance Parameters of Ca(BF₄)₂ Electrolytes
| Parameter | Effect of Increasing Temperature | Rationale |
| Ionic Conductivity | Increases | Decreased viscosity and increased ion mobility[6]. |
| Viscosity | Decreases | Increased kinetic energy of molecules overcomes intermolecular forces[5]. |
| Ca²⁺ Plating/Stripping Kinetics | Improves (especially from RT to 100°C) | Overcomes kinetic barriers and facilitates the formation of a favorable SEI[1][4]. |
| Electrolyte Stability | May Decrease | Higher temperatures can accelerate decomposition and side reactions[8][11]. |
| SEI Formation | Becomes more favorable for Ca²⁺ transport | Elevated temperatures promote the formation of a more conductive SEI in carbonate solvents[4][7]. |
Experimental Protocols
Protocol 1: Temperature-Dependent Ionic Conductivity Measurement
-
Electrolyte Preparation: Prepare the Ca(BF₄)₂ electrolyte of the desired concentration in a glovebox with a controlled inert atmosphere (e.g., Argon) to minimize moisture contamination.
-
Cell Assembly: Use a two-electrode conductivity cell with platinum or stainless steel blocking electrodes. Assemble the cell inside the glovebox.
-
Temperature Control: Place the conductivity cell in a temperature-controlled chamber or a circulating bath that can accurately maintain the desired temperatures.
-
Impedance Spectroscopy: Connect the cell to a potentiostat with a frequency response analyzer. Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis:
-
Obtain the bulk resistance (R_b) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (cell constant L/A is typically provided by the manufacturer or can be calibrated with a standard solution).
-
-
Temperature Variation: Repeat the measurement at different temperatures, allowing the cell to stabilize at each temperature before measurement.
Protocol 2: Cyclic Voltammetry for Evaluating Ca²⁺ Plating/Stripping at Various Temperatures
-
Electrochemical Cell: Assemble a three-electrode cell in a glovebox. Use a calcium metal reference electrode, a calcium metal or platinum counter electrode, and a suitable working electrode (e.g., stainless steel, platinum, or copper).
-
Temperature Setup: Place the electrochemical cell in a temperature-controlled environment.
-
Cyclic Voltammetry Parameters:
-
Set the potential window to scan for calcium plating and stripping (e.g., -0.5 V to 1.5 V vs. Ca/Ca²⁺).
-
Choose an appropriate scan rate (e.g., 10 mV/s)[15].
-
-
Experiment Execution:
-
Start the experiment at room temperature and record the cyclic voltammogram for several cycles.
-
Gradually increase the temperature to the desired setpoints (e.g., 50°C, 75°C, 100°C), allowing the cell to equilibrate at each temperature.
-
Record the cyclic voltammograms at each temperature.
-
-
Data Analysis: Analyze the resulting voltammograms for the appearance and characteristics of the cathodic (plating) and anodic (stripping) peaks. Evaluate the coulombic efficiency by integrating the charge of the stripping and plating peaks.
Visualizations
Caption: Relationship between temperature and electrolyte performance.
References
- 1. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca(BF4)2·xH2O redefined from powder diffraction as hydrogen-bonded Ca(H2O)4(BF4)2 ribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards stable and efficient electrolytes for room-temperature rechargeable calcium batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE01699F [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Temperature effects on the ionic conductivity in concentrated alkaline electrolyte solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nasa.gov [nasa.gov]
- 12. Electrolyte Development for Enhancing Sub‐Zero Temperature Performance of Secondary Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. static.igem.org [static.igem.org]
Validation & Comparative
A Comparative Guide to Calcium-Based Electrolytes: Calcium Tetrafluoroborate vs. Calcium Hexafluorophosphate for Next-Generation Batteries
For researchers and scientists at the forefront of battery technology, the pursuit of alternatives to lithium-ion systems is a critical endeavor. Calcium-ion batteries (CIBs) have emerged as a promising contender due to the high abundance and low cost of calcium. Central to the performance of CIBs is the choice of electrolyte salt. This guide provides an objective, data-driven comparison of two commonly investigated salts: Calcium Tetrafluoroborate (B81430) (Ca(BF₄)₂) and Calcium Hexafluorophosphate (B91526) (Ca(PF₆)₂).
This analysis synthesizes available experimental data to compare these electrolytes across key performance metrics, including ionic conductivity, electrochemical stability, and cycling performance. Detailed experimental protocols for the cited data are also provided to facilitate reproducibility and further research.
Performance Comparison at a Glance
The following table summarizes the key quantitative performance metrics for Calcium Tetrafluoroborate and Calcium Hexafluorophosphate electrolytes based on available research. It is important to note that performance is highly dependent on the solvent system, salt concentration, and operating temperature.
| Performance Metric | This compound (Ca(BF₄)₂) | Calcium Hexafluorophosphate (Ca(PF₆)₂) |
| Ionic Conductivity | ~0.1 - 1 mS/cm in carbonate solvents (EC:PC) at elevated temperatures (75-100°C)[1][2] | ~0.2 M concentration in 3:7 EC:PC used in full cell prototypes; specific conductivity values are not extensively reported in comparative studies.[3] |
| Electrochemical Stability | Anodic stability up to ~4.0 V vs. Ca/Ca²⁺ in EC/PC.[4] | Predicted to be unstable on a calcium metal surface, leading to decomposition.[5][6] |
| Coulombic Efficiency | Approximately 40% at 100°C in EC/PC, indicating significant side reactions.[1] | Data from full cell prototypes shows capacity fade, but specific coulombic efficiency of the salt itself is not isolated.[3] |
| Cycling Performance | Enables quasi-reversible calcium plating and stripping, but typically requires elevated temperatures.[4][7] A symmetric Ca | |
| SEI Composition | Forms a passivation layer containing CaF₂ and boron-based species.[1][4] | Decomposition is expected to form CaF₂ and other phosphate-containing species.[5] |
In-Depth Analysis
This compound (Ca(BF₄)₂)
This compound has been one of the more extensively studied salts for calcium-ion batteries. Research has shown that it can facilitate the reversible deposition and stripping of calcium, a fundamental requirement for a rechargeable calcium metal battery. However, this process is often only achievable at elevated temperatures (typically above 75°C) in common carbonate-based solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).[2][4]
The electrochemical performance of Ca(BF₄)₂ is intrinsically linked to the formation of a solid electrolyte interphase (SEI) on the calcium metal anode.[4] This passivation layer is crucial for preventing continuous electrolyte decomposition. Studies have identified the presence of calcium fluoride (B91410) (CaF₂) and various boron-oxygen compounds within the SEI.[1][4] While essential, the formation and properties of this SEI are also linked to the electrolyte's limitations, such as a relatively low coulombic efficiency of around 40% at 100°C, which suggests a significant portion of the charge is consumed in side reactions.[1]
Calcium Hexafluorophosphate (Ca(PF₆)₂)
Calcium hexafluorophosphate has been explored as an electrolyte in full calcium-ion cell configurations.[3] However, a significant body of computational research, particularly ab initio molecular dynamics simulations, predicts that Ca(PF₆)₂ is inherently unstable in direct contact with a calcium metal anode.[5][6] These simulations suggest that the PF₆⁻ anion readily decomposes, leading to the formation of CaF₂ and other byproducts. This decomposition pathway raises concerns about the long-term stability and viability of Ca(PF₆)₂ in a rechargeable calcium metal battery. While it has been used in studies focused on cathode materials, its application with a calcium metal anode is challenging.[8]
Experimental Methodologies
To ensure a thorough understanding and enable further research, the following are detailed protocols for key experiments cited in the comparison.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solution.
Methodology: Alternating Current (AC) Impedance Spectroscopy
-
Cell Setup: A two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known geometry (cell constant).
-
Instrumentation: A potentiostat with a frequency response analyzer.
-
Procedure:
-
The conductivity cell is filled with the electrolyte solution inside an inert atmosphere glovebox to prevent moisture contamination.
-
An AC voltage of small amplitude (e.g., 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The resulting impedance data is plotted on a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or more simply, σ = K/R where K is the cell constant).[9][10][11]
-
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Setup: A three-electrode cell is used, typically with a calcium metal reference and counter electrode, and an inert working electrode (e.g., platinum, gold, or stainless steel).[12]
-
Instrumentation: A potentiostat.
-
Procedure:
-
Anodic (Oxidative) Stability: The potential of the working electrode is swept from the open-circuit potential (OCP) to more positive potentials at a slow scan rate (e.g., 0.5 - 5 mV/s). The anodic stability limit is defined as the potential at which the current density rapidly increases, indicating electrolyte oxidation.[13]
-
Cathodic (Reductive) Stability: The potential of the working electrode is swept from the OCP to more negative potentials. The cathodic stability limit is the potential at which significant reduction current is observed, prior to the onset of calcium plating.[13]
-
The ESW is the potential difference between the anodic and cathodic limits.
-
Visualizing the Electrochemical Processes
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms at the electrode-electrolyte interface for both salts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. osti.gov [osti.gov]
- 4. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Metal Batteries with Long Cycle Life Using a Hydride‐Based Electrolyte and Copper Sulfide Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Ionconductivity [fkf.mpg.de]
- 12. QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm | MDPI [mdpi.com]
- 13. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparing Calcium tetrafluoroborate with other calcium salts for electrochemistry
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte salt is a critical factor in the design and performance of electrochemical systems, including next-generation calcium-ion batteries. Calcium, with its high natural abundance and favorable electrochemical potential, presents a promising alternative to lithium. However, the choice of the calcium salt significantly impacts key performance metrics such as ionic conductivity, electrochemical stability, and the nature of the solid electrolyte interphase (SEI). This guide provides an objective comparison of Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) with other common calcium salts used in electrochemical research, supported by experimental data.
Data Presentation: A Comparative Analysis of Key Performance Metrics
The following table summarizes the key electrochemical properties of various calcium salts in non-aqueous electrolytes, primarily focusing on the widely used ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) solvent system.
| Calcium Salt | Formula | Solvent System (EC:PC) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Ca/Ca²⁺) | Key Characteristics & Remarks |
| Calcium tetrafluoroborate | Ca(BF₄)₂ | 1:1 (wt/wt) | ~1.5 at 100°C (0.45 M)[1] | Up to 4.0 V[2] | Considered a benchmark for Ca-ion battery research. Enables quasi-reversible Ca plating/stripping at elevated temperatures (75-100°C).[3] Forms a protective, CaF₂-containing SEI.[1] |
| Calcium perchlorate (B79767) | Ca(ClO₄)₂ | 1:1 (wt/wt) | ~0.5 at 100°C (0.3 M)[1] | ~3.0 V[4] | Shows poor reversibility for Ca plating/stripping.[4] Safety concerns due to the oxidizing nature of the perchlorate anion. |
| Calcium bis(trifluoromethane)sulfonimide | Ca(TFSI)₂ | 1:1 (wt/wt) | ~0.2 at 100°C (0.3 M)[1] | Wide | Negligible calcium deposition observed in EC:PC.[1] Forms a thick, resistive passivation layer.[1] |
| Calcium trifluoromethanesulfonate | Ca(OTf)₂ | - | Data in EC:PC is limited. Generally exhibits good solubility in polar organic solvents.[5] | Expected to have good anodic stability. | A potential alternative, but requires more extensive research for direct comparison in Ca-ion battery systems. |
| Calcium chloride | CaCl₂ | - | Primarily studied in molten salt systems. | - | High melting point and hygroscopic nature make it less suitable for conventional organic electrolyte-based systems.[6] |
| Calcium nitrate (B79036) | Ca(NO₃)₂ | - | Mainly used in aqueous or molten salt systems. | Narrow in aqueous solutions. | Not typically used in non-aqueous, rechargeable calcium batteries due to the reactivity of the nitrate anion. |
Mandatory Visualization
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Progress and prospects of electrolyte chemistry of calcium batteries - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00267A [pubs.rsc.org]
- 3. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 4. Documents download module [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. journals.urfu.ru [journals.urfu.ru]
A Comparative Guide to Calcium Tetrafluoroborate and Magnesium-Ion Battery Electrolytes
A critical analysis of the suitability of Calcium Tetrafluoroborate (B81430) (Ca(BF₄)₂) for magnesium-ion battery applications, benchmarked against established electrolyte systems.
Executive Summary
Calcium tetrafluoroborate (Ca(BF₄)₂) has emerged as a noteworthy electrolyte salt in the development of calcium-ion batteries (CIBs). However, a comprehensive review of current scientific literature reveals a conspicuous absence of its application and performance data within magnesium-ion battery (MIB) systems. This guide, therefore, provides a comparative analysis of the electrochemical properties of Ca(BF₄)₂—as demonstrated in CIBs—against established MIB electrolytes. This juxtaposition will allow researchers to objectively assess the potential viability and challenges of using Ca(BF₄)₂ in magnesium-based energy storage, a topic of increasing interest for post-lithium-ion technologies.
Performance Comparison of Electrolytes
The following table summarizes the key performance metrics of Ca(BF₄)₂ in calcium-ion batteries and compares them with common electrolytes used in magnesium-ion batteries. It is crucial to note that the performance of Ca(BF₄)₂ is often reported at elevated temperatures to achieve reasonable electrochemical activity.
| Electrolyte System | Dominant Cation | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (ESW) (V vs. Cation/Cation²⁺) | Coulombic Efficiency (%) | Cycling Stability |
| Ca(BF₄)₂ in EC:PC | Ca²⁺ | ~1.0 (at 100°C)[1] | Up to 4.0 vs. Ca/Ca²⁺[2] | ~50-95% (temperature and cycle dependent)[1][3] | Stable cycling demonstrated for 150 cycles at 100°C[4] |
| Mg(TFSI)₂ in Glymes | Mg²⁺ | 2-7[5][6] | > 3.0 vs. Mg/Mg²⁺[7] | ~75-99.5%[8][9] | Stable for hundreds of cycles; some systems show 93.2% capacity retention after 1000 cycles[10] |
| Mg(ClO₄)₂ in Acetonitrile | Mg²⁺ | ~1-5[11] | ~2.5-3.0 vs. Mg/Mg²⁺ | Generally lower than other MIB electrolytes | Moderate, often limited by solvent stability |
| Grignard-based (e.g., APC) | Mg²⁺ | ~2-10[12] | ~2.2-3.0 vs. Mg/Mg²⁺ | High, often >99% | Can be stable for hundreds of cycles[13] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of electrolyte performance. Below are generalized protocols for key experiments.
Electrolyte Preparation
-
Salt and Solvent Purity: Utilize high-purity, anhydrous salts and battery-grade solvents with water content below 20 ppm.
-
Drying: Dry salts under vacuum at elevated temperatures (e.g., 120-180°C) for at least 24 hours before use. Solvents are typically used as received or further dried using molecular sieves.
-
Mixing: Prepare electrolytes in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Dissolve the salt in the solvent and stir for several hours to ensure homogeneity.
Electrochemical Measurements
-
Cell Assembly: Assemble two or three-electrode cells (e.g., coin cells) inside an argon-filled glovebox. A typical setup includes a magnesium metal anode, a glass fiber separator, and the cathode of interest. For symmetric cells, two magnesium metal electrodes are used.
-
Ionic Conductivity: Measure the ionic conductivity using a conductivity meter with a dip-type or flow-through cell. The measurement is typically performed over a range of temperatures.
-
Electrochemical Stability Window (ESW): Determine the ESW using linear sweep voltammetry (LSV) on an inert working electrode (e.g., stainless steel or platinum) at a slow scan rate (e.g., 1 mV/s). The anodic and cathodic limits are defined by the onset of significant current increase.
-
Cyclic Voltammetry (CV): Evaluate the reversibility of Mg deposition and stripping on a suitable working electrode (e.g., magnesium or stainless steel).
-
Galvanostatic Cycling: Assess the cycling performance and coulombic efficiency by repeatedly charging and discharging the cell at a constant current. Coulombic efficiency is calculated as the ratio of the charge extracted during discharge to the charge supplied during charge.
Visualizing Key Concepts
The following diagrams illustrate the experimental workflow for electrolyte evaluation and the fundamental challenges in developing multivalent battery electrolytes.
Figure 1: Experimental workflow for the evaluation of a novel electrolyte for multivalent batteries.
Figure 2: Interrelated challenges in the development of electrolytes for multivalent metal batteries.
Discussion and Outlook
The lack of experimental data for Ca(BF₄)₂ in magnesium-ion batteries strongly suggests that it is not a suitable electrolyte for this chemistry. Several factors likely contribute to this:
-
Passivation Layer: Magnesium metal is highly reactive and readily forms a passivation layer on its surface in most organic electrolytes. This layer is often electrically insulating and impermeable to Mg²⁺ ions, preventing reversible deposition and stripping. While Ca(BF₄)₂ can form a solid electrolyte interphase (SEI) in calcium batteries that is conductive to Ca²⁺ (especially at elevated temperatures), there is no evidence to suggest a similar permeable layer would form on a magnesium anode. In fact, the higher charge density of Mg²⁺ compared to Ca²⁺ generally leads to stronger interactions with the SEI components, making ion transport more difficult.
-
Anion Stability: The tetrafluoroborate (BF₄⁻) anion is known to be susceptible to hydrolysis and can decompose, leading to the formation of fluoride (B91410) species. This can be detrimental to the stability of the electrolyte and the overall cell performance.
-
Ionic Conductivity: The ionic conductivity of Ca(BF₄)₂ in carbonate solvents is relatively low, even at 100°C.[1] In contrast, established magnesium electrolytes exhibit significantly higher ionic conductivities at room temperature, which is crucial for achieving good rate performance in a practical battery.
-
Solvent Compatibility: The choice of solvent is critical. While Ca(BF₄)₂ shows some functionality in carbonate-based solvents for calcium batteries, these solvents are generally not ideal for magnesium batteries due to the formation of blocking passivation layers. Ethereal solvents, which are more common in MIBs, may have different solvation properties with Ca(BF₄)₂ that could impact its performance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical stability window of magnesium electrolytes [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. odr.chalmers.se [odr.chalmers.se]
- 10. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 11. Recent advances in rechargeable aqueous magnesium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Stability of Calcium Tetrafluoroborate Electrolytes
The development of next-generation rechargeable batteries beyond lithium-ion technology has identified calcium as a promising anode material due to its high theoretical capacity, low cost, and natural abundance. However, the realization of a practical calcium-ion battery (CIB) is largely hindered by the lack of suitable electrolytes that permit reversible calcium deposition and stripping. A critical factor is the formation of a passivating solid electrolyte interphase (SEI) that often blocks Ca²⁺ transport.
This guide provides an objective comparison of Calcium Tetrafluoroborate (Ca(BF₄)₂), a foundational electrolyte in CIB research, with other key alternatives. It summarizes key performance data from experimental studies and outlines the methodologies used to assess electrochemical stability.
Experimental Protocols for Electrochemical Stability Validation
The primary method for determining the electrochemical stability of an electrolyte is voltammetry, specifically Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV). These techniques measure the current response of an electrolyte to a controlled sweep of applied potential, revealing the voltage at which the electrolyte begins to oxidize or reduce.
1. Objective: To determine the electrochemical stability window (ESW) of a calcium electrolyte, which defines the potential range within which the electrolyte remains stable without significant decomposition.
2. Materials and Equipment:
-
Potentiostat: An instrument for controlling and measuring potential and current.
-
Three-Electrode Electrochemical Cell: The standard setup for voltammetric analysis.[1]
-
Working Electrode (WE): An inert material where the reaction of interest occurs (e.g., Stainless Steel, Platinum, Glassy Carbon).[2][3][4]
-
Reference Electrode (RE): Provides a stable potential for reference (e.g., Calcium metal, Ag/AgCl).[2][3][5]
-
Counter Electrode (CE): Completes the electrical circuit (e.g., Calcium metal, Platinum wire).[2][3][5]
-
-
Glovebox: An inert atmosphere (e.g., Argon) environment with low oxygen and water content (<0.1 ppm) is crucial for preparing and handling these highly reactive materials.
-
Electrolyte Solution: The calcium salt (e.g., Ca(BF₄)₂) dissolved in a high-purity, anhydrous solvent (e.g., a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC)).
3. Procedure (Cyclic Voltammetry):
-
Preparation: All cell components are dried under vacuum, and the electrolyte solution is prepared to the desired concentration (e.g., 0.3 M to 1.0 M) inside an inert-atmosphere glovebox.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell, ensuring the working electrode is polished and clean. The cell is then filled with the electrolyte solution.
-
Measurement: The cell is connected to a potentiostat. A potential is applied to the working electrode and swept linearly from an initial potential to a set vertex potential, and then back.
-
Data Analysis: The resulting plot of current vs. potential (a voltammogram) is analyzed. The onset of a sharp, non-reversible increase in current indicates the potential at which the electrolyte begins to decompose. The range between the anodic and cathodic decomposition potentials is the electrochemical stability window.
Data Presentation: Comparison of Calcium Electrolytes
The performance of Ca(BF₄)₂ is highly dependent on solvent and temperature. While it was pivotal in demonstrating the first quasi-reversible Ca plating/stripping, it faces significant challenges, which has spurred the investigation of alternative salts.[8][9][10] The following table summarizes key performance metrics for Ca(BF₄)₂ and its main competitors.
| Electrolyte System (Salt + Solvent) | Electrochemical Stability Window (V vs. Ca/Ca²⁺) | Ionic Conductivity (mS/cm) | Optimal Operating Temp. (°C) | Key Findings & Limitations |
| Ca(BF₄)₂ in EC:PC | ~4.0 V (Anodic)[2][3] | 5.4 - 5.6[8][9] | 75 - 100 | Enables quasi-reversible Ca deposition, but only at elevated temperatures.[9] Suffers from low coulombic efficiency (~40%) and significant side reactions.[2][3] Room temperature operation is largely inhibited by a passivating SEI.[2] |
| Ca(TFSI)₂ in EC:PC | N/A (Inactive for plating) | 6.1 - 7.0[8] | 100 | Generally inactive for reversible Ca deposition, even at high temperatures.[2][8][9] Forms a stable but ionically blocking passivation layer.[3] |
| Ca(ClO₄)₂ in EC:PC | N/A (Low activity) | 8.1[8] | 100 | Exhibits significantly lower activity for Ca deposition compared to Ca(BF₄)₂.[2][8][9] Also prone to electrolyte decomposition.[9] |
| Ca(BH₄)₂ in THF | ~3.0 V (Anodic)[2][3] | 0.71 (at 1.5M)[9] | Room Temp. | The first system to show highly reversible Ca plating/stripping at room temperature with high efficiency (>94%).[2][3] Limited by a narrow anodic stability window.[10] |
| Ca[B(hfip)₄]₂ in DME | ~4.5 V (Anodic)[10] | > 8.0[10][11] | Room Temp. | A state-of-the-art electrolyte enabling reversible Ca deposition at room temperature with high ionic conductivity and a wide electrochemical window.[10][12] |
Visualizations: Workflows and Relationships
To better understand the process of electrolyte validation, the following diagrams illustrate the experimental workflow and the logical relationships between electrolyte properties and performance outcomes.
References
- 1. ossila.com [ossila.com]
- 2. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. scispace.com [scispace.com]
- 10. Towards stable and efficient electrolytes for room-temperature rechargeable calcium batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE01699F [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. osti.gov [osti.gov]
Comparative analysis of different Calcium tetrafluoroborate synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity Calcium Tetrafluoroborate (B81430) (Ca(BF₄)₂) is crucial for various applications, including as a catalyst in organic synthesis and as an electrolyte component in battery research. This guide provides a comparative analysis of the most common methods for synthesizing this inorganic compound, offering insights into their respective advantages and disadvantages, supported by available experimental data.
Two primary synthesis routes dominate the preparation of Calcium Tetrafluoroborate: the direct reaction of calcium fluoride (B91410) with boron trifluoride and the neutralization reaction of a calcium salt with fluoroboric acid. A third, less common, method involves the synthesis of the anhydrous form, which presents unique challenges. This analysis delves into the specifics of each method to aid in the selection of the most appropriate protocol for a given application.
Method 1: Reaction of Calcium Fluoride with Boron Trifluoride
This method is based on the direct reaction of solid calcium fluoride (CaF₂) with boron trifluoride (BF₃) gas. The reaction proceeds as follows:
CaF₂ + 2BF₃ → Ca(BF₄)₂
While this method appears straightforward, controlling the reaction conditions is critical to achieving a good yield and high purity.
Experimental Protocol:
A detailed experimental protocol for this method is not widely published in academic literature, with much of the information residing in patent literature focused on the removal and recovery of boron trifluoride. However, the general procedure involves passing a stream of boron trifluoride gas over a bed of finely powdered calcium fluoride at a controlled temperature. A Japanese patent suggests that the reaction can be carried out at temperatures up to 200°C.[1] The resulting this compound can then be isolated. For recovery of the boron trifluoride, the patent suggests heating the formed this compound to between 100°C and 600°C.[1]
Logical Workflow for Method 1:
Method 2: Neutralization of a Calcium Salt with Fluoroboric Acid
This is a more common laboratory-scale method that involves the reaction of a calcium salt, typically calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), with fluoroboric acid (HBF₄). The reaction with calcium carbonate is as follows:
CaCO₃ + 2HBF₄ → Ca(BF₄)₂ + H₂O + CO₂
This method is generally considered safer and easier to handle than using gaseous boron trifluoride.
Experimental Protocol:
To a stirred aqueous solution of fluoroboric acid, calcium carbonate is added portion-wise until the evolution of carbon dioxide ceases, indicating the completion of the reaction. The resulting solution is then typically filtered to remove any unreacted starting material or impurities. The hydrated this compound can be crystallized from the solution by evaporation of the water. Obtaining the anhydrous salt is challenging as heating the hydrate (B1144303) can lead to hydrolysis.
Logical Workflow for Method 2:
Synthesis of Anhydrous this compound
The preparation of anhydrous Ca(BF₄)₂ is a significant challenge due to the tendency of the tetrafluoroborate anion to hydrolyze at elevated temperatures. Commercial this compound is often sold as a hydrate, and simple heating to remove water can lead to the formation of impurities.
Experimental Approach:
Proposed Reaction Pathway:
CaH₂ + 2(BF₃·O(C₂H₅)₂) → Ca(BF₄)₂ + H₂ + 2(C₂H₅)₂O
This proposed pathway would need to be performed under strictly anhydrous and inert conditions to prevent hydrolysis and side reactions.
Comparative Performance Data
A direct, side-by-side comparison of quantitative data from a single source is not available in the reviewed literature. However, based on the general principles of the reactions and available information, a qualitative and partially quantitative comparison can be made.
| Parameter | Method 1: CaF₂ + BF₃ | Method 2: CaCO₃ + HBF₄ | Anhydrous Synthesis (Proposed) |
| Starting Materials | Calcium Fluoride, Boron Trifluoride | Calcium Carbonate, Fluoroboric Acid | Calcium Hydride, Boron Trifluoride Etherate |
| Reagent Handling | Requires handling of toxic and corrosive BF₃ gas. | Involves handling of corrosive fluoroboric acid. | Requires handling of flammable calcium hydride and moisture-sensitive reagents. |
| Reaction Conditions | Elevated temperatures (up to 200°C).[1] | Typically at or near room temperature. | Requires strictly anhydrous and inert atmosphere. |
| Product Form | Can potentially yield anhydrous product directly. | Primarily yields the hydrated form. | Aims to produce the anhydrous form directly. |
| Yield | Data not readily available. | Generally high, but depends on purification losses. | Theoretical yield is high, but practical yield is unknown. |
| Purity | Purity of the final product is not well-documented. | Purity can be high after recrystallization. Commercial products are available at 95% purity. | Purity would be highly dependent on the exclusion of water. |
| Cost-Effectiveness | Potentially cost-effective for large-scale industrial production due to the direct use of BF₃. | Generally more suitable and cost-effective for laboratory-scale synthesis. | Likely to be the most expensive due to the cost of specialized reagents and the need for a controlled environment. |
Conclusion
The choice of synthesis method for this compound depends heavily on the desired scale of production, the required hydration state of the final product, and the available laboratory infrastructure.
-
Method 2 (Neutralization) is the most practical and accessible method for general laboratory use, yielding hydrated this compound with good purity after recrystallization.
-
Method 1 (Direct Reaction) may be more suited for industrial-scale production where the handling of boron trifluoride gas can be managed, and the direct formation of the anhydrous salt is a potential advantage.
-
The synthesis of the anhydrous form remains a significant challenge and requires specialized reagents and techniques to avoid the pervasive issue of hydrolysis. Further research is needed to develop a reliable and efficient protocol for this purpose.
Researchers should carefully consider these factors when selecting a synthesis route to ensure the production of this compound that meets the specific requirements of their application.
References
Benchmarking Calcium Tetrafluoroborate Electrolytes: A Comparative Guide Against Theoretical Models
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation energy storage systems beyond lithium-ion technology has spurred significant interest in multivalent-ion batteries, with calcium (Ca) emerging as a promising candidate due to its high theoretical capacity and low electrochemical potential. A critical component hindering the practical realization of rechargeable calcium batteries is the electrolyte. Among the various formulations explored, calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) in carbonate-based solvents has demonstrated notable performance, particularly at elevated temperatures. This guide provides an objective comparison of the experimental performance of Ca(BF₄)₂ electrolytes against the prevailing theoretical understanding, offering researchers a comprehensive overview of the current state of the field.
Data Presentation: Experimental Performance of Ca(BF₄)₂ Electrolytes
The performance of Ca(BF₄)₂ electrolytes is highly dependent on the operating conditions, particularly temperature and concentration. Below is a summary of key experimental data extracted from the literature, primarily focusing on electrolytes composed of Ca(BF₄)₂ in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).
| Performance Metric | Experimental Conditions | Observed Value | Alternative Systems (for comparison) | Reference |
| Ionic Conductivity | 0.45 M Ca(BF₄)₂ in EC:PC (1:1 wt%) | ~5.4 mS/cm (at room temperature) | 0.3 M Ca(TFSI)₂ in EC:PC: ~2 mS/cm (RT)0.3 M Ca(ClO₄)₂ in EC:PC: ~3 mS/cm (RT) | [1] |
| 0.5 M Ca(BF₄)₂ in EC:PC | Increases with temperature | - | [2] | |
| Coulombic Efficiency | 0.45 M Ca(BF₄)₂ in EC:PC at 100°C | ~40% | - | [3][4] |
| 1.0 M Ca(BF₄)₂ in EC:PC at room temperature | Up to 95% | - | [3][5] | |
| Electrochemical Stability Window | Ca(BF₄)₂ in EC:PC | Stable up to ~4.0 V vs. Ca/Ca²⁺ | - | [3] |
| Ca Deposition/Stripping Overpotential | 0.45 M Ca(BF₄)₂ in EC:PC at 100°C | ~0.10 V | Ca(ClO₄)₂ and Ca(TFSI)₂ show negligible deposition | [3][4] |
| 1.0 M Ca(BF₄)₂ in EC:PC at room temperature | Wide overpotential window (-1.7 to 2.0 V) | - | [3][5] | |
| Ca²⁺ Transference Number | Not explicitly found for Ca(BF₄)₂ in EC:PC | - | PT-COFs based electrolyte: 0.532 | [6] |
Theoretical Models vs. Experimental Reality
Theoretical studies, primarily employing Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) simulations, provide crucial insights into the underlying mechanisms governing the performance of Ca(BF₄)₂ electrolytes. While these models do not always offer precise quantitative predictions to benchmark against, they offer a clear rationale for the observed experimental phenomena.
| Phenomenon | Experimental Observation | Theoretical Explanation | Reference |
| Superiority of Ca(BF₄)₂ | Ca(BF₄)₂ in EC:PC enables reversible Ca deposition, whereas Ca(TFSI)₂ and Ca(ClO₄)₂ do not under similar conditions.[3][4] | AIMD simulations confirm the superior redox stability of the BF₄⁻ anion at the Ca metal interface compared to the TFSI⁻ anion.[7] The TFSI⁻ anion is prone to decomposition, leading to the formation of an insulating Solid Electrolyte Interphase (SEI). | [7] |
| Role of the SEI | The formation of a stable and Ca²⁺-conductive SEI is critical for reversible Ca plating and stripping. The SEI formed from Ca(BF₄)₂ is rich in organic components and contains borate (B1201080) species.[3][4] | Theoretical models suggest that the decomposition products of the EC:PC solvent form the bulk of the SEI in the presence of the stable BF₄⁻ anion. The presence of borate species, resulting from minor anion decomposition, is proposed to be key in facilitating Ca²⁺ transport.[4] | [4] |
| Temperature Dependence | Reversible Ca deposition with Ca(BF₄)₂ in EC:PC is significantly more efficient at elevated temperatures (75-100°C).[3][4] | High operating temperatures are thought to overcome the high energy barrier for Ca²⁺ transport through the SEI.[3][4] Computational studies show that the Ca(BF₄)₂ salt itself is stable at both 300 K and 500 K.[7] | [3][4][7] |
| Solvation and Ion Pairing | The ionic conductivity of Ca(BF₄)₂ in EC:PC is concentration-dependent, reaching a maximum around 0.45 M.[1] | Computational studies on Ca²⁺ solvation in carbonate solvents indicate a high coordination number (typically 8). The balance between salt dissociation and ion pairing, which is influenced by concentration, dictates the ionic conductivity. At higher concentrations, increased viscosity and ion pairing lead to a decrease in conductivity. | [1] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for the characterization of Ca(BF₄)₂ electrolytes.
Electrochemical Measurements (Cyclic Voltammetry and Galvanostatic Cycling)
-
Cell Assembly: Three-electrode Swagelok-type cells are commonly used.
-
Working Electrode (WE): Stainless steel or other inert materials.
-
Reference Electrode (RE): Calcium metal.
-
Counter Electrode (CE): Calcium metal.
-
Electrolyte Preparation: Ca(BF₄)₂ salt is dissolved in a dried mixture of EC and PC (typically 1:1 by weight) inside an argon-filled glovebox to prevent moisture contamination.
-
Procedure:
-
Cyclic Voltammetry (CV): The potential of the working electrode is swept linearly between defined voltage limits at a specific scan rate (e.g., 0.5 mV/s) to observe the redox processes corresponding to Ca deposition and stripping.
-
Galvanostatic Cycling: A constant current is applied to the cell to plate and strip a specific amount of calcium, allowing for the determination of coulombic efficiency and cycling stability.
-
-
Temperature Control: For elevated temperature experiments, the electrochemical cells are placed in an oven or a temperature-controlled chamber.
Ionic Conductivity Measurement
-
Apparatus: A conductivity meter with a dip-in or flow-through cell.
-
Procedure: The conductivity of the electrolyte is measured at room temperature or as a function of temperature. The measurement is typically performed inside a glovebox to maintain an inert atmosphere.
Solid Electrolyte Interphase (SEI) Characterization
-
Sample Preparation: The working electrode is cycled in the Ca(BF₄)₂ electrolyte to form an SEI. The electrode is then carefully retrieved, rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte, and dried under vacuum.
-
Analytical Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental and chemical composition of the SEI surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the organic and inorganic species in the SEI.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and thickness of the SEI.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Progress and prospects of electrolyte chemistry of calcium batteries - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00267A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for Calcium Tetrafluoroborate Purity: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of three widely used analytical techniques—Ion Chromatography (IC), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Complexometric (EDTA) Titration—for the determination of purity and key components of Calcium Tetrafluoroborate (B81430) (Ca(BF₄)₂). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this important compound.
Calcium tetrafluoroborate is a chemical compound with applications in various fields, including as a component in electrolytes for calcium-ion batteries.[1][2] Accurate determination of its purity is crucial for ensuring product quality, safety, and performance in its end-use applications. This guide outlines the experimental methodologies for each technique and presents a comparative analysis of their performance based on available data. Potential impurities in commercial this compound can include calcium fluoride (B91410) (CaF₂).[1][2]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the desired accuracy, precision, sensitivity, and the nature of the sample matrix. The following tables summarize the key performance indicators for each technique in the analysis of Calcium and Tetrafluoroborate ions.
Table 1: Performance Comparison for Tetrafluoroborate (BF₄⁻) Analysis by Ion Chromatography
| Parameter | Performance Characteristics |
| Technique | Ion Chromatography (IC) |
| Principle | Separation of ions based on their affinity to an ion-exchange resin followed by conductivity detection. |
| Linearity | Excellent, with correlation coefficients (r²) typically ≥ 0.999 over a defined concentration range.[3] |
| Limit of Detection (LOD) | As low as 7 x 10⁻³ mg/L with preconcentration techniques like microextraction[4], and around 0.01 - 0.50 mg/L by direct injection.[5] |
| Limit of Quantitation (LOQ) | Approximately 3 times the LOD. |
| Precision (RSD) | Typically < 2% for retention time and peak area.[5] Interday precision for tetrafluoroborate has been reported to be less than 1.8%.[6] |
| Accuracy (Recovery) | Spiked recoveries are generally in the range of 98.0% to 103.2%.[5] A recovery of 99% for tetrafluoroborate has been reported.[6] |
| Interferences | Common anions like fluoride, chloride, and bromide can be chromatographically separated.[3][4][5] |
Table 2: Performance Comparison for Calcium (Ca²⁺) Analysis
| Parameter | ICP-OES | Complexometric (EDTA) Titration |
| Principle | Measurement of light emitted by excited calcium atoms in an argon plasma. | Titration with a standard EDTA solution using a colorimetric indicator to detect the endpoint. |
| Linearity | Excellent over a wide dynamic range. | Applicable for a specific concentration range suitable for titration. |
| Limit of Detection (LOD) | Low, typically in the parts-per-billion (ppb) range. | Higher, generally in the parts-per-million (ppm) range. |
| Limit of Quantitation (LOQ) | Low, allowing for trace-level quantification. | Higher, suitable for assay of major components. |
| Precision (RSD) | High, typically < 2%. | High for replicate titrations, often < 1%. |
| Accuracy (Recovery) | High, with recoveries typically between 95-105%. | High, dependent on the accuracy of the standard EDTA solution. |
| Matrix Effects | Can be significant in high-matrix samples, requiring matrix-matched standards or internal standards for correction. The presence of a high concentration of borate (B1201080) may have an effect. | Less susceptible to matrix effects from other dissolved salts, but pH and the presence of other metal ions that can be complexed by EDTA are critical. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results. The following sections provide methodologies for the analysis of this compound using the three discussed techniques.
Ion Chromatography (IC) for Tetrafluoroborate (BF₄⁻) Assay
Objective: To determine the concentration of the tetrafluoroborate anion in a this compound sample.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS22 or Shim-pack IC-A3).[3][5]
-
Autosampler.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Eluent: A suitable eluent, for example, a solution of potassium biphthalate or a carbonate/bicarbonate solution.[5] The specific eluent composition will depend on the column used.
-
Tetrafluoroborate standard solutions.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a volumetric flask with deionized water.
-
Dilute the solution to a concentration that falls within the linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: Shim-pack IC-A3
-
Eluent: 1.2 mmol/L potassium biphthalate[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 45 °C[5]
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
Data Analysis: Quantify the tetrafluoroborate peak area against a calibration curve prepared from standard solutions.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Calcium (Ca²⁺) Assay
Objective: To determine the concentration of calcium in a this compound sample.
Instrumentation:
-
ICP-OES spectrometer with a suitable nebulizer and spray chamber for handling samples with dissolved solids.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Nitric acid (trace metal grade).
-
Calcium standard solutions.
-
Yttrium (Y) or Scandium (Sc) internal standard solution (optional, but recommended).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a volumetric flask with deionized water and a small amount of nitric acid to ensure stability.
-
Dilute the solution to a concentration within the linear range of the ICP-OES for the selected calcium emission line.
-
If using an internal standard, add it to all blanks, standards, and samples to the same final concentration.
Instrumental Parameters (Typical):
-
RF Power: 1.1 - 1.5 kW
-
Plasma Gas Flow: 10 - 15 L/min
-
Auxiliary Gas Flow: 0.5 - 1.5 L/min
-
Nebulizer Gas Flow: 0.5 - 1.0 L/min
-
Analytical Wavelength for Ca: e.g., 317.933 nm, 393.366 nm, or 422.673 nm.[7]
-
Plasma View: Radial or axial, depending on the required sensitivity.
Data Analysis: Quantify the calcium concentration based on the emission intensity at the selected wavelength against a calibration curve prepared from standard solutions. Correct for any matrix effects using an internal standard or by preparing matrix-matched standards.
Complexometric (EDTA) Titration for Calcium (Ca²⁺) Assay
Objective: To determine the concentration of calcium in a this compound sample by titration.
Apparatus:
-
Burette (50 mL, Class A).
-
Pipettes (Class A).
-
Erlenmeyer flasks (250 mL).
-
Magnetic stirrer.
Reagents:
-
Standardized 0.05 M Ethylenediaminetetraacetic acid (EDTA) solution.
-
pH 10 buffer solution (Ammonia-Ammonium Chloride).[8]
-
Deionized water.
-
Magnesium-EDTA solution (for sharper endpoint with some indicators).[12]
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample to require a titrant volume of 25-40 mL.
-
Dissolve the sample in a known volume of deionized water in a volumetric flask.
-
Pipette a precise aliquot of the sample solution into an Erlenmeyer flask.
Titration Procedure:
-
Dilute the sample aliquot in the Erlenmeyer flask with approximately 50-100 mL of deionized water.
-
Add 2-5 mL of the pH 10 buffer solution.
-
Add a few drops of the chosen indicator. The solution should turn a wine-red color in the presence of calcium ions.[11]
-
Titrate with the standardized EDTA solution while stirring continuously.
-
The endpoint is reached when the color changes from wine-red to a distinct blue.[10][11]
-
Record the volume of EDTA solution used.
-
Perform at least three replicate titrations.
Calculation: Calculate the percentage of calcium in the sample using the following formula:
% Ca = (V_EDTA × M_EDTA × MW_Ca) / (W_sample × (V_aliquot / V_total)) × 100
Where:
-
V_EDTA = Volume of EDTA solution used (L)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
MW_Ca = Molar mass of Calcium (40.08 g/mol )
-
W_sample = Weight of the sample (g)
-
V_aliquot = Volume of the sample aliquot taken for titration (mL)
-
V_total = Total volume of the prepared sample solution (mL)
Cross-Validation Workflow
To ensure the accuracy and reliability of the analytical data, a cross-validation of the different techniques is recommended. The following diagram illustrates a logical workflow for this process.
Caption: Cross-validation workflow for this compound purity analysis.
Conclusion
The cross-validation of analytical techniques is paramount for ensuring the quality and reliability of purity assessments for compounds like this compound. Ion Chromatography is a highly sensitive and specific method for the determination of the tetrafluoroborate anion. For the calcium cation, ICP-OES offers high sensitivity and a wide linear range, making it suitable for both assay and trace impurity analysis. Complexometric EDTA titration, while less sensitive, provides a robust, cost-effective, and accurate method for the assay of calcium as a major component.
By employing at least two of these methods for the determination of the key components and comparing the results, laboratories can establish a high degree of confidence in their analytical data, leading to improved product quality and consistency in research and development.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. Determination of tetrafluoroborate in wastewaters by ion chromatography after ion pair liquid-liquid dispersive microextraction [amecj.com]
- 5. [Simultaneous determination of trifluoroacetate, tetrafluoroborate and halide ions in ionic liquid by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method to Estimate Free Calcium and Phosphorus in In Vitro Phosphate Binding Study of Eliphos Tablets [scirp.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. Improved ICP-OES analysis of trace calcium in rare-earth matrices with the use of iterative target transformation factor analysis and Kalman filter - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Isostructural Alternatives to Calcium Tetrafluoroborate Tetrahydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural and physicochemical properties of compounds is paramount. Calcium tetrafluoroborate (B81430) tetrahydrate, Ca(BF₄)₂·4H₂O, serves as a notable compound in various research applications. This guide provides a detailed comparison with its isostructural analogue, calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O, offering valuable data for informed selection in experimental design.
Recent crystallographic studies have definitively established that the correct formulation for calcium tetrafluoroborate tetrahydrate is Ca(H₂O)₄(BF₄)₂.[1][2][3][4] This compound is isostructural with calcium perchlorate tetrahydrate, Ca(ClO₄)₂·4H₂O.[1][2][3][4][5] The core structure of both compounds features a calcium ion coordinated by four water molecules and four fluorine or oxygen atoms from the tetrafluoroborate or perchlorate anions, respectively, forming a distorted square antiprism.[1][5] These coordination polyhedra link to the tetrahedral anions to form infinite one-dimensional ribbons, which are further interconnected by a network of hydrogen bonds.
While anhydrous strontium tetrafluoroborate (Sr(BF₄)₂) is isostructural with its anhydrous calcium counterpart, the same relationship does not extend to their hydrated forms. A tetrahydrate of strontium tetrafluoroborate has not been reported in the literature, and strontium perchlorate tetrahydrate is not isostructural with the calcium analogue.
Quantitative Data Comparison
To facilitate a direct comparison of their structural and physical properties, the following tables summarize key quantitative data for Ca(H₂O)₄(BF₄)₂ and Ca(H₂O)₄(ClO₄)₂.
Table 1: Crystallographic Data
| Parameter | This compound Tetrahydrate | Calcium Perchlorate Tetrahydrate |
| Formula | Ca(H₂O)₄(BF₄)₂ | Ca(H₂O)₄(ClO₄)₂ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P-1 |
| a (Å) | 5.5192 (3) | 5.6885 (3) |
| b (Å) | 7.6756 (3) | 7.7013 (4) |
| c (Å) | 11.6518 (5) | 11.5931 (6) |
| α (°) ** | 77.439 (3) | 77.108 (2) |
| β (°) | 89.579 (3) | 89.248 (2) |
| γ (°) | 88.625 (2) | 88.694 (2) |
| Volume (ų) ** | 481.65 (4) | 494.62 (5) |
Table 2: Physicochemical Properties
| Property | This compound Tetrahydrate | Calcium Perchlorate Tetrahydrate |
| Molar Mass ( g/mol ) | 285.76 | 311.04 |
| Density (g/cm³) | Not explicitly found | 2.651 |
| Solubility in Water | Soluble | 188 g/100 mL at 20 °C |
| Thermal Decomposition | Two-step decomposition at 158 °C and 240 °C | Dehydration in two steps (78 °C - 329 °C), followed by melting and decomposition (>427 °C) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are outlines of the key experimental protocols used to characterize these compounds.
X-ray Diffraction (XRD) for Crystal Structure Determination
This technique is fundamental to determining the three-dimensional arrangement of atoms within a crystal.
Objective: To determine the unit cell parameters, space group, and atomic coordinates of the crystalline compound.
Methodology:
-
Crystal Preparation: A suitable single crystal of the hydrated salt is carefully selected and mounted on a goniometer head. For powder diffraction, the sample is finely ground and placed in a sample holder.
-
Data Collection:
-
The mounted crystal is placed in a diffractometer.
-
A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54056 Å) is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded by a detector. For powder diffraction, the sample is typically stationary or rotated slowly while the detector scans a range of 2θ angles.
-
-
Data Processing:
-
The diffraction data is indexed to determine the unit cell parameters.
-
The space group is determined from the systematic absences in the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic positions and thermal parameters.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.
Objective: To determine the dehydration temperatures and decomposition profile of the hydrated salts.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
TGA/DSC Measurement:
-
The crucible is placed in the TGA/DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample compared to a reference.
-
-
Data Analysis:
-
The TGA curve is analyzed to identify the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.
-
The DSC curve reveals endothermic or exothermic transitions, such as melting, crystallization, and decomposition.
-
Solubility Determination
This experiment determines the maximum amount of a solute that can dissolve in a solvent at a given temperature.
Objective: To quantify the solubility of the salts in water.
Methodology (Isothermal Method):
-
Sample Preparation: An excess amount of the salt is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Sample Analysis:
-
The saturated solution is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn.
-
The concentration of the dissolved salt in the aliquot is determined by a suitable analytical method, such as gravimetric analysis (evaporating the solvent and weighing the residue) or titration.
-
-
Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.
Visualizing Structural Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Isostructural relationship between the two compounds.
Caption: Workflow for crystal structure determination via XRD.
Caption: Decision process for selecting an isostructural compound.
References
- 1. Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O | Semantic Scholar [semanticscholar.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. (PDF) Crystal Structures of Ca(ClO4)2·4H2O and [research.amanote.com]
- 5. researchgate.net [researchgate.net]
Calcium Tetrafluoroborate vs. Calcium Chloride: A Comparative Guide for Non-Aqueous Systems
For Researchers, Scientists, and Drug Development Professionals
In the realm of non-aqueous electrochemistry and specialized chemical synthesis, the choice of a calcium salt can be critical to experimental success. While calcium chloride (CaCl₂) is a ubiquitous and cost-effective salt, its properties in non-aqueous media are often limiting. This guide provides a detailed comparison with calcium tetrafluoroborate (B81430) (Ca(BF₄)₂), a salt that demonstrates significant advantages in specific non-aqueous applications, particularly in the burgeoning field of calcium-ion batteries.
Executive Summary
Calcium tetrafluoroborate consistently outperforms calcium chloride in non-aqueous systems where high solubility, ionic conductivity, and electrochemical stability are paramount. The primary advantage of Ca(BF₄)₂ lies in its ability to participate in reversible electrochemical processes, such as calcium plating and stripping, which is crucial for the development of next-generation rechargeable batteries. In contrast, calcium chloride tends to form passivating layers on electrode surfaces in organic solvents, impeding ion transport and rendering it unsuitable for such applications.
Physicochemical Properties
A fundamental point of differentiation lies in the nature of the anion. The tetrafluoroborate anion (BF₄⁻) is large, weakly coordinating, and less prone to forming tight ion pairs with Ca²⁺ in non-aqueous solvents compared to the smaller, more strongly coordinating chloride anion (Cl⁻). This difference has profound implications for solubility and ionic conductivity.
| Property | This compound (Ca(BF₄)₂) | Calcium Chloride (CaCl₂) | Key Advantage for Non-Aqueous Systems |
| Anion Size | Large | Small | The larger size of the BF₄⁻ anion leads to a lower charge density, reducing strong ion pairing and enhancing solubility and ionic mobility in organic solvents. |
| Coordinating Ability | Weakly coordinating | Strongly coordinating | Weak coordination with Ca²⁺ facilitates desolvation at electrode interfaces, a critical step for electrochemical reactions. |
| Solubility in Water | Soluble[1] | Highly soluble[2] | While both are water-soluble, their behavior in non-aqueous solvents is the key differentiator. |
| Hygroscopic Nature | Hygroscopic[1] | Highly hygroscopic[3] | Both require careful handling in anhydrous conditions. Ca(BF₄)₂ is often available as a hydrate (B1144303) and requires drying for electrochemical applications.[4][5] |
Performance in Non-Aqueous Electrochemical Systems
The most significant advantages of this compound are observed in the context of non-aqueous electrochemistry, particularly for calcium-ion batteries.
Ionic Conductivity
Higher ionic conductivity is essential for efficient charge transport in an electrolyte. In non-aqueous solvents, Ca(BF₄)₂ generally exhibits superior ionic conductivity compared to what would be expected from CaCl₂.
| Electrolyte System | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| 0.45 M Ca(BF₄)₂ in EC:PC | ~5.5 | 100 | [6] |
| 0.3 M Ca(BF₄)₂ in EC:PC | ~4.5 | 100 | [7] |
EC: Ethylene Carbonate, PC: Propylene Carbonate
It is important to note that extensive ionic conductivity data for CaCl₂ in these specific organic solvent systems is not widely reported in the literature, primarily because its poor performance in other areas (like electrochemical stability) makes it a less viable candidate for these applications. Studies on CaCl₂ in mixed water-organic solvents have been conducted for applications at sub-zero temperatures, but these are not directly comparable to the anhydrous systems required for reactive metal batteries.[1][8]
Electrochemical Stability and Reversibility
The ability to reversibly plate and strip calcium metal is a key metric for the feasibility of a rechargeable calcium battery. Research has shown that Ca(BF₄)₂-based electrolytes are among the few that can support this process, albeit often at elevated temperatures.[6][7][9]
In contrast, calcium chloride is known to form a passivating solid electrolyte interphase (SEI) layer on the calcium metal anode that is poorly conductive to Ca²⁺ ions.[10] This passivation effectively blocks the desired electrochemical reactions.[10]
| Feature | This compound (Ca(BF₄)₂) | Calcium Chloride (CaCl₂) | Significance |
| Reversible Ca Plating/Stripping | Demonstrated, especially at elevated temperatures.[6][7][9] | Not effectively demonstrated due to passivation.[10] | Essential for the function of a rechargeable calcium metal anode. |
| Nature of SEI | Forms a CaF₂-containing SEI which is believed to have reasonable Ca²⁺ mobility.[6][7] | Forms a Ca²⁺-blocking passivation layer (e.g., CaCl₂).[10] | The composition and conductivity of the SEI are critical for sustained battery cycling. |
| Electrochemical Stability Window | Reported to be around 4 V at temperatures above 75°C in EC:PC.[7] | Limited by the formation of passivating layers. | A wide electrochemical stability window is necessary to enable the use of high-voltage cathode materials. |
Experimental Protocols
Measurement of Ionic Conductivity
A standard method for determining the ionic conductivity of a non-aqueous electrolyte is through AC impedance measurements.
Methodology:
-
Cell Assembly: The electrolyte is contained within a sealed, two-electrode cell with a known cell constant. The electrodes are typically made of an inert material like platinum or stainless steel. Assembly should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Instrumentation: An impedance analyzer or a potentiostat with a frequency response analysis module is used.
-
Measurement: A small AC voltage is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary vs. real impedance). The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = K / R, where K is the cell constant.
Caption: Workflow for Ionic Conductivity Measurement.
Determination of Electrochemical Stability Window
Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is commonly used to determine the electrochemical stability window of an electrolyte.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. This consists of a working electrode (e.g., platinum, glassy carbon), a counter electrode (e.g., calcium metal), and a reference electrode (e.g., calcium metal or Ag/Ag⁺).
-
Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.
-
Measurement:
-
Oxidative Stability: The potential of the working electrode is swept from the open-circuit potential to a positive limit. The potential at which a significant and sustained increase in current is observed is considered the oxidative stability limit.
-
Reductive Stability: The potential is swept in the negative direction until a significant cathodic current is observed, indicating the reduction of the electrolyte components.
-
-
Data Analysis: The current is plotted against the potential. A threshold current density (e.g., 0.1 mA/cm²) is often defined to determine the stability limits.
Caption: Process for Determining Electrochemical Stability.
Conclusion
For researchers and professionals working with non-aqueous calcium systems, particularly in the fields of energy storage and advanced synthesis, this compound offers clear and significant advantages over calcium chloride. Its favorable ionic conductivity, wider electrochemical stability window, and, most importantly, its ability to facilitate reversible calcium electrochemistry make it the superior choice. While calcium chloride is a readily available and inexpensive salt, its tendency to form ionically insulating passivation layers in non-aqueous environments severely restricts its utility in applications requiring efficient ion transport and electrochemical reactivity. Future research in non-aqueous calcium chemistry will likely continue to focus on salts with large, weakly coordinating anions like tetrafluoroborate and other advanced anion systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Documents download module [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Towards stable and efficient electrolytes for room-temperature rechargeable calcium batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE01699F [pubs.rsc.org]
- 10. Progress and prospects of electrolyte chemistry of calcium batteries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Performance of Hydrated vs. Anhydrous Calcium Tetrafluoroborate
For researchers and scientists engaged in the development of next-generation energy storage solutions, particularly calcium-ion batteries, the choice of electrolyte salt is a critical determinant of electrochemical performance. Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂) is a promising candidate, but its commercially available form is typically a hydrate (B1144303) (Ca(BF₄)₂·xH₂O), which presents significant challenges for battery applications. This guide provides an objective comparison of the electrochemical performance of hydrated versus anhydrous Ca(BF₄)₂, supported by experimental data, to underscore the necessity of using the anhydrous form in calcium battery research.
The fundamental difference lies in the presence of water molecules within the crystal lattice of the hydrated salt. In the context of highly reactive calcium metal anodes, the presence of water is detrimental, leading to the formation of a passivating layer of calcium oxides or hydroxides on the anode surface. This layer impedes the transport of Ca²⁺ ions, thereby hindering the reversible plating and stripping of calcium, a process essential for a rechargeable battery. Consequently, the scientific literature overwhelmingly focuses on the electrochemical characterization of rigorously dried, anhydrous Ca(BF₄)₂ electrolytes.
Data Presentation: Anhydrous Calcium Tetrafluoroborate
The following table summarizes the key electrochemical performance metrics for anhydrous Ca(BF₄)₂ in a common electrolyte solvent mixture of ethylene (B1197577) carbonate and propylene (B89431) carbonate (EC:PC). It is important to note that optimal performance is often achieved at elevated temperatures.
| Performance Metric | Value | Conditions | Source |
| Ionic Conductivity | ~2.5 mS/cm | 0.45 M in EC:PC (1:1 wt) at 100 °C | |
| Electrochemical Stability Window (ESW) | ~4 V vs. Ca²⁺/Ca | 0.45 M in EC:PC at temperatures > 75 °C | |
| Cycling Performance (Symmetric Cell) | Stable for 150 cycles | Ca | |
| Overpotential for Ca Plating/Stripping | 0.10 V | 0.45 M in EC:PC (1:1 wt) at 100 °C |
The Detrimental Impact of Hydrated this compound
Direct quantitative electrochemical data for hydrated Ca(BF₄)₂ in non-aqueous electrolytes is scarce in the literature, as it is considered unsuitable for calcium battery applications. The presence of water leads to several critical issues:
-
Anode Passivation: Water readily reacts with the calcium metal anode to form a thick, ionically insulating passivation layer, which inhibits Ca²⁺ transport and prevents reversible electrochemical reactions.
-
Electrolyte Decomposition: The presence of water can promote side reactions and the decomposition of the electrolyte components, especially at the potentials required for calcium plating.
-
Hydrolysis of BF₄⁻: Attempts to dry the hydrated salt by heating can lead to the hydrolysis of the tetrafluoroborate anion (BF₄⁻), resulting in the formation of impurities that can negatively affect electrochemical performance.
Due to these detrimental effects, the use of the hydrated form of Ca(BF₄)₂ is strongly discouraged for electrochemical applications involving calcium metal.
Experimental Protocols
Detailed methodologies are crucial for reproducible research in the field of calcium batteries. The following are typical experimental protocols for the electrochemical characterization of anhydrous Ca(BF₄)₂ electrolytes.
Electrolyte Preparation
-
Drying of Ca(BF₄)₂: The commercially available hydrated Ca(BF₄)₂·xH₂O must be rigorously dried under vacuum at elevated temperatures. However, care must be taken to avoid hydrolysis of the BF₄⁻ anion. Alternatively, anhydrous Ca(BF₄)₂ can be synthesized through non-aqueous routes.
-
Solvent Preparation: The electrolyte solvents, such as EC and PC, are typically dried over molecular sieves to reduce the water content to parts-per-million (ppm) levels.
-
Electrolyte Formulation: The anhydrous Ca(BF₄)₂ salt is dissolved in the dried solvent mixture inside an argon-filled glovebox to prevent exposure to air and moisture.
Ionic Conductivity Measurement
-
Method: AC impedance spectroscopy is a common method to determine ionic conductivity.
-
Procedure: The electrolyte is contained in a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum). The impedance is measured over a range of frequencies, and the bulk resistance of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area. Measurements are often performed at various temperatures.
Electrochemical Stability Window (ESW) Determination
-
Method: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is used to determine the ESW.
-
Procedure: A three-electrode cell is typically used, with a working electrode (e.g., stainless steel, platinum, or glassy carbon), a calcium metal counter electrode, and a calcium metal reference electrode. The potential of the working electrode is scanned to positive values (anodic scan) and negative values (cathodic scan) from the open-circuit potential. The ESW is defined by the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte.
Calcium Plating/Stripping and Cycling Performance
-
Method: Cyclic voltammetry (CV) and galvanostatic cycling are used to evaluate the reversibility of calcium deposition and dissolution.
-
Procedure for CV: In a three-electrode cell, the potential of the working electrode (e.g., stainless steel or copper) is cycled to observe the cathodic current for calcium plating and the anodic current for calcium stripping.
-
Procedure for Galvanostatic Cycling: A symmetric cell with two calcium metal electrodes (Ca || Ca) is assembled. A constant current is applied to plate calcium on one electrode and strip it from the other, with the polarity being reversed in each cycle. The voltage profile is monitored over multiple cycles to assess the stability and overpotential of the process.
Mandatory Visualization
The following diagram illustrates the critical workflow from the commercially available hydrated Ca(BF₄)₂ to the electrochemical evaluation of the anhydrous electrolyte.
Caption: Workflow for the preparation and electrochemical characterization of anhydrous Ca(BF₄)₂ electrolytes.
Safety Operating Guide
Proper Disposal of Calcium Tetrafluoroborate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like calcium tetrafluoroborate (B81430) are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of calcium tetrafluoroborate, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for mitigating risks.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is harmful if swallowed or comes into contact with the skin.[1] Before handling, it is crucial to be familiar with the associated hazards and to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[2] | To protect against splashes and dust, preventing serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Nitrile rubber).[3][4] | To prevent skin contact, as the substance can cause severe skin irritation and burns.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[2] | To prevent inhalation of harmful dust particles which can cause respiratory irritation. |
| Protective Clothing | Laboratory coat and appropriate footwear.[6] | To minimize skin exposure and contamination of personal clothing. |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Major Spills:
Disposal Plan
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not dispose of the material down the drain or mix it with general garbage.[8]
Step-by-Step Disposal Procedure:
-
Segregation and Storage:
-
Store waste this compound in its original or a compatible, tightly closed container.[1][4][5] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids.[9]
-
-
Contacting a Licensed Disposal Company:
-
Transportation:
-
This compound is classified for transport with the UN number 3260, as a corrosive solid.[1] Ensure that any transport of the waste complies with these regulations.
-
Experimental Protocols
The provided search results do not contain specific experimental protocols for the neutralization or chemical deactivation of this compound for disposal. The consistent recommendation is to utilize a professional waste disposal service.[1] Attempting to neutralize the compound without a validated protocol can be dangerous and is not advised.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential Protocols for Handling Calcium Tetrafluoroborate
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical reagents is paramount. This guide provides comprehensive, immediate safety and logistical information for the use of Calcium tetrafluoroborate (B81430) (Ca(BF₄)₂), ensuring the protection of personnel and the integrity of your work.
Hazard Identification and Classification
Calcium tetrafluoroborate is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and serious eye damage.[1][2][3]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4[1][2][3] |
| Skin Corrosion/Irritation | Category 1[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1[2] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required in situations with a higher risk of splashing. | To protect against splashes and dust, which can cause serious eye damage.[1][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., PVC, Nitrile rubber). | To prevent skin contact, as the substance can cause severe skin burns.[1][5][6] |
| Respiratory Protection | In a well-ventilated area, respiratory protection may not be required. If dust is generated or exposure limits are exceeded, use a NIOSH-approved full-face respirator with a particulate filter.[1][7] | To prevent inhalation of harmful dust particles that can cause respiratory irritation.[4][5] |
| Protective Clothing | Wear a laboratory coat, fire/flame resistant and impervious clothing, and appropriate footwear.[1][4] | To minimize skin exposure and contamination of personal clothing.[1] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Handling:
-
Storage:
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Clear the area of all personnel and move upwind of the spill.[5][6]
-
Alert: Notify emergency responders and inform them of the location and nature of the hazard.
-
Protect: Wear full personal protective equipment, including respiratory protection.[5][6][8]
-
Contain: Prevent the spillage from entering drains or water courses.[1][5][6][8]
-
Clean-up:
-
Decontaminate: Wash the area thoroughly after the spill has been cleaned up.
Disposal
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][7]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[7]
First-Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7] Do not use mouth-to-mouth resuscitation.[1][6][7] |
| Skin Contact | Immediately remove all contaminated clothing.[1][6][7] Rinse skin with water/shower for at least 15 minutes.[1][6][7] For severe irritation or burns, after washing, massage calcium gluconate gel into the affected areas.[8] Seek immediate medical attention.[1][6][7] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][6][7] Seek immediate medical attention.[1][6][7] |
| Ingestion | Rinse mouth with water.[1][6][7] Do NOT induce vomiting.[1][6][7] If the person is conscious, give plenty of water to drink.[7] Never give anything by mouth to an unconscious person.[1][6][7] Seek immediate medical attention.[1][6][7] |
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
